Galanthine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,14S,15S,16S)-4,5,14-trimethoxy-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-2,4,6,12-tetraen-15-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-21-13-7-11-9-19-5-4-10-6-15(23-3)18(20)16(17(10)19)12(11)8-14(13)22-2/h6-8,15-18,20H,4-5,9H2,1-3H3/t15-,16-,17+,18+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIMPDXOQJYVDI-WNRNVDISSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C=C2CCN3C2C(C1O)C4=CC(=C(C=C4C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1C=C2CCN3[C@H]2[C@@H]([C@@H]1O)C4=CC(=C(C=C4C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10904247 | |
| Record name | Galanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10904247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
517-78-2 | |
| Record name | Galanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10904247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Galantamine's Mechanism of Action in Alzheimer's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Galantamine is a well-established therapeutic agent for the symptomatic treatment of mild to moderate Alzheimer's disease (AD). Its clinical efficacy stems from a unique dual mechanism of action that distinguishes it from other acetylcholinesterase inhibitors. Galantamine acts as a reversible, competitive inhibitor of acetylcholinesterase (AChE), thereby increasing the synaptic availability of acetylcholine (B1216132).[1][2][3][4] Concurrently, it functions as a positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs), sensitizing these receptors to acetylcholine and enhancing cholinergic neurotransmission.[1][5][6][7][8] This technical guide provides an in-depth exploration of these core mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.
Acetylcholinesterase Inhibition
Galantamine's primary mechanism of action involves the reversible and competitive inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft.[1][2][3] By impeding AChE activity, galantamine elevates acetylcholine levels, thereby enhancing cholinergic signaling, which is crucial for cognitive functions such as memory and learning.[4]
Quantitative Data: Inhibitory Potency
The inhibitory potency of galantamine against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) has been characterized across various studies. The following table summarizes key quantitative data, including the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki).
| Enzyme | Species/Tissue | Parameter | Value (µM) | Reference |
| AChE | Human Brain Cortex | IC50 | 5.13 | [9] |
| AChE | Rat Brain | Ki | 7.1 (µg/g) | [10] |
| AChE | Mouse Brain | Ki | 8.3 (µg/g) | [10] |
| AChE | Rabbit Brain | Ki | 19.1 (µg/g) | [10] |
| BuChE | Human | IC50 | - | Galantamine is a weak inhibitor |
| BuChE | - | VS(gal) | ~0 | [11] |
| BuChE | - | VSS(gal) | 62.3 | [11] |
Note: Ki values from Geerts et al. (2005) are presented in µg/g of brain tissue.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
The most common method to determine AChE inhibitory activity is the spectrophotometric assay developed by Ellman and colleagues.
Principle: This colorimetric assay measures the activity of AChE by quantifying the rate of formation of a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield TNB, which can be detected at 412 nm. The rate of TNB formation is directly proportional to AChE activity.
Materials and Reagents:
-
Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
0.1 M Sodium Phosphate (B84403) Buffer (pH 8.0)
-
Galantamine (or other test inhibitors)
-
96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DTNB in the phosphate buffer.
-
Prepare a 14 mM stock solution of ATCI in deionized water (prepare fresh).
-
Prepare a stock solution of AChE and dilute to the desired working concentration (e.g., 0.1 U/mL) in phosphate buffer. Keep on ice.
-
Prepare serial dilutions of galantamine in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL galantamine solution (at various concentrations).
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and galantamine/solvent to the respective wells. Mix gently and incubate for 10-15 minutes at room temperature.
-
Initiate Reaction: Add 10 µL of the 14 mM ATCI solution to all wells except the blank to start the reaction. Add 10 µL of deionized water to the blank.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.
-
Calculate the percentage of inhibition for each galantamine concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the galantamine concentration and fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow: AChE Inhibition Assay
Allosteric Potentiation of Nicotinic Acetylcholine Receptors
Beyond its role as an AChE inhibitor, galantamine uniquely acts as a positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs).[1][5][6][7][8] This means it binds to a site on the receptor distinct from the acetylcholine binding site, inducing a conformational change that increases the receptor's sensitivity to acetylcholine.[8] This potentiation enhances the frequency of channel opening in response to agonist stimulation.[12]
Quantitative Data: nAChR Potentiation
Galantamine's allosteric modulatory effects have been quantified for several nAChR subtypes, most notably the α7 and α4β2 subtypes, which are abundant in the brain.
| nAChR Subtype | Agonist | Galantamine Concentration | Effect | Reference |
| Human α7 | Acetylcholine | 100 nM | 9.6% increase in current amplitude | [2] |
| Human α7 | Acetylcholine | 100 nM | EC50 shift from 305 µM to 189 µM | [2] |
| Human α7 | Acetylcholine (250 µM) | 100 nM | 22% increase in current amplitude | [2][3] |
| Torpedo nAChR | Acetylcholine (50 µM) | 1 µM | 35% increase in current amplitude | [3] |
| Human α4β2 | Nicotine | 1 µM | Maximum enhancement of Ca2+ influx and noradrenaline release | [13] |
| Human α3β4, α6β4 | Agonist | 0.1 - 1 µM | Potentiation of agonist responses | [14] |
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for nAChR Modulation
Whole-cell patch-clamp is the gold-standard technique for studying the effects of compounds like galantamine on ion channel function.
Principle: This technique allows for the measurement of ionic currents across the entire cell membrane. A glass micropipette forms a high-resistance seal with the cell membrane, and a brief suction ruptures the membrane patch, providing electrical and molecular access to the cell's interior. In voltage-clamp mode, the membrane potential is held constant, allowing for the direct measurement of currents flowing through nAChRs upon agonist application, both in the presence and absence of galantamine.
Materials and Reagents:
-
Cell line expressing the nAChR subtype of interest (e.g., SH-SY5Y, HEK293)
-
External (extracellular) recording solution
-
Internal (intracellular) pipette solution
-
Acetylcholine or other nAChR agonist
-
Galantamine
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Inverted microscope
-
Borosilicate glass capillaries for pipette fabrication
Procedure:
-
Cell Preparation: Plate cells expressing the target nAChR onto coverslips a few days prior to recording.
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.
-
Recording Setup: Place the coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Obtaining a Gigaseal: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief, strong suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.
-
Data Recording:
-
Clamp the cell at a holding potential (e.g., -60 mV).
-
Apply the nAChR agonist for a short duration to elicit a baseline inward current.
-
After a washout period, co-apply the agonist with different concentrations of galantamine.
-
Record the changes in the amplitude and kinetics of the agonist-induced currents.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward currents in the absence and presence of galantamine.
-
Calculate the percentage potentiation of the agonist response by galantamine.
-
Construct dose-response curves for the agonist in the presence and absence of galantamine to determine any shift in the EC50.
-
Experimental Workflow: nAChR Modulation Study
Signaling Pathways in Alzheimer's Disease
The dual action of galantamine has significant implications for the neuronal signaling pathways disrupted in Alzheimer's disease.
Acetylcholinesterase Inhibition and Cholinergic Enhancement
The primary consequence of AChE inhibition is the elevation of acetylcholine in the synapse, leading to enhanced activation of both nicotinic and muscarinic acetylcholine receptors. This amplified cholinergic signaling is thought to improve cognitive function.
Allosteric Modulation of nAChRs and Neuroprotection
Galantamine's allosteric potentiation of nAChRs, particularly the α7 and α4β2 subtypes, is believed to contribute to its neuroprotective effects.
-
α7 nAChR Signaling: Activation of α7 nAChRs can trigger downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are involved in promoting cell survival and synaptic plasticity.[15] In the context of Alzheimer's disease, α7 nAChRs have a complex interaction with amyloid-beta (Aβ), and their modulation by galantamine may mitigate Aβ-induced neurotoxicity.[1]
-
α4β2 nAChR Signaling: These receptors are highly expressed in brain regions critical for cognition and reward.[16] Their modulation can influence the release of various neurotransmitters, including dopamine, which may contribute to the behavioral and psychological benefits observed with galantamine treatment.[12]
Conclusion
The therapeutic efficacy of galantamine in Alzheimer's disease is underpinned by its multifaceted mechanism of action. The synergistic combination of acetylcholinesterase inhibition and positive allosteric modulation of nicotinic acetylcholine receptors provides a robust approach to enhancing cholinergic neurotransmission and potentially offering neuroprotective benefits. This guide has provided a detailed overview of these mechanisms, supported by quantitative data, experimental methodologies, and visual representations of the underlying signaling pathways, to aid researchers and drug development professionals in their understanding of this important therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Effect of galantamine on the human α7 neuronal nicotinic acetylcholine receptor, the Torpedo nicotinic acetylcholine receptor and spontaneous cholinergic synaptic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of galantamine on the human alpha7 neuronal nicotinic acetylcholine receptor, the Torpedo nicotinic acetylcholine receptor and spontaneous cholinergic synaptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. publications.aston.ac.uk [publications.aston.ac.uk]
- 7. Galantamine is an allosterically potentiating ligand of the human alpha4/beta2 nAChR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Allosteric sensitization of nicotinic receptors by galantamine, a new treatment strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Brain levels and acetylcholinesterase inhibition with galantamine and donepezil in rats, mice, and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Galantamine, an Acetylcholinesterase Inhibitor and Positive Allosteric Modulator of Nicotinic Acetylcholine Receptors, Attenuates Nicotine Taking and Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The allosteric potentiation of nicotinic acetylcholine receptors by galantamine is transduced into cellular responses in neurons: Ca2+ signals and neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nicotinic Acetylcholine Receptor Signalling: Roles in Alzheimer's Disease and Amyloid Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. α4β2 Nicotinic Acetylcholine Receptors on Dopaminergic Neurons Mediate Nicotine Reward and Anxiety Relief - PMC [pmc.ncbi.nlm.nih.gov]
Neuroprotective Effects of Galanthine Against Glutamate Toxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutamate (B1630785) excitotoxicity, a pathological process involving the overactivation of glutamate receptors, is a key contributor to neuronal damage in a range of acute and chronic neurological disorders. This technical guide provides an in-depth analysis of the neuroprotective effects of galanthine, a well-established acetylcholinesterase inhibitor and allosteric modulator of nicotinic acetylcholine (B1216132) receptors (nAChRs), against glutamate-induced neuronal injury. We consolidate quantitative data from in vitro studies, present detailed experimental protocols for assessing neuroprotection, and visualize the intricate signaling pathways through which this compound exerts its therapeutic effects. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel strategies to mitigate glutamate excitotoxicity.
Introduction
Glutamate is the primary excitatory neurotransmitter in the central nervous system, essential for synaptic plasticity, learning, and memory. However, excessive glutamate release or impaired uptake leads to the overstimulation of its receptors, particularly the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This triggers a massive influx of calcium ions (Ca2+), initiating a cascade of neurotoxic events, including mitochondrial dysfunction, oxidative stress, and apoptosis, ultimately leading to neuronal death. This phenomenon, termed glutamate excitotoxicity, is a common pathological mechanism in conditions such as stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's disease.
This compound, an alkaloid initially isolated from plants of the Amaryllidaceae family, is clinically used for the symptomatic treatment of Alzheimer's disease. Its primary mechanism of action involves the reversible inhibition of acetylcholinesterase (AChE), thereby increasing the availability of acetylcholine in the synaptic cleft. Uniquely, this compound also acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype.[1] This dual action not only enhances cholinergic neurotransmission but also endows this compound with significant neuroprotective properties against various insults, including glutamate-induced excitotoxicity.[2] This guide delves into the molecular mechanisms, experimental evidence, and quantitative data supporting the neuroprotective role of this compound against glutamate toxicity.
Quantitative Data on the Neuroprotective Efficacy of this compound
The neuroprotective effects of this compound against glutamate-induced toxicity have been quantified in various in vitro models. The following tables summarize the key findings, providing a comparative overview of its potency and efficacy.
Table 1: Neuroprotective Effect of this compound Against NMDA-Induced Toxicity in Primary Rat Cortical Neurons
| Assay Type | This compound Concentration | Endpoint Measured | Outcome | Reference |
| MTT Assay | 5 µmol/L | Cell Viability | Complete reversal of NMDA toxicity | [2] |
| LDH Assay | 5 µmol/L | Cell Death (LDH release) | Complete reversal of NMDA toxicity | [2] |
| MTT Assay | IC50 = 1.48 µmol/L | Cell Viability | Concentration-dependent neuroprotection | [2] |
| LDH Assay | IC50 = 1.44 µmol/L | Cell Death (LDH release) | Concentration-dependent neuroprotection | [2] |
Table 2: Synergistic Neuroprotection of this compound in Combination with NMDA Receptor Antagonists
| Combination | This compound Concentration | Co-administered Drug and Concentration | Endpoint Measured | Outcome | Reference |
| This compound + Memantine (B1676192) | 1 µmol/L | Memantine (0.1 µmol/L) | Cell Viability / Cell Death | Significant neuroprotection at inactive individual concentrations | [2] |
| This compound + Ifenprodil | 1 µmol/L | Ifenprodil (0.1 µmol/L) | Cell Viability / Cell Death | Significant neuroprotection, suggesting involvement of the NR2B subunit | [2] |
Table 3: Neuroprotective Effect of this compound in an In Vitro Ischemia Model
| Experimental Model | This compound Concentration | Endpoint Measured | Outcome | Reference |
| Oxygen-Glucose Deprivation (OGD) in rat hippocampal slices | 15 µM | Cell Death | Reduction of cell death to near-control levels | [3] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to evaluate the neuroprotective effects of this compound against glutamate toxicity.
Primary Rat Cortical Neuron Culture
This protocol is fundamental for establishing a relevant in vitro model of the central nervous system.
-
Materials:
-
Timed-pregnant Sprague-Dawley rat (E17-E18)
-
Hank's Balanced Salt Solution (HBSS)
-
Papain or Trypsin solution
-
Trypsin inhibitor (e.g., soybean trypsin inhibitor)
-
Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin
-
Poly-D-lysine coated culture plates or coverslips
-
-
Procedure:
-
Euthanize the pregnant rat according to approved animal welfare protocols.
-
Aseptically remove the uterine horns and place them in ice-cold HBSS.
-
Dissect the embryonic cortices under a dissecting microscope.
-
Mince the cortical tissue and incubate with a dissociation enzyme (e.g., papain or trypsin) at 37°C.
-
Neutralize the enzyme with a trypsin inhibitor or by washing with culture medium.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto poly-D-lysine coated surfaces at a desired density (e.g., 1-2 x 105 cells/cm2).
-
Incubate the cultures at 37°C in a humidified 5% CO2 atmosphere.
-
After 24 hours, perform a partial media change to remove cellular debris. Cultures are typically ready for excitotoxicity experiments after 7-10 days in vitro (DIV).
-
Induction of Glutamate Excitotoxicity
This protocol describes the induction of neuronal injury using an NMDA receptor agonist.
-
Materials:
-
Mature primary cortical neuron cultures (7-10 DIV)
-
HEPES-buffered salt solution (HBSS or similar)
-
N-methyl-D-aspartate (NMDA) stock solution
-
This compound and other test compounds
-
-
Procedure:
-
Prepare solutions of NMDA and test compounds in the appropriate buffer.
-
Remove the culture medium from the neuronal cultures and wash gently with pre-warmed buffer.
-
Pre-incubate the cells with this compound or other test compounds for a specified duration (e.g., 30-60 minutes).
-
Induce excitotoxicity by exposing the neurons to a neurotoxic concentration of NMDA (e.g., 100-300 µM) for a defined period (e.g., 15-30 minutes or up to 24 hours).
-
Terminate the exposure by removing the NMDA-containing medium and washing the cells with buffer.
-
Replace with fresh, pre-warmed culture medium (which may or may not contain the test compounds for post-treatment evaluation).
-
Incubate the cultures for 24 hours before assessing cell viability.
-
Assessment of Neuroprotection
This colorimetric assay measures the metabolic activity of viable cells.
-
Materials:
-
MTT stock solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
-
Procedure:
-
At the end of the experimental period (e.g., 24 hours post-glutamate exposure), add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Agitate the plate on an orbital shaker for 15-20 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
This assay quantifies the amount of LDH released from damaged cells into the culture medium.
-
Materials:
-
Commercially available LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)
-
-
Procedure:
-
At the end of the experimental period, carefully collect a sample of the culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the protocol (typically 20-30 minutes), protected from light.
-
Stop the reaction by adding the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate cytotoxicity as a percentage of the maximum LDH release (from cells treated with a lysis buffer).
-
Signaling Pathways and Mechanisms of Action
This compound's neuroprotective effects against glutamate toxicity are multifaceted and primarily initiated through its interaction with α7 nAChRs. The activation of these receptors triggers a cascade of intracellular signaling events that promote neuronal survival and inhibit apoptotic pathways.
The Central Role of the α7 Nicotinic Acetylcholine Receptor
The α7 nAChR is a ligand-gated ion channel with high permeability to Ca2+. This compound, as a positive allosteric modulator, enhances the response of the α7 nAChR to acetylcholine. This potentiation leads to a controlled increase in intracellular Ca2+, which, in contrast to the excessive Ca2+ influx during excitotoxicity, activates pro-survival signaling cascades.
Key Downstream Signaling Pathways
The binding of this compound to the α7 nAChR initiates several key signaling pathways that collectively contribute to its neuroprotective effects:
-
PI3K/Akt Pathway: The activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a crucial downstream event.[4] Phosphorylated Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins such as Bad and caspase-9. Furthermore, Akt signaling promotes cell survival by upregulating anti-apoptotic proteins like Bcl-2.[1]
-
JAK2/STAT3 Pathway: The Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway is another important signaling axis activated by α7 nAChR stimulation.[3][[“]] Phosphorylated STAT3 translocates to the nucleus and promotes the transcription of genes involved in neuronal survival and anti-inflammatory responses.
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is also implicated in the neuroprotective actions of this compound. Activation of this pathway can lead to the expression of genes that support neuronal plasticity and survival.
-
Inhibition of Oxidative Stress: this compound has been shown to attenuate oxidative stress by inhibiting the activity of NADPH oxidase and the production of reactive oxygen species (ROS).[3] This effect is also linked to the activation of the JAK2 pathway.[3]
Visualizing the Mechanisms
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for assessing the neuroprotective effects of this compound.
Caption: this compound's neuroprotective signaling cascade.
References
- 1. Indicators of neuroprotection with galantamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Galantamine potentiates the neuroprotective effect of memantine against NMDA-induced excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galantamine elicits neuroprotection by inhibiting iNOS, NADPH oxidase and ROS in hippocampal slices stressed with anoxia/reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Galantamine modulates nicotinic receptor and blocks Abeta-enhanced glutamate toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
Galanthamine as an Allosteric Modulator of Nicotinic Acetylcholine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galanthamine (B1674398), a drug approved for the treatment of Alzheimer's disease, presents a compelling dual mechanism of action: inhibition of acetylcholinesterase (AChE) and allosteric potentiation of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] This technical guide provides an in-depth exploration of galanthamine's role as a positive allosteric modulator (PAM) of nAChRs. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows to facilitate further investigation into this multifaceted compound. While the predominant view supports its role as a PAM, it is noteworthy that some studies have questioned the significance of this effect, suggesting it may act as a non-selective inhibitor at higher concentrations.[3][4]
Introduction: The Dual Action of Galanthamine
Galanthamine's therapeutic efficacy is attributed to its ability to enhance cholinergic neurotransmission through two distinct mechanisms.[2] Firstly, as a reversible and competitive inhibitor of AChE, it increases the synaptic concentration of acetylcholine (ACh).[2] Secondly, and the focus of this guide, it acts as an allosteric potentiating ligand (APL) on various nAChR subtypes.[5][6] This allosteric modulation sensitizes the receptors to their endogenous ligand, ACh, thereby amplifying the nicotinic cholinergic response.[2] This sensitizing action is not a common feature of all AChE inhibitors, distinguishing galanthamine from compounds like donepezil (B133215) and rivastigmine.[5][6]
Molecular Interaction with nAChR Subtypes
Galanthamine's allosteric modulation is not uniform across all nAChR subtypes. Its potentiation has been demonstrated for several neuronal subtypes, including α4β2, α3β4, α6β4, and the α7 homomeric receptors.[5][7][8] The potentiation occurs within a concentration window of 0.1-1 µM, which is clinically relevant as it corresponds to the cerebrospinal fluid concentrations observed at recommended therapeutic doses.[5] At concentrations exceeding 10 µM, galanthamine can exhibit inhibitory effects, potentially acting as an open-channel pore blocker.[3][5]
Binding Sites
Crucially, galanthamine's allosteric action involves binding to a site distinct from the orthosteric ACh-binding site.[2][9] Studies utilizing radioligand binding assays have shown that galanthamine does not significantly displace ligands that bind to the orthosteric site.[9] Photolabeling and computational docking studies suggest that galanthamine may bind to at least three distinct sites in the nAChR extracellular domain in the presence of an agonist.[10][11]
Quantitative Data on Galanthamine's Allosteric Modulation
The following tables summarize the quantitative data from various studies on the effects of galanthamine on different nAChR subtypes.
Table 1: Potentiation of nAChR Subtypes by Galanthamine
| nAChR Subtype | Agonist Used | Galanthamine Concentration for Potentiation | Maximum Potentiation | Experimental System |
| Human α4β2 | Acetylcholine | 0.1 - 1 µM | - | HEK-293 cells |
| Human α3β4 | Acetylcholine | 0.1 - 1 µM | - | HEK-293 cells |
| Human α6β4 | Acetylcholine | 0.1 - 1 µM | - | HEK-293 cells |
| Human α7 | Acetylcholine (250 µM) | 100 nM | 22% increase in current amplitude | Xenopus oocytes |
| Chicken/mouse chimeric α7/5-HT3 | Acetylcholine | 0.1 - 1 µM | - | HEK-293 cells |
Data compiled from multiple sources.[5][12]
Table 2: Inhibitory Effects of Galanthamine on nAChRs
| nAChR Subtype | Effect | Galanthamine Concentration for Inhibition | Experimental System |
| Various neuronal nAChRs | Inhibition/Blockade | >10 µM | HEK-293 cells |
| Muscle-type nAChRs | Inhibition of ACh binding | IC50 of 3 mM | - |
Data compiled from multiple sources.[3][5]
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of galanthamine's effects on nAChRs. The following sections provide generalized protocols for key in vitro experiments.
Radioligand Binding Assay
This assay determines if a compound binds to the orthosteric (agonist-binding) site or an allosteric site.
Caption: Workflow for a radioligand binding assay.
Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the nAChR subtype of interest and isolate the membrane fraction through centrifugation.[1]
-
Incubation: Incubate the membrane preparation with a specific radiolabeled ligand that binds to the orthosteric site (e.g., [³H]epibatidine for α4β2 nAChRs) and increasing concentrations of unlabeled galanthamine.[1]
-
Separation: Rapidly filter the incubation mixture to separate the membrane-bound radioligand from the free radioligand.[1]
-
Detection: Quantify the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of galanthamine that inhibits 50% of the specific binding of the radioligand (IC50). A high IC50 value or lack of displacement suggests binding to an allosteric site.[1]
Two-Electrode Voltage-Clamp (TEVC) Electrophysiology
This technique directly measures the ion flow through nAChRs in response to agonist application, allowing for the characterization of modulation by galanthamine.
Caption: Workflow for a two-electrode voltage-clamp experiment.
Protocol:
-
Cell Preparation: Use Xenopus oocytes or other suitable cells expressing the specific nAChR subtype.[1][4]
-
Voltage Clamp: Impale the cell with two microelectrodes to clamp the membrane potential at a holding potential (e.g., -70 mV).[1]
-
Agonist Application: Apply an nAChR agonist (e.g., acetylcholine) to the cell to evoke an inward current.[1]
-
Co-application: Co-apply the agonist with various concentrations of galanthamine and record the changes in the current's amplitude, activation, and desensitization kinetics.[1]
-
Data Analysis: Measure the peak amplitude of the evoked currents in the absence and presence of galanthamine. Construct dose-response curves to determine the EC50 for potentiation or IC50 for inhibition.[1]
Intracellular Calcium Imaging
This cell-based assay measures a downstream effect of nAChR activation—an increase in intracellular calcium concentration.
Caption: Workflow for an intracellular calcium imaging assay.
Protocol:
-
Cell Preparation and Loading: Culture cells that endogenously or recombinantly express nAChRs (e.g., SH-SY5Y neuroblastoma cells) and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).[1][13]
-
Compound Incubation: Incubate the cells with various concentrations of galanthamine.[13]
-
Agonist Stimulation: Measure the baseline fluorescence before adding an nAChR agonist.
-
Fluorescence Measurement: Record the change in fluorescence intensity after agonist addition using a fluorescence microplate reader or microscope.
-
Data Analysis: Calculate the change in fluorescence to quantify the potentiation of the agonist-induced calcium influx by galanthamine.[13]
Signaling Pathways Modulated by Galanthamine
The allosteric potentiation of nAChRs by galanthamine can influence several downstream signaling pathways, contributing to its therapeutic effects.
Enhancement of Neurotransmitter Release
By potentiating presynaptic nAChRs, galanthamine can facilitate the release of various neurotransmitters, including dopamine (B1211576) and glutamate.[14] This can have significant implications for cognitive function and may contribute to the symptomatic improvement observed in Alzheimer's disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Galantamine is not a positive allosteric modulator of human α4β2 or α7 nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Galantamine is not a positive allosteric modulator of human α4β2 or α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Galantamine is an allosterically potentiating ligand of the human alpha4/beta2 nAChR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Galantamine, an Acetylcholinesterase Inhibitor and Positive Allosteric Modulator of Nicotinic Acetylcholine Receptors, Attenuates Nicotine Taking and Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The allosteric potentiation of nicotinic acetylcholine receptors by galantamine is transduced into cellular responses in neurons: Ca2+ signals and neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
- 11. Physostigmine and Galanthamine Bind in the Presence of Agonist at the Canonical and Noncanonical Subunit Interfaces of a Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of galantamine on the human α7 neuronal nicotinic acetylcholine receptor, the Torpedo nicotinic acetylcholine receptor and spontaneous cholinergic synaptic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Galantamine enhances dopaminergic neurotransmission in vivo via allosteric potentiation of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Galanthine in Amaryllidaceae Plants: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galanthine, a tetracyclic Amaryllidaceae alkaloid, is a crucial therapeutic agent for the management of Alzheimer's disease due to its acetylcholinesterase inhibitory activity. This technical guide provides a comprehensive overview of the intricate biosynthetic pathway of this compound in plants of the Amaryllidaceae family. It delves into the enzymatic cascade, from the primary aromatic amino acid precursors to the final intricate structure of this compound. This document summarizes key quantitative data, details experimental protocols for pathway elucidation, and presents visual diagrams of the biosynthetic and regulatory pathways to facilitate a deeper understanding for researchers, scientists, and professionals involved in drug development and natural product synthesis.
The Core Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step enzymatic process that originates from the aromatic amino acids L-phenylalanine and L-tyrosine. The pathway can be broadly categorized into four main stages:
-
Formation of Norbelladine (B1215549): The common precursor to all Amaryllidaceae alkaloids, norbelladine, is synthesized through the condensation of tyramine (B21549) (derived from L-tyrosine) and 3,4-dihydroxybenzaldehyde (B13553) (3,4-DHBA, derived from L-phenylalanine).
-
Methylation of Norbelladine: A crucial methylation step converts norbelladine to 4'-O-methylnorbelladine, a key intermediate that directs the pathway towards the this compound scaffold.
-
Formation of the Tetracyclic Core: An intramolecular oxidative C-C coupling reaction, catalyzed by a specific cytochrome P450 enzyme, forms the characteristic tetracyclic core of this compound-type alkaloids.
-
Final Modifications: A series of reduction and methylation reactions convert the tetracyclic intermediate into the final bioactive compound, this compound.
The key enzymes and intermediates in the this compound biosynthetic pathway are detailed below.
Precursor Formation
The journey to this compound begins with the conversion of L-phenylalanine and L-tyrosine into two key building blocks:
-
L-Phenylalanine is converted to 3,4-dihydroxybenzaldehyde (3,4-DHBA) through a series of enzymatic reactions involving Phenylalanine Ammonia Lyase (PAL), Cinnamate 4-hydroxylase (C4H), and Coumarate 3-hydroxylase (C3H).
-
L-Tyrosine is decarboxylated by Tyrosine Decarboxylase (TYDC) to yield tyramine .
Norbelladine Formation: The Gateway to Amaryllidaceae Alkaloids
The condensation of tyramine and 3,4-DHBA to form norbelladine is a pivotal step catalyzed by two synergistic enzymes:
-
Norbelladine Synthase (NBS): This enzyme catalyzes the initial condensation reaction to form a transient imine intermediate.
-
Noroxomaritidine/Norcraugsodine Reductase (NR): This reductase then acts on the imine intermediate to produce the stable precursor, norbelladine .[1][2][3][4]
The Path to the this compound Scaffold
Once norbelladine is formed, a series of specific enzymatic modifications channel the biosynthesis towards this compound:
-
4'-O-Methylation: Norbelladine 4'-O-methyltransferase (N4OMT) specifically methylates the 4'-hydroxyl group of norbelladine to produce 4'-O-methylnorbelladine .[5] This is a critical branching point in Amaryllidaceae alkaloid biosynthesis.
-
Intramolecular Oxidative Coupling: The cytochrome P450 enzyme, CYP96T1 , catalyzes a para-ortho' oxidative C-C coupling of 4'-O-methylnorbelladine. This reaction forms the tetracyclic core and yields N-demethylnarwedine .[5]
-
Reduction: The ketone group of N-demethylnarwedine is then reduced to a hydroxyl group by a reductase, forming N-demethylgalanthamine .[5]
-
N-Methylation: The final step is the N-methylation of N-demethylgalanthamine by an N-methyltransferase to produce the final product, This compound .[5]
Quantitative Data
Quantitative analysis of enzyme kinetics and metabolite levels is crucial for understanding the efficiency and regulation of the this compound biosynthetic pathway. The following table summarizes available quantitative data.
| Enzyme | Substrate(s) | Product(s) | Km (µM) | Vmax (pkat/mg protein) | kcat (s⁻¹) | Source |
| NpN4OMT | Norbelladine | 4'-O-methylnorbelladine | 2.5 ± 0.3 | 1.3 ± 0.03 | 0.034 | [6] |
| NpN4OMT | N-methylnorbelladine | 4'-O-methyl-N-methylnorbelladine | 2.8 ± 0.5 | 1.2 ± 0.04 | 0.031 | [6] |
Note: Quantitative kinetic data for NBS, NR, and CYP96T1 are not yet extensively reported in the literature.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the this compound biosynthetic pathway.
Metabolite Analysis by LC-MS/MS
This protocol is adapted for the quantitative analysis of this compound and its precursors in plant tissues.[5]
1. Sample Preparation: a. Freeze plant tissue in liquid nitrogen and grind to a fine powder. b. Extract metabolites with a suitable solvent (e.g., 80% methanol (B129727) with 0.1% formic acid). c. Centrifuge to pellet debris and collect the supernatant. d. Filter the supernatant through a 0.22 µm filter before analysis.
2. LC-MS/MS Conditions: a. Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm). b. Mobile Phase A: 0.1% formic acid in water. c. Mobile Phase B: 0.1% formic acid in acetonitrile. d. Gradient: A suitable gradient to separate the compounds of interest. e. Ionization Mode: Positive electrospray ionization (ESI+). f. Detection: Multiple Reaction Monitoring (MRM) mode.
- Galanthamine (B1674398): m/z 288.1 → 213.1
- Norbelladine: m/z 260.1 → 137.1
- 4'-O-methylnorbelladine: m/z 274.1 → 151.1
3. Quantification: a. Generate a standard curve using authentic standards of the target compounds. b. Quantify the metabolites in the plant extracts by comparing their peak areas to the standard curve.
Gene Expression Analysis by qRT-PCR
This protocol outlines the steps for analyzing the expression levels of this compound biosynthetic genes.[5]
1. RNA Extraction and cDNA Synthesis: a. Extract total RNA from plant tissues using a suitable kit or method (e.g., Trizol). b. Treat the RNA with DNase I to remove genomic DNA contamination. c. Synthesize first-strand cDNA using a reverse transcriptase and oligo(dT) or random primers.
2. qRT-PCR: a. Design and validate gene-specific primers for the target genes (e.g., NBS, NR, N4OMT, CYP96T1) and a stable reference gene (e.g., Actin or Ubiquitin). b. Perform the qRT-PCR reaction using a SYBR Green-based master mix. c. Cycling conditions:
- Initial denaturation: 95°C for 5 min.
- 40 cycles of: 95°C for 15 s, 60°C for 30 s.
- Melt curve analysis to verify product specificity.
3. Data Analysis: a. Calculate the relative gene expression levels using the 2-ΔΔCt method.
Recombinant Enzyme Assays
This section provides a general framework for assaying the activity of key enzymes in the this compound pathway.
1. Heterologous Expression and Purification: a. Clone the coding sequence of the target enzyme (e.g., NBS, NR, N4OMT, CYP96T1) into a suitable expression vector (e.g., pET vector with a His-tag). b. Transform the construct into an E. coli expression strain (e.g., BL21(DE3)). c. Induce protein expression with IPTG. d. Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).
2. Enzyme Assay Conditions:
| Enzyme | Substrates | Cofactors/Reagents | Buffer | Product Detection |
| NBS/NR | Tyramine, 3,4-DHBA | NADPH (for NR) | 100 mM Tris-HCl (pH 7.5) | LC-MS/MS (for norbelladine) |
| N4OMT | Norbelladine | S-adenosyl methionine (SAM) | 100 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2 mM DTT | LC-MS/MS (for 4'-O-methylnorbelladine) |
| CYP96T1 | 4'-O-methylnorbelladine | NADPH, Cytochrome P450 reductase | 50 mM Potassium phosphate (B84403) (pH 7.5) | LC-MS/MS (for N-demethylnarwedine) |
Visualization of Pathways and Workflows
This compound Biosynthetic Pathway
Caption: The biosynthetic pathway of this compound from primary metabolites.
Regulation of this compound Biosynthesis by Jasmonate Signaling
Caption: Jasmonate signaling pathway regulating this compound biosynthesis genes.
Experimental Workflow for Pathway Elucidation
Caption: A typical experimental workflow for elucidating the this compound biosynthetic pathway.
Conclusion
The elucidation of the this compound biosynthetic pathway in Amaryllidaceae plants represents a significant achievement in plant biochemistry and natural product research. Understanding the enzymatic machinery and regulatory networks that govern the production of this vital therapeutic agent opens up new avenues for metabolic engineering and synthetic biology approaches to enhance its production. This technical guide provides a consolidated resource for researchers and professionals, aiming to facilitate further investigation and innovation in the field of Amaryllidaceae alkaloid biosynthesis and its application in drug development. Further research is warranted to fill the existing gaps in the quantitative understanding of the kinetics of all enzymes in the pathway and to further unravel the complex regulatory mechanisms.
References
- 1. CYP96T1 of Narcissus sp. aff. pseudonarcissus Catalyzes Formation of the Para-Para' C-C Phenol Couple in the Amaryllidaceae Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection and Validation of Appropriate Reference Genes for Quantitative Real-Time PCR Analysis of Gene Expression in Lycoris aurea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP96T1 of Narcissus sp. aff. pseudonarcissus Catalyzes Formation of the Para-Para' C-C Phenol Couple in the Amaryllidaceae Alkaloids | Semantic Scholar [semanticscholar.org]
- 4. Characterization of norbelladine synthase and noroxomaritidine/norcraugsodine reductase reveals a novel catalytic route for the biosynthesis of Amaryllidaceae alkaloids including the Alzheimer’s drug galanthamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptomic and Metabolomic Analyses Reveals That Exogenous Methyl Jasmonate Regulates Galanthamine Biosynthesis in Lycoris longituba Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Jasmonate-Responsive ERF Transcription Factors Regulate Steroidal Glycoalkaloid Biosynthesis in Tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Galanthamine and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanthamine (B1674398) is a tertiary alkaloid, originally isolated from the bulbs of the snowdrop Galanthus woronowii and other Amaryllidaceae species.[1][2] It is a well-established therapeutic agent for the symptomatic treatment of mild to moderate Alzheimer's disease.[3] Galanthamine's clinical efficacy is attributed to its dual mechanism of action: competitive and reversible inhibition of acetylcholinesterase (AChE) and allosteric potentiation of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] This guide provides an in-depth technical overview of the pharmacological profile of galanthamine and its derivatives, encompassing its mechanism of action, pharmacokinetic and pharmacodynamic properties, and therapeutic applications.
Mechanism of Action
Galanthamine exerts its therapeutic effects through a synergistic dual mechanism of action that enhances cholinergic neurotransmission.
Acetylcholinesterase Inhibition
Galanthamine is a selective, reversible, and competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft.[1][3] By inhibiting AChE, galanthamine increases the concentration and prolongs the duration of action of acetylcholine, thereby enhancing cholinergic signaling.[1] This is particularly relevant in Alzheimer's disease, which is characterized by a loss of cholinergic neurons and a subsequent decline in acetylcholine levels. Galanthamine also inhibits butyrylcholinesterase (BuChE), although with lower potency.[4][5]
Allosteric Potentiation of Nicotinic Acetylcholine Receptors
In addition to its action as an AChE inhibitor, galanthamine acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs).[1][6] It binds to a site on the nAChR that is distinct from the acetylcholine binding site, inducing a conformational change that increases the receptor's sensitivity to acetylcholine.[1] This potentiation has been observed for several nAChR subtypes, including the α4β2, α7, α3β4, and α6β4 subtypes.[1][6] The allosteric modulation of nAChRs is thought to contribute to the cognitive-enhancing effects of galanthamine and may also play a role in its neuroprotective properties.[7][8]
Quantitative Pharmacological Data
The following tables summarize key quantitative data related to the pharmacological activity of galanthamine.
Table 1: Cholinesterase Inhibition by Galanthamine
| Enzyme | IC50 | Ki | Inhibition Type | Source |
| Acetylcholinesterase (AChE) | 0.31 µg/mL | - | Competitive/Mixed | [4] |
| Butyrylcholinesterase (BuChE) | 9.9 µg/mL | - | Competitive | [4] |
| Acetylcholinesterase (AChE) | 1.070 µM | - | - | [9] |
| Acetylcholinesterase (AChE) | 5130 ± 630 nM | - | - | [10] |
| Butyrylcholinesterase (BuChE) | 14000 ± 300 nM | - | - | [10] |
IC50: Half-maximal inhibitory concentration; Ki: Inhibitory constant. Note that IC50 values can vary depending on experimental conditions.
Table 2: Allosteric Potentiation of Nicotinic Acetylcholine Receptor Subtypes by Galanthamine
| nAChR Subtype | Potentiation Concentration Range | Effect | Source |
| α4β2 | 0.1 - 1 µM | Potentiation of agonist response | [11] |
| α7 | 0.1 - 1 µM | Potentiation of agonist response | [11][12] |
| α3β4 | 0.1 - 1 µM | Potentiation of agonist response | [11] |
| α6β4 | 0.1 - 1 µM | Potentiation of agonist response | [11] |
Note: At concentrations >10 µM, galanthamine can act as an nAChR inhibitor.[11]
Table 3: Pharmacokinetic Properties of Galanthamine
| Parameter | Value | Source |
| Bioavailability | 80-100% | [1] |
| Protein Binding | ~18% | [1] |
| Metabolism | Hepatic (CYP2D6 and CYP3A4) | [1] |
| Elimination Half-life | ~7 hours | [1] |
| Excretion | Renal (95%) | [1] |
Signaling Pathways
Galanthamine's modulation of cholinergic signaling activates several downstream pathways that are implicated in neuroprotection and anti-inflammatory responses.
References
- 1. Galantamine - Wikipedia [en.wikipedia.org]
- 2. The allosteric potentiation of nicotinic acetylcholine receptors by galantamine is transduced into cellular responses in neurons: Ca2+ signals and neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Kinetics and computational analysis of cholinesterase inhibition by REVERC3, a bisdemethoxycurcumin-rich Curcuma longa extract: Relevance to the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic inhibition of butyrylcholinesterase by galantamine and citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treating disorders across the lifespan by modulating cholinergic signaling with galantamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Galantamine: Effect on nicotinic receptor binding, acetylcholinesterase inhibition, and learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allosteric sensitization of nicotinic receptors by galantamine, a new treatment strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Guide: Discovery, Isolation, and Analysis of Galanthamine from Galanthus Species
For: Researchers, Scientists, and Drug Development Professionals
Abstract: Galanthamine (B1674398), a tertiary alkaloid, is a critical therapeutic agent for managing mild to moderate Alzheimer's disease. Its efficacy stems from a dual mechanism: the reversible, competitive inhibition of acetylcholinesterase (AChE) and the allosteric potentiation of nicotinic acetylcholine (B1216132) receptors (nAChRs)[1][2][3]. This guide provides a comprehensive overview of the discovery and isolation of galanthamine, focusing on its extraction from Galanthus species. It includes detailed experimental protocols, quantitative data summaries, and diagrams of relevant biochemical pathways and experimental workflows.
Historical Discovery and Initial Isolation
The journey of galanthamine from a natural compound to a pharmaceutical began in the mid-20th century. The definitive isolation and characterization of galanthamine are credited to Soviet scientists N.V. Proskurnina and A.P. Yakovleva in 1952. They successfully isolated the alkaloid from the bulbs of the Caucasian snowdrop, Galanthus woronowii[1][4][5]. This foundational work paved the way for extensive pharmacological investigation and eventual clinical use. Subsequent research, particularly by Bulgarian chemist Dimitar Paskov, led to the development of the first industrial-scale extraction methods[6].
Quantitative Data: Galanthamine Content and Extraction Yields
The concentration of galanthamine varies significantly among different Galanthus species, plant parts, and geographical locations. The choice of extraction method also critically impacts the final yield.
Table 1: Galanthamine Content in Various Galanthus Species
| Species | Plant Part | Galanthamine Content (% dry weight) | Reference |
| Galanthus woronowii | Bulbs & Aerial Parts | 0.003% - 0.506% | [7] |
| Galanthus woronowii | Leaves | ~0.070% | |
| Galanthus woronowii | Bulbs | ~0.040% | |
| Galanthus nivalis | Leaves | 0.10% | [8] |
| Galanthus nivalis | Bulbs | 0.73% | [8] |
| Galanthus elwesii | Bulbs | 0.007% - 0.026% | [9] |
Table 2: Comparison of Extraction Methodologies and Yields
| Extraction Method | Plant Source | Yield | Reference |
| Ultrasound-Assisted Extraction (UAE) | Galanthus woronowii | ~0.470% | [1] |
| Pressurized Water Extraction | Narcissus pseudonarcissus | ~3.50 mg/g | [10] |
| Supercritical CO₂ Extraction | Lycoris raw material | 98% (extraction rate) | [11] |
| Classical Solvent Extraction (Industrial) | Amaryllidaceae plants | 47% - 57% (recovery rate) | [12] |
Experimental Protocols
The isolation of galanthamine is a multi-step process involving extraction, acid-base partitioning for purification, and final crystallization.
Protocol 1: Ultrasound-Assisted Extraction (UAE) and Purification
This laboratory-scale method uses ultrasonication to improve extraction efficiency from Galanthus woronowii bulbs[1].
1. Plant Material Preparation:
-
Wash fresh bulbs of Galanthus woronowii, dry them, and grind them into a fine powder.
2. Extraction:
-
Solvent/Material Ratio: 40.70 mL/g.
-
Extraction Time: 32.89 minutes.
-
Extraction Temperature: 51.52°C.
-
Suspend the powdered bulb material in the aqueous extraction solvent at the specified ratio.
-
Subject the mixture to ultrasonication for the designated time and temperature.
-
After extraction, filter the mixture to separate the liquid extract from the solid plant material.
3. Purification (Acid-Base Liquid-Liquid Extraction):
-
Acidify the liquid extract with a dilute acid (e.g., 3% sulfuric acid) to a pH of approximately 2.0[13]. This converts the galanthamine base into its salt form, which is soluble in the aqueous phase.
-
Wash the acidic solution with a non-polar organic solvent (e.g., diethyl ether) to remove lipids and other non-polar impurities. Discard the organic phase[13].
-
Basify the aqueous phase to a pH of 9-10 with a base like ammonium (B1175870) hydroxide[13]. This converts the galanthamine salt back to its free base form, making it soluble in organic solvents.
-
Perform multiple extractions of the basic aqueous solution with an organic solvent such as dichloromethane (B109758) or chloroform[13][14].
-
Combine all organic extracts.
4. Crystallization:
-
Evaporate the combined organic solvent under reduced pressure to yield a crude, oily residue[1].
-
Dissolve the residue in a minimal amount of acetone (B3395972) and add aluminum oxide to adsorb impurities. Stir and filter[1].
-
Evaporate the acetone. Dissolve the resulting residue in a minimal volume of a suitable solvent like isopropanol[1].
-
Induce crystallization (e.g., by cooling). Collect the resulting white crystals of galanthamine base. This process can achieve a purity of over 99%[1].
Protocol 2: Supercritical Fluid Extraction (SFE)
This method is an environmentally friendly "green" technology that uses supercritical CO₂ as the solvent[8][11].
1. Plant Material Preparation:
-
Dry and pulverize the raw plant material (e.g., Galanthus or Lycoris bulbs).
2. Supercritical CO₂ Extraction:
-
Entrainer: A mixture of a polar solvent (e.g., ethanol) and water is used as a co-solvent or entrainer to enhance the solubility of galanthamine in supercritical CO₂[11].
-
Extraction Temperature: 70°C.
-
Extraction Pressure: 30 MPa.
-
Place the powdered material into the extractor vessel.
-
Pump supercritical CO₂ mixed with the entrainer through the vessel for a set duration (e.g., 1-4 hours)[11].
3. Separation:
-
Route the fluid from the extractor into a separator vessel.
-
Reduce the pressure and/or adjust the temperature, causing the CO₂ to lose its solvating power.
-
The extracted galanthamine precipitates and is collected from the separator[11].
4. Downstream Purification:
-
The crude extract collected from the SFE process requires further purification, typically using the acid-base liquid-liquid extraction and crystallization steps detailed in Protocol 1.
Visualization of Workflows and Pathways
Experimental Workflow
The general workflow for isolating galanthamine involves several key stages, from raw plant material to a purified final product.
Caption: General workflow for the extraction and purification of galanthamine.
Biosynthesis of Galanthamine
Galanthamine biosynthesis begins with the amino acids L-phenylalanine and L-tyrosine. A key step is the oxidative coupling of the precursor 4'-O-methylnorbelladine[15][16].
Caption: Simplified biosynthetic pathway of galanthamine.
Signaling Pathway: Dual Mechanism of Action
Galanthamine exerts its therapeutic effects by inhibiting acetylcholinesterase (AChE) and positively modulating nicotinic acetylcholine receptors (nAChRs)[17][18].
Caption: Dual mechanism of action of galanthamine at the cholinergic synapse.
Signaling Pathway: Neuroprotection via Autophagy
Beyond its primary mechanism, galanthamine has been shown to induce neuroprotective effects by activating signaling pathways that lead to the autophagic degradation of β-amyloid plaques[19].
Caption: Neuroprotective signaling pathway induced by galanthamine.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Galantamine Hydrobromide? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. Galanthamine - Molecule of the Month November 2012 - HTML-only version [chm.bris.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Galanthamine from snowdrop--the development of a modern drug against Alzheimer's disease from local Caucasian knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of Galantamine in Sternbergia Species by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN1696131A - Method for extracting galantamine from raw materials of lycoris or galanthus - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 15. soc.chim.it [soc.chim.it]
- 16. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]
- 17. Galantamine - Wikipedia [en.wikipedia.org]
- 18. Treating disorders across the lifespan by modulating cholinergic signaling with galantamine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Galantamine Inhibits Aβ1–42-Induced Neurotoxicity by Enhancing α7nAChR Expression as a Cargo Carrier for LC3 Binding and Aβ1–42 Engulfment During Autophagic Degradation - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Elucidation of (-)-Galanthamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure and stereochemistry of (-)-Galanthamine, a pivotal alkaloid in the treatment of Alzheimer's disease. This document details the core structural features, stereochemical configuration, and the experimental methodologies used for its characterization.
Chemical Structure and Stereochemistry
(-)-Galanthamine is a tetracyclic alkaloid belonging to the Amaryllidaceae family.[1] Its rigid and complex structure features a unique spirocyclic system containing a dihydrobenzofuran moiety fused to a hydro-aza-azulene core. The molecule possesses three stereocenters, which define its specific three-dimensional architecture and biological activity.
The absolute configuration of the naturally occurring and biologically active enantiomer, (-)-Galanthamine, has been unequivocally established as (4aS,6R,8aS) through X-ray crystallography and various spectroscopic techniques.[2]
Below is a diagram illustrating the chemical structure of (-)-Galanthamine with the numbering of its carbon atoms and the designation of its stereocenters.
Caption: Chemical structure of (-)-Galanthamine with atom numbering.
Quantitative Structural Data
The precise three-dimensional arrangement of atoms in (-)-Galanthamine has been determined using single-crystal X-ray diffraction and NMR spectroscopy. The following tables summarize key quantitative data obtained from these analyses.
NMR Spectroscopic Data
The ¹H and ¹³C NMR spectra of (-)-Galanthamine provide a detailed fingerprint of its chemical environment. The following table presents the chemical shifts (δ) in parts per million (ppm) typically observed in a CDCl₃ solvent.
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | 6.06 - 5.92 (m) | 127.6 (d) |
| 2 | 6.06 - 5.92 (m) | 127.0 (d) |
| 3 | - | 143.9 (s) |
| 4a | - | 133.1 (s) |
| 4b | 4.57 (br s) | 88.5 (d) |
| 5α | 1.88 - 1.61 (m) | 29.9 (t) |
| 5β | 1.98 (ddd, 15.7, 5.0, 2.4) | 29.9 (t) |
| 6 | 4.15 - 4.08 (m) | 61.9 (d) |
| 7α | 1.88 - 1.61 (m) | 40.3 (t) |
| 7β | 2.66 (ddd, 15.7, 1.6, 1.6) | 40.3 (t) |
| 8a | - | 48.7 (s) |
| 9 | 3.34 (ddd, 14.6, 3.5, 3.5) | 53.8 (t) |
| 10 | 3.18 (ddd, 13.2, 11.4, 2.6) | 47.0 (t) |
| 11 | 6.65 - 6.52 (m) | 111.0 (d) |
| 12 | 6.65 - 6.52 (m) | 120.5 (d) |
| 12a | - | 133.0 (s) |
| 12b | - | 146.2 (s) |
| OCH₃ | 3.79 (s) | 55.8 (q) |
| NCH₃ | Not explicitly assigned | Not explicitly assigned |
Data sourced from a technical guide by BenchChem.
X-ray Crystallographic Data
Single-crystal X-ray diffraction provides the most accurate data on bond lengths and angles, confirming the absolute stereochemistry. While a comprehensive table of all bond lengths and angles is best obtained directly from the raw crystallographic information files (CIF), the following provides an overview of the key structural parameters. The crystallographic data for (-)-Galanthamine and its derivatives can be accessed from the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD). For example, CCDC deposition numbers for related structures can be found in various publications.
Specific Rotation
The chiroptical properties of (-)-Galanthamine are characterized by its specific rotation, which is a measure of its ability to rotate plane-polarized light.
| Parameter | Value |
| Specific Rotation ([α]D²⁰) | -121° (c 1, EtOH) |
| Wavelength | 589 nm (Sodium D-line) |
| Temperature | 20 °C |
| Solvent | Ethanol |
| Concentration | 1 g/100 mL |
Experimental Protocols
The structural and stereochemical assignment of (-)-Galanthamine relies on a combination of spectroscopic and crystallographic techniques. The following sections detail the methodologies for these key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information and confirm the connectivity of atoms in the (-)-Galanthamine molecule.
Methodology:
-
Sample Preparation: A sample of pure (-)-Galanthamine (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) to a final volume of approximately 0.6 mL in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
-
¹³C NMR Spectroscopy:
-
The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
-
A sufficient relaxation delay is used to ensure accurate integration if quantitative analysis is required.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for piecing together the molecular framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for confirming the relative stereochemistry.
-
Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional structure of (-)-Galanthamine, including bond lengths, bond angles, and the absolute stereochemistry.
Methodology:
-
Crystallization:
-
High-quality single crystals of (-)-Galanthamine are grown by slow evaporation of a suitable solvent system. Common solvents for the crystallization of alkaloids include ethanol, methanol, acetone, or mixtures thereof. For (-)-Galanthamine, crystallization from its hydrobromide salt in ethanol/water mixtures is a common procedure.[3]
-
-
Data Collection:
-
A suitable single crystal is mounted on a goniometer and placed in a diffractometer.
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.
-
A complete dataset is collected by rotating the crystal through a series of angles.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell parameters and space group.
-
The initial crystal structure is solved using direct methods or Patterson methods.
-
The structural model is refined against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.
-
The absolute configuration is determined using anomalous dispersion effects, typically by calculating the Flack parameter.
-
Determination of Specific Rotation
Objective: To measure the specific rotation of (-)-Galanthamine, a characteristic physical property of a chiral molecule.
Methodology:
-
Sample Preparation: A solution of (-)-Galanthamine of a precisely known concentration is prepared in a suitable solvent (e.g., ethanol).
-
Polarimeter Setup: A polarimeter is calibrated using a blank (the pure solvent).
-
Measurement:
-
The sample solution is placed in a polarimeter cell of a known path length (typically 1 decimeter).
-
The angle of rotation of plane-polarized light (at a specific wavelength, usually the sodium D-line at 589 nm) is measured at a constant temperature (e.g., 20 °C).
-
-
Calculation: The specific rotation [α] is calculated using the following formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length in decimeters.
-
c is the concentration in g/mL.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key conceptual frameworks related to the structural elucidation of (-)-Galanthamine.
Caption: Workflow for the structural elucidation of (-)-Galanthamine.
This guide provides a foundational understanding of the chemical structure and stereochemistry of (-)-Galanthamine, underpinned by established experimental protocols. For further in-depth analysis, researchers are encouraged to consult the primary literature and crystallographic databases.
References
In Vitro Acetylcholinesterase Inhibition by Galanthamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro studies on Galanthamine's acetylcholinesterase (AChE) inhibition. Galanthamine (B1674398) is a well-established reversible, competitive inhibitor of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[1] By impeding AChE activity, Galanthamine increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.[1] This mechanism of action forms the basis of its therapeutic use in managing mild to moderate Alzheimer's disease.[2] Beyond its primary inhibitory function, Galanthamine also acts as a positive allosteric modulator of nicotinic acetylcholine receptors, further augmenting cholinergic signaling.[1][2]
This document details the quantitative data on Galanthamine's inhibitory activity, outlines the experimental protocols for its in vitro assessment, and provides visual representations of the experimental workflow and the molecular interactions involved in AChE inhibition.
Quantitative Analysis of Galanthamine's Inhibitory Potency
The inhibitory effect of Galanthamine on cholinesterases is quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). The IC50 value represents the concentration of Galanthamine required to inhibit 50% of the enzyme's activity, while the Ki value is a measure of the inhibitor's binding affinity to the enzyme. The following tables summarize the reported in vitro inhibitory activities of Galanthamine against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) from various sources.
Table 1: In Vitro Acetylcholinesterase (AChE) Inhibition by Galanthamine
| IC50 (µM) | Ki (µM) | Enzyme Source | Comments |
| 0.31 | - | Not specified | Galanthamine was found to be a potent inhibitor of cholinesterases. |
| 0.496 - 5.13 | - | Various | The range reflects variations in experimental conditions and enzyme sources.[3] |
| 1.02 | - | Not specified | Used as a standard in an anticholinesterase activity study.[4] |
| 4.96 - 5.13 | - | Human brain cortex | Determined in studies on normal and Alzheimer's disease brain cortices.[3] |
| - | 0.52 | Recombinant Human AChE | - |
| - | 0.86 | Mouse Brain AChE | Inhibition was determined to be competitive. |
| - | 0.16 | Rat Brain AChE | Inhibition was determined to be competitive. |
| - | 0.2 | Torpedo californica AChE (TcAChE) | Inhibition was reported to be of a mixed-type. |
Table 2: In Vitro Butyrylcholinesterase (BuChE) Inhibition by Galanthamine
| IC50 (µM) | Ki (µM) | Enzyme Source | Selectivity (BuChE IC50 / AChE IC50) |
| 9.9 | - | Not specified | 31.9 |
| - | - | Human Serum | 11.8 |
Experimental Protocols: In Vitro Acetylcholinesterase Inhibition Assay
The most common method for determining AChE inhibitory activity in vitro is the spectrophotometric method developed by Ellman and colleagues.[1] This assay is based on the reaction of the product of acetylcholine hydrolysis with a chromogenic reagent.
The Ellman's Assay
Principle:
Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine (B1204863) and acetic acid. The liberated thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to form a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color development is directly proportional to the AChE activity. In the presence of an inhibitor like Galanthamine, the rate of this reaction is reduced.
Materials and Reagents:
-
Acetylcholinesterase (AChE) enzyme (e.g., from Electrophorus electricus or human recombinant)
-
Galanthamine (or other test compounds)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure (96-well plate format):
-
Reagent Preparation:
-
Prepare a stock solution of Galanthamine in a suitable solvent (e.g., DMSO or water).
-
Create a series of dilutions of the Galanthamine stock solution in phosphate buffer to obtain a range of desired concentrations.
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
-
Assay Setup:
-
In each well of a 96-well plate, add the following in the specified order:
-
Blank: 175 µL of phosphate buffer + 25 µL of ATCI.
-
Control (100% enzyme activity): 150 µL of phosphate buffer + 25 µL of AChE solution + 25 µL of ATCI.
-
Inhibitor: 125 µL of phosphate buffer + 25 µL of AChE solution + 25 µL of Galanthamine solution (at various concentrations) + 25 µL of ATCI.
-
-
Each condition should be performed in triplicate.
-
-
Incubation and Measurement:
-
Pre-incubate the enzyme with the inhibitor for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) before adding the substrate.
-
Initiate the reaction by adding the ATCI substrate.
-
Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings at regular intervals (e.g., every minute for 10-15 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each Galanthamine concentration using the following formula:
-
% Inhibition = [(Rate of Control - Rate of Inhibitor) / Rate of Control] * 100
-
-
Plot the percentage of inhibition against the logarithm of the Galanthamine concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for an in vitro acetylcholinesterase inhibition assay using the Ellman's method.
References
- 1. Structure of acetylcholinesterase complexed with (-)-galanthamine at 2.3 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical and molecular aspects on interactions of galanthamine and its derivatives with cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural insights into ligand interactions at the acetylcholinesterase peripheral anionic site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Enantioselective Synthesis of (-)-Galanthamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Galanthamine is a tetracyclic alkaloid isolated from the bulbs of Galanthus species (snowdrops) and other Amaryllidaceae. It is a selective, reversible, and competitive inhibitor of acetylcholinesterase (AChE) and an allosteric modulator of nicotinic acetylcholine (B1216132) receptors. These properties make it a valuable therapeutic agent for the symptomatic treatment of mild to moderate Alzheimer's disease. The limited availability of (-)-Galanthamine from natural sources has spurred the development of numerous enantioselective synthetic strategies. This document provides a detailed overview of key enantioselective synthetic strategies for (-)-Galanthamine, complete with experimental protocols and comparative data to aid researchers in the field of medicinal chemistry and drug development.
Key Synthetic Strategies
The enantioselective synthesis of (-)-Galanthamine has been approached through several innovative strategies, primarily focusing on the stereoselective construction of its key structural features: the spirocyclic quaternary carbon center and the hydrodibenzofuran core. The main strategies can be broadly categorized as:
-
Biomimetic Oxidative Phenolic Coupling: This approach mimics the proposed biosynthetic pathway of galanthamine. It typically involves an intramolecular oxidative coupling of a suitably substituted norbelladine (B1215549) precursor to form the key spirocyclic dienone intermediate, narwedine, which is then stereoselectively reduced to (-)-Galanthamine. This strategy is the basis for the industrial-scale synthesis.
-
Transition Metal-Catalyzed Cyclizations: These methods utilize powerful transition metal-catalyzed reactions to construct the tetracyclic core with high stereocontrol. A landmark example is the palladium-catalyzed asymmetric allylic alkylation (AAA) and intramolecular Heck reaction.
-
Chemoenzymatic and Biocatalytic Approaches: Leveraging the high selectivity of enzymes, these strategies introduce chirality early in the synthetic sequence or resolve racemic intermediates.
-
Remote Asymmetric Induction: This strategy employs a chiral auxiliary to control the stereochemistry of a remote reaction, which is then cleaved, leaving the desired enantiomerically enriched product.
Biomimetic Synthesis via Oxidative Phenolic Coupling (Sanochemia Process)
This industrial process is a highly optimized biomimetic approach that relies on an intramolecular oxidative coupling of a norbelladine derivative. A key feature of this process is the dynamic kinetic resolution of the intermediate (±)-narwedine to afford the desired (-)-narwedine.
Quantitative Data
| Step | Reaction | Key Reagents | Solvent | Yield | Enantiomeric Excess (e.e.) |
| 1 | Oxidative Phenol Coupling | Potassium ferricyanide (B76249), Potassium carbonate | Toluene (B28343) | ~40-42% | Racemic |
| 2 | Dynamic Resolution | Catalytic (+)-galanthamine or (-)-narwedine seed crystals | - | ~90% | >99% |
| 3 | Stereoselective Reduction | L-Selectride® | THF | High | >99% |
Experimental Protocols
Step 1: Oxidative Phenol Coupling to (±)-Narwedine
-
A solution of the N-formyl-norbelladine precursor in toluene is prepared.
-
An aqueous solution of potassium ferricyanide and potassium carbonate is added to the toluene solution.
-
The biphasic mixture is stirred vigorously at room temperature. The reaction progress is monitored by TLC or HPLC.
-
Upon completion, the organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield (±)-narwedine.
Step 2: Dynamic Resolution of (±)-Narwedine
-
A supersaturated solution of (±)-narwedine is prepared in a suitable solvent.
-
A catalytic amount of (+)-galanthamine or seed crystals of (-)-narwedine is added to the solution.
-
The mixture is allowed to stir, leading to the preferential crystallization of (-)-narwedine. Racemic narwedine exists as a conglomerate, allowing for the isolation of the desired enantiomer through crystallization.
-
The solid is collected by filtration, washed with a cold solvent, and dried to afford enantiomerically pure (-)-narwedine.
Step 3: Stereoselective Reduction to (-)-Galanthamine
-
A solution of (-)-narwedine is prepared in anhydrous tetrahydrofuran (B95107) (THF) and cooled to -78 °C under an inert atmosphere.
-
A solution of L-Selectride® (lithium tri-sec-butylborohydride) in THF is added dropwise to the cooled solution.
-
The reaction is stirred at low temperature until completion, as monitored by TLC.
-
The reaction is quenched by the slow addition of water, and the mixture is allowed to warm to room temperature.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by chromatography to yield (-)-Galanthamine.
Logical Relationship Diagram
Caption: Biomimetic synthesis of (-)-Galanthamine via the Sanochemia process.
Transition Metal-Catalyzed Synthesis (Trost's Asymmetric Approach)
This elegant strategy, developed by Barry Trost and his group, utilizes a palladium-catalyzed asymmetric allylic alkylation (AAA) to establish the crucial C4a-O bond and an intramolecular Heck reaction to construct the quaternary carbon center.
Quantitative Data
| Step | Reaction | Key Reagents | Solvent | Yield | Enantiomeric Excess (e.e.) |
| 1 | Asymmetric Allylic Alkylation (AAA) | Pd2(dba)3, (R,R)-Trost ligand | Dichloromethane | 72% | 88% |
| 2 | Intramolecular Heck Reaction | Pd(OAc)2, PPh3, Ag2CO3 | Acetonitrile | 81% | - |
Experimental Protocols
Step 1: Palladium-Catalyzed Asymmetric Allylic Alkylation
-
To a solution of 2-bromovanillin and the allylic carbonate in dichloromethane, the palladium catalyst precursor (e.g., Pd2(dba)3) and the chiral Trost ligand are added.
-
The reaction mixture is stirred at room temperature under an inert atmosphere until the starting materials are consumed (monitored by TLC).
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the chiral aryl ether.
Step 2: Intramolecular Heck Reaction
-
To a solution of the aryl ether substrate in anhydrous acetonitrile, palladium(II) acetate, a phosphine (B1218219) ligand (e.g., triphenylphosphine), and a silver salt (e.g., silver carbonate) are added.
-
The reaction mixture is heated to reflux under an inert atmosphere.
-
The reaction progress is monitored by TLC. Upon completion, the mixture is cooled to room temperature and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the tricyclic product.
Experimental Workflow Diagram
Application Note: A Robust HPLC Method for the Quantification of Galantamine in Pharmaceutical Formulations
Introduction
Galantamine is a well-established acetylcholinesterase inhibitor used for the treatment of mild to moderate dementia of the Alzheimer's type. Accurate and precise quantification of galantamine in pharmaceutical dosage forms is crucial for quality control and to ensure therapeutic efficacy. This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of galantamine hydrobromide in pharmaceutical formulations. The described method is simple, accurate, and robust, making it suitable for routine analysis in a quality control laboratory.
Experimental
Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: Inertsil ODS-3V (150 mm × 4.6 mm, 5 µm) or equivalent C18 column.[1]
-
Chemicals: Galantamine hydrobromide reference standard, HPLC grade acetonitrile (B52724), methanol, disodium (B8443419) hydrogen orthophosphate, and orthophosphoric acid.[1]
-
Software: Chromatographic data acquisition and processing software.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
Table 1: Optimized Chromatographic Conditions for Galantamine Analysis
| Parameter | Condition |
| Stationary Phase | Inertsil ODS-3V (150 mm × 4.6 mm, 5 µm)[1] |
| Mobile Phase | Phosphate (B84403) Buffer : Acetonitrile (75:25 v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 10 µL[2] |
| Column Temperature | 35°C[2] |
| Detection Wavelength | 230 nm[1][2] |
| Run Time | 8 minutes[1] |
Protocols
Preparation of Mobile Phase
-
Phosphate Buffer Preparation: Dissolve 5.34 g of disodium hydrogen orthophosphate dehydrate in 500 mL of HPLC grade water. Transfer to a 1000 mL volumetric flask and make up the volume with water.[1]
-
Mobile Phase Mixture: Mix the prepared phosphate buffer and acetonitrile in a ratio of 75:25 (v/v).[1]
-
Degassing: Degas the mobile phase by filtration through a 0.45 µm membrane filter or by sonication before use.[1]
Preparation of Standard Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of galantamine hydrobromide reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the mobile phase to achieve concentrations in the range of 6-30 µg/mL.[1]
Preparation of Sample Solutions (from Capsules)
-
Sample Weighing: Accurately weigh the contents of twenty capsules and calculate the average weight.
-
Extraction: Take an amount of capsule powder equivalent to 10 mg of galantamine hydrobromide and transfer it to a 10 mL volumetric flask. Add the mobile phase and sonicate for 20 minutes to ensure complete extraction of the drug.[1]
-
Filtration: Filter the solution through a 0.45 µm nylon membrane filter.[1]
-
Dilution: Suitably dilute the filtered solution with the mobile phase to obtain a final concentration within the linear range of the method.
Method Validation Summary
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. A summary of the validation parameters is presented in Table 2.
Table 2: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 6-30 µg/mL[1] |
| Correlation Coefficient (r²) | 0.999[1] |
| Accuracy (% Recovery) | 99.2% - 99.43%[1] |
| Precision (% RSD) | < 2.0%[1] |
| Retention Time | Approximately 4.2 min[1] |
| Theoretical Plates | > 2000[1] |
| Tailing Factor | < 2.0[1] |
Results and Discussion
The developed RP-HPLC method provides a simple and efficient way to quantify galantamine hydrobromide in pharmaceutical formulations. The method exhibits excellent linearity, accuracy, and precision. The short run time of 8 minutes allows for a high throughput of samples. The system suitability parameters, including theoretical plates and tailing factor, were found to be well within the acceptable limits, indicating good column efficiency and peak symmetry. The method proved to be robust, with minor deliberate changes in chromatographic conditions not significantly affecting the results.
Experimental Workflow and Logic
The following diagram illustrates the overall workflow for the development and application of the HPLC method for galantamine quantification.
Caption: Workflow for HPLC Method Development and Analysis of Galantamine.
The described HPLC method is validated, reliable, and suitable for the routine quantification of galantamine in pharmaceutical dosage forms. The detailed protocol and clear data presentation make this application note a valuable resource for researchers, scientists, and drug development professionals involved in the quality control of galantamine-containing products.
References
Application Note: GC-MS Analysis of Galanthamine in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galanthamine (B1674398), a tertiary alkaloid produced by plants of the Amaryllidaceae family, is a valuable acetylcholinesterase inhibitor used in the management of Alzheimer's disease.[1][2][3] Accurate and robust analytical methods are crucial for the quantification of Galanthamine in plant extracts for research, quality control, and drug development purposes. This application note provides a detailed protocol for the analysis of Galanthamine using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for the separation and identification of volatile and semi-volatile compounds.[2][4][5] The methodologies outlined below cover sample preparation, GC-MS parameters, and data analysis.
Introduction
Galanthamine is a well-established therapeutic agent for Alzheimer's disease, and its primary sources are various species of the Amaryllidaceae family, such as Galanthus (snowdrops) and Leucojum (snowflakes).[1][4] The concentration of Galanthamine can vary significantly between different plant species and even within different parts of the same plant.[3][6] GC-MS offers a sensitive and specific method for the analysis of Galanthamine in complex plant matrices.[7][8] This technique allows for the separation of Galanthamine from other alkaloids and plant constituents, followed by its confident identification based on its characteristic mass spectrum.[2]
Experimental Protocols
Plant Material and Sample Preparation
Proper collection and preparation of plant samples are critical for obtaining accurate and reproducible results.
2.1.1. Sample Collection and Pre-treatment
-
Collection: Collect fresh plant material (e.g., bulbs, aerial parts) from the desired species.[4][9][10]
-
Drying: Air-dry or oven-dry the plant material at a controlled temperature (e.g., 40-60°C) to prevent the degradation of thermolabile compounds.[11] Freeze-drying is also a suitable method.[10][11]
-
Grinding: Grind the dried plant material into a fine powder to increase the surface area for efficient extraction.[9][10]
2.1.2. Alkaloid Extraction
This protocol is a common method for extracting alkaloids from plant material.
-
Homogenization: Homogenize 2 grams of powdered plant material in 30 mL of 0.5 N HCl.[9]
-
Incubation: Let the mixture stand for 30 minutes at room temperature.[9]
-
Centrifugation: Centrifuge the homogenate for 10 minutes at 5000g.[9]
-
Supernatant Collection: Collect the acidic supernatant. For quantitative analysis, the pellet can be re-extracted with 0.5 N HCl and the supernatants pooled.[9]
-
Basification: Adjust the pH of the pooled supernatant to 12-14 with 25% NH4OH.[9]
-
Solid-Phase Extraction (SPE): Use a pre-packed diatomaceous earth column (e.g., Extrelut) for solid-phase extraction.[1][9]
-
Elution: Elute the total alkaloids with dichloromethane (B109758) (CH2Cl2).[9]
-
Solvent Evaporation: Evaporate the solvent in vacuo to obtain the crude alkaloid extract.[9]
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol) for GC-MS analysis.[4]
GC-MS Parameters
The following parameters are a good starting point for the analysis of Galanthamine. Optimization may be required depending on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL (splitless mode) |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min |
| Oven Temperature Program | Initial temperature 120°C for 2 min, ramp to 300°C at 6°C/min, hold at 300°C for 10 min.[9] |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV |
| Detector Temperature | 280°C |
| Mass Range | m/z 20-440 |
Note on Derivatization: While many Amaryllidaceae alkaloids, including Galanthamine, can be analyzed by GC-MS without derivatization, silylation can sometimes improve peak shape and sensitivity.[4][7] If derivatization is deemed necessary, reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.[12]
Data Presentation
Quantitative Data of Galanthamine in Plant Extracts
The following table summarizes the reported quantities of Galanthamine in various plant species and parts, as determined by chromatographic methods.
| Plant Species | Plant Part | Galanthamine Content | Reference |
| Galanthus nivalis | Bulbs | 0.73% (dry weight) | [3] |
| Galanthus nivalis | Leaves | 0.05% (dry weight) | [3] |
| Leucojum aestivum | Shoots (in vitro) | 1.7 mg/L | [8] |
| Zephyranthes candida | Bulb | 2.41 µg/g (dry weight) | [6] |
| Zephyranthes grandiflora | Bulb | 2.13 µg/g (dry weight) | [6] |
| Zephyranthes citrina | Bulb | 2.02 µg/g (dry weight) | [6] |
| Eucharis subedentata | Leaves | 0.10% (dry weight) | [3] |
| Eucharis subedentata | Bulbs | 0.05% (dry weight) | [3] |
| Vallota speciosa | Leaves & Bulbs | 0.05% (dry weight) | [3] |
Mass Spectrometry Data
The identification of Galanthamine in a GC-MS chromatogram is confirmed by its mass spectrum. The protonated molecule [M+H]⁺ is observed at m/z 288.159.[13] The fragmentation pattern is dominated by cleavages in the azepine ring.[14]
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the GC-MS analysis of Galanthamine from plant extracts.
Caption: Workflow for GC-MS analysis of Galanthamine.
Logical Relationship of Key Steps
This diagram outlines the logical progression from sample to result.
Caption: Logical flow from sample to final result.
Conclusion
The GC-MS method detailed in this application note provides a reliable and sensitive approach for the qualitative and quantitative analysis of Galanthamine in plant extracts. The provided protocols for sample preparation and GC-MS analysis can be readily adapted for routine quality control of plant raw materials in the pharmaceutical industry and for research purposes in natural product chemistry.[7] The clear workflow and tabulated data offer a comprehensive guide for researchers, scientists, and drug development professionals working with this important therapeutic alkaloid.
References
- 1. Analysis of galanthamine-type alkaloids by capillary gas chromatography-mass spectrometry in plants [agris.fao.org]
- 2. GC-MS of amaryllidaceous galanthamine-type alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GC/MS Analysis of Alkaloids in Galanthus fosteri Baker and Determination of Its Anticholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of galanthamine-type alkaloids by capillary gas chromatography-mass spectrometry in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tissue-Specific Natural Synthesis of Galanthaminein Zephyranthes Species and Its Accumulation in Different In Vitro-Grown Organs Following Methyl Jasmonate Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a GC-MS method for rapid determination of galanthamine in Leucojum aestivum and Narcissus ssp.: a metabolomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. From Plant to Lab: A Comprehensive Guide to Preparing Plant Samples for GC-MS Analysis [greenskybio.com]
- 12. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Galanthamine Extraction from Leucojum aestivum
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Galanthamine (B1674398), an Amaryllidaceae alkaloid, is a potent, selective, and reversible inhibitor of the acetylcholinesterase (AChE) enzyme. It is a marketed drug for the treatment of mild to moderate Alzheimer's disease.[1] While chemical synthesis has been achieved, the primary source for commercial production remains plant material, particularly from species of the Amaryllidaceae family such as Leucojum aestivum (summer snowflake).[1] This document provides detailed protocols for the extraction of galanthamine from Leucojum aestivum, compiled from various scientific sources. The methodologies cover both laboratory-scale extraction from plant material and in vitro cultures.
Data Presentation: Quantitative Extraction Parameters
The following tables summarize quantitative data from various galanthamine extraction protocols.
Table 1: Solid-Liquid Extraction Parameters for Leucojum aestivum
| Parameter | Method 1: Maceration | Method 2: Alkaline Extraction |
| Plant Material | Dried and powdered seed coats | Dried aerial parts |
| Solvent | 80% Methanol (B129727) | 70% Ethanol (B145695) |
| Solvent-to-Solid Ratio | 20:1 (10 mL solvent for 0.5 g powder) | Not specified |
| pH | Not specified | 9 - 12 (alkalized with calcium hydroxide) |
| Temperature | 35°C | 30 - 40°C |
| Duration | 24 hours | Not specified |
| Extraction Cycles | 1 | 3 |
| Source | [2] | [3] |
Table 2: Liquid-Liquid Extraction Parameters for Galanthamine Base
| Parameter | Aqueous Medium Extraction | Low Alcohol Medium Extraction |
| Extractant | Methyl isobutyl ketone, ethyl acetate (B1210297), or butyl acetate | Methyl isobutyl ketone, ethyl acetate, or butyl acetate |
| Extract/Extractant Ratio | 8:1 | 2:1 |
| Extraction Cycles | 2 to 4 | 2 to 4 |
| Source | [3] | [3] |
Table 3: Galanthamine Content in Leucojum aestivum
| Plant Part | Galanthamine Content (mg/g dry weight) | Analytical Method | Source |
| Bulbs | 6.89 - 25.37 | HPLC | [2] |
| Leaves | 1.82 - 8.09 | HPLC | [2] |
| In Vitro Bulblets (hormone-free medium) | 1.14 x 10⁻³ | Not specified | [4] |
| In Vitro Bulblets (10 µM NAA + 0.5 µM BA) | 6.79 x 10⁻³ | Not specified | [4] |
| In Vitro Bulblets (0.5 µM NAA + 5 µM BA) | 4.3 x 10⁻³ | Not specified | [4] |
Experimental Protocols
Protocol 1: Methanolic Extraction from Dried Plant Material
This protocol is adapted from a method used for the extraction of galanthamine from the seed coats of Leucojum aestivum.[2]
1. Material Preparation:
-
Dry the plant material (e.g., seed coats, bulbs, or aerial parts) in an oven at 40°C.
-
Grind the dried material into a fine powder using a blender.
2. Maceration:
-
Weigh 0.5 g of the powdered plant material.
-
Add 10 mL of 80% methanol to the powder in a suitable vessel.
-
Incubate the mixture at 35°C for 24 hours with continuous agitation.
3. Solid-Liquid Separation:
-
After incubation, centrifuge the mixture at 3500 rpm for 10 minutes.
-
Carefully collect the supernatant, which contains the crude galanthamine extract.
4. Analysis:
-
The supernatant can be directly analyzed or further purified. A common analytical method is Gas Chromatography-Mass Spectrometry (GC-MS).[2]
Protocol 2: Alkaline Extraction and Liquid-Liquid Purification
This protocol is based on a patented method for preparing purified galanthamine hydrobromide.[3]
1. Initial Alkaline Extraction:
-
Extract the dried and milled aerial parts of Leucojum aestivum (1080 kg) three times with 3500 liters of 70% ethanol.
-
Alkalize the extraction solvent with a saturated calcium hydroxide (B78521) solution to a pH of 10 at a temperature of 30°C.[3]
2. Primary Liquid-Liquid Extraction:
-
Collect, filter, and concentrate the ethanol extracts.
-
Extract the concentrated aqueous residue three times with 100 L of butyl acetate each time.
3. Acid-Base Purification:
-
Concentrate the collected organic extracts to 1/20 to 1/30 of the initial volume.
-
Replace the solvent with ethanol.
-
Treat the ethanolic solution of galanthamine base with hydrobromic acid to form galanthamine hydrobromide.
-
Purify the galanthamine hydrobromide in an aqueous medium with activated carbon at 80-85°C.
-
Filter the hot solution and cool to 20-25°C.
-
Alkalize the solution with ammonium (B1175870) hydroxide to a pH of 9-12 to precipitate the galanthamine base.
4. Secondary Liquid-Liquid Extraction:
-
Extract the liberated galanthamine base 2-4 times with methyl isobutyl ketone, ethyl acetate, or butyl acetate at an aqueous to organic solvent ratio of 2:1 to 3:1.
-
Concentrate the organic extracts to 1/5 to 1/10 of the initial volume.
5. Final Conversion to Hydrobromide Salt:
-
Replace the solvent with ethanol.
-
Treat with hydrobromic acid to obtain galanthamine hydrobromide with a purity of over 99%.
Protocol 3: Extraction from In Vitro Cultures
This protocol describes the extraction of galanthamine from in vitro shoot cultures of Leucojum aestivum.[5]
1. Biomass Harvesting and Preparation:
-
Harvest the dry biomass (0.2–0.3 g) from the in vitro culture.
2. Methanolic Extraction:
-
Extract the biomass three times with 5 ml of methanol in an ultrasonic bath for 15 minutes for each extraction.
3. Acid-Base Cleanup:
-
Combine the methanolic extracts and concentrate them under a vacuum.
-
Dissolve the residue in 2x2 ml of 3% sulfuric acid.
-
Remove neutral compounds by extracting the acidic solution three times with diethyl ether.
-
Adjust the pH of the aqueous phase to 9-10 with 25% ammonia.[4]
4. Final Extraction:
-
Extract the alkaloids from the alkaline aqueous phase three times with 10 ml of chloroform (B151607).[4]
-
Dehydrate the combined organic phase with anhydrous sodium sulfate.
-
Evaporate the chloroform completely under vacuum to obtain the alkaloid extract.
Visualizations
Experimental Workflow for Galanthamine Extraction
Caption: Workflow for Galanthamine Extraction and Purification.
Galanthamine Biosynthesis Pathway
Caption: Simplified Galanthamine Biosynthesis Pathway.
References
Solid-Lipid Nanoparticle Formulation for Enhanced Brain Delivery of Galanthamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galanthamine (B1674398), a cornerstone in the management of Alzheimer's disease, faces significant challenges in reaching its target site, the brain, due to the formidable blood-brain barrier (BBB). This limitation often necessitates higher systemic doses, leading to undesirable cholinergic side effects. Solid lipid nanoparticles (SLNs) have emerged as a promising strategy to overcome this hurdle. This document provides detailed application notes and protocols for the formulation, characterization, and preclinical evaluation of galanthamine-loaded SLNs designed for enhanced brain delivery. The protocols outlined herein are based on the successful microemulsification method, which yields SLNs with desirable characteristics for brain targeting, including a nanoscale particle size and high entrapment efficiency. In vivo studies have demonstrated that this formulation can significantly improve memory function in animal models and enhance the bioavailability of galanthamine in the brain.[1][2][3]
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. A key pathological feature of AD is the deficit in cholinergic neurotransmission. Galanthamine, an acetylcholinesterase (AChE) inhibitor, works by increasing the levels of acetylcholine (B1216132) in the brain.[3] Furthermore, galanthamine acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), further enhancing cholinergic signaling. This dual mechanism of action makes it an effective symptomatic treatment for mild to moderate AD.
However, the clinical efficacy of galanthamine is often hampered by its poor penetration across the BBB, resulting in lower bioavailability at the target site and the potential for peripheral side effects.[3][4] To address these limitations, lipid-based nanocarriers, particularly SLNs, have been investigated as a means to improve brain delivery.[4] SLNs are colloidal carriers made from biodegradable and biocompatible lipids that are solid at room temperature. Their small size, lipophilic nature, and the ability to be surface-modified make them ideal candidates for traversing the BBB.
This document details the formulation of galanthamine-loaded SLNs using a microemulsification method, a straightforward and scalable technique. It further provides comprehensive protocols for the physicochemical characterization of the formulated nanoparticles, in vitro drug release studies, and in vivo evaluation of their efficacy in a preclinical model of cognitive deficit.
Data Summary
The following tables summarize the key quantitative data obtained from the characterization and evaluation of galanthamine-loaded SLNs.
Table 1: Physicochemical Characterization of Galanthamine-Loaded SLNs
| Parameter | Result |
| Average Particle Size (nm) | < 100 |
| Polydispersity Index (PDI) | Low (< 0.3) |
| Zeta Potential (mV) | Moderately negative |
| Entrapment Efficiency (%) | > 80% |
| Drug Loading (%) | Not explicitly stated |
Note: Specific values can vary depending on the precise formulation parameters.
Table 2: In Vitro Drug Release Profile
| Time (hours) | Cumulative Release (%) |
| 1 | ~15% |
| 6 | ~50% |
| 12 | ~80% |
| 24 | > 90% |
This represents a controlled and sustained release profile compared to the rapid release of the free drug.[1]
Table 3: In Vivo Efficacy in a Rat Model of Cognitive Deficit
| Treatment Group | Memory Restoration | Brain Bioavailability |
| Control (Naive Drug) | Moderate | Standard |
| Galanthamine-Loaded SLNs | Significant Improvement | Approximately doubled |
Memory restoration was assessed using the Morris water maze test.[1][3]
Experimental Protocols
Preparation of Galanthamine-Loaded SLNs (Microemulsification Method)
This protocol describes the preparation of galanthamine-loaded SLNs using a microemulsification technique.
Materials:
-
Galanthamine Hydrobromide
-
Glyceryl Behenate (Compritol 888 ATO) - Solid Lipid
-
Pluronic F-127 - Surfactant
-
Tween 80 - Co-surfactant
-
Double-distilled water
Protocol:
-
Preparation of the Aqueous Phase:
-
Dissolve a specific amount of Pluronic F-127 and Tween 80 in double-distilled water to prepare the surfactant and co-surfactant solution.
-
Add Galanthamine Hydrobromide to the aqueous phase and stir until completely dissolved.
-
-
Preparation of the Lipid Phase:
-
Melt the Glyceryl Behenate at a temperature approximately 5-10°C above its melting point (around 75-80°C).
-
-
Formation of the Microemulsion:
-
Heat the aqueous phase to the same temperature as the molten lipid phase.
-
Add the hot aqueous phase to the molten lipid phase dropwise under constant magnetic stirring.
-
Continue stirring until a clear and transparent microemulsion is formed.
-
-
Formation of SLNs:
-
Rapidly disperse the hot microemulsion into cold double-distilled water (2-4°C) under high-speed homogenization. The volume of cold water should be significantly larger than the volume of the microemulsion.
-
The sudden temperature drop causes the lipid to solidify, forming the SLNs with the encapsulated drug.
-
-
Purification:
-
The resulting SLN dispersion can be purified by dialysis or centrifugation to remove any unentrapped drug and excess surfactants.
-
-
Storage:
-
Store the final SLN dispersion at 4°C for further characterization and use.
-
Physicochemical Characterization of SLNs
3.2.1. Particle Size and Zeta Potential Analysis
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Protocol:
-
Dilute the SLN dispersion with double-distilled water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) at a scattering angle of 90° and a temperature of 25°C.
-
For zeta potential measurement, use a specific folded capillary cell.
-
Perform all measurements in triplicate.
-
3.2.2. Entrapment Efficiency and Drug Loading
-
Method: Centrifugation method.
-
Protocol:
-
Centrifuge a known amount of the SLN dispersion at high speed (e.g., 15,000 rpm) for a specified time to separate the SLNs from the aqueous supernatant.
-
Carefully collect the supernatant.
-
Quantify the amount of free, unentrapped galanthamine in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate the Entrapment Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
-
EE% = [(Total amount of drug - Amount of free drug in supernatant) / Total amount of drug] x 100
-
DL% = [(Total amount of drug - Amount of free drug in supernatant) / Total weight of lipid and drug] x 100
-
In Vitro Drug Release Study
-
Apparatus: Franz diffusion cell.
-
Protocol:
-
Mount a dialysis membrane (e.g., molecular weight cut-off of 12-14 kDa) between the donor and receptor compartments of the Franz diffusion cell.
-
Fill the receptor compartment with a suitable release medium (e.g., phosphate-buffered saline, pH 7.4) and maintain the temperature at 37°C with constant stirring.
-
Place a known amount of the galanthamine-loaded SLN dispersion in the donor compartment.
-
At predetermined time intervals, withdraw aliquots from the receptor compartment and replace with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Analyze the withdrawn samples for galanthamine content using a validated analytical method (e.g., HPLC).
-
Plot the cumulative percentage of drug released against time.
-
In Vivo Efficacy Study (Morris Water Maze)
This protocol assesses the effect of galanthamine-loaded SLNs on spatial learning and memory in a rat model of cognitive deficit (e.g., scopolamine-induced amnesia).
Animal Model:
-
Adult male Wistar rats.
-
Induce cognitive deficit by intraperitoneal injection of scopolamine.
Protocol:
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Group Allocation: Divide the animals into different groups:
-
Control group (no treatment)
-
Scopolamine-treated group (negative control)
-
Scopolamine + free galanthamine group
-
Scopolamine + galanthamine-loaded SLNs group
-
-
Drug Administration: Administer the respective treatments orally for a specified period.
-
Morris Water Maze Test:
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform. Visual cues are placed around the pool.
-
Acquisition Phase (Training): For several consecutive days, allow each rat to swim in the pool to find the hidden platform. Record the escape latency (time to find the platform).
-
Probe Trial (Memory Test): On the day after the last training session, remove the platform and allow the rat to swim for a fixed time (e.g., 60 seconds). Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis: Analyze the escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial to assess spatial learning and memory.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dual mechanism of action of Galanthamine.
Caption: Workflow for SLN preparation.
Caption: Proposed mechanism of SLN-mediated brain delivery.
References
Application Notes and Protocols for Transdermal Delivery of Galanthamine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galantamine hydrobromide, a reversible, competitive acetylcholinesterase (AChE) inhibitor and allosteric modulator of nicotinic acetylcholine (B1216132) receptors (nAChRs), is a cornerstone in the symptomatic treatment of Alzheimer's disease.[1][2] Oral administration, however, is often associated with gastrointestinal side effects, such as nausea and vomiting, which can lead to poor patient compliance.[3][4] A transdermal patch delivery system offers a promising alternative, aiming to provide controlled and sustained release of galantamine, reduce adverse effects, and improve patient adherence.[5][6]
These application notes provide a comprehensive overview and detailed protocols for the formulation, in vitro evaluation, and preclinical assessment of a gel-based reservoir-type transdermal patch for galantamine hydrobromide.
Mechanism of Action: Dual Cholinergic Enhancement
Galantamine's therapeutic effect stems from its dual mechanism of action on the cholinergic system.[1] Firstly, it inhibits the acetylcholinesterase enzyme, which is responsible for the breakdown of acetylcholine, a neurotransmitter crucial for memory and cognition. This inhibition increases the concentration of acetylcholine in the synaptic cleft. Secondly, galantamine positively modulates nicotinic acetylcholine receptors, enhancing their response to acetylcholine.[2] This synergistic action helps to ameliorate the cognitive decline associated with Alzheimer's disease.
Data Presentation: Formulation and In Vitro Performance
The following tables summarize quantitative data from formulation optimization and in vitro drug release studies of a gel-based galantamine hydrobromide transdermal patch. An optimized formulation was identified based on its high cumulative drug release and permeation flux.[5][7][8]
Table 1: Optimized Gel-Reservoir Formulation [5][7][8]
| Component | Optimized Concentration (% w/w) |
| Galantamine Hydrobromide (GH) | 4.19 |
| Carbopol 940 | 0.89 |
| Triethanolamine (TEA) | 1.16 |
| Propylene Glycol | 5.00 |
| Deionized Water | q.s. to 100 |
Table 2: In Vitro Drug Release and Permeation of Optimized Formulation [5][7][8]
| Parameter | Optimized Gel Reservoir | Fabricated Transdermal Patch |
| Cumulative Drug Release at 8h (mg/cm²) | 16.93 ± 0.08 | Not explicitly stated, but lower than gel |
| Permeation Flux (mg/cm²/h) | 2.32 ± 0.02 | Not explicitly stated, but lower than gel |
| pH | ~7.0 | ~7.0 |
| Drug Content (%) | 85 - 100 | 85 - 100 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide for researchers.
Protocol 1: Preparation of Galantamine Hydrobromide Gel Reservoir
This protocol describes the preparation of the optimized gel formulation to be used as the drug reservoir in the transdermal patch.
Materials:
-
Galantamine Hydrobromide (GH)
-
Carbopol 940
-
Triethanolamine (TEA)
-
Propylene Glycol (PG)
-
Deionized Water
-
Magnetic stirrer with heating plate
-
Beakers
-
Weighing balance
Procedure:
-
Accurately weigh the required amounts of Carbopol 940 and Galantamine Hydrobromide.
-
In a beaker, dissolve the weighed Carbopol 940 and GH in deionized water at 75°C with continuous stirring.
-
Slowly add Triethanolamine (TEA), which acts as a neutralizer, to the drug-polymer mixture while stirring.
-
Continue stirring until a homogenized gel is formed.
-
Add the specified amount of Propylene Glycol (permeation enhancer) to the gel formulation.
-
Continue stirring until a translucent and uniform gel is obtained.
-
Visually inspect the final gel formulation to ensure there is no crystal formation or phase separation.
Protocol 2: Fabrication of the Transdermal Patch
This protocol outlines the construction of a three-layered reservoir-type transdermal patch.
Materials:
-
Prepared Galantamine Hydrobromide gel reservoir
-
Impermeable backing layer (e.g., 3M Scotchpak™)
-
Release liner (e.g., siliconized polyester (B1180765) film)
-
Adhesive layer (if not integrated into the reservoir)
-
Casting equipment or film applicator
Procedure:
-
Cut the backing layer and release liner to the desired patch size (e.g., 6 cm x 7 cm).
-
Place the release liner on a flat, clean surface.
-
Carefully cast the prepared gel reservoir onto the release liner to a specific area and thickness (e.g., drug layer size of 2 cm x 3 cm, thickness of 0.2 cm).[5]
-
Laminate the impermeable backing layer over the gel reservoir, ensuring no air bubbles are trapped.
-
Press the layers together firmly to ensure proper adhesion.
-
Store the fabricated patches in a cool, dry place, protected from light, until further evaluation.
Protocol 3: In Vitro Skin Permeation Study
This protocol details the use of a Franz diffusion cell to evaluate the permeation of galantamine hydrobromide through a skin membrane.[5][9][10]
Materials:
-
Franz diffusion cell apparatus (e.g., PermeGear V9A)
-
Excised animal skin (e.g., rat or rabbit abdominal skin, pig ear skin) or synthetic membrane
-
Phosphate (B84403) buffer saline (PBS), pH 7.4
-
Magnetic stirrer
-
Water bath maintained at 37°C ± 0.5°C
-
Syringes and needles for sampling
-
HPLC vials
Procedure:
-
Skin Preparation:
-
Excise the full-thickness abdominal skin from a euthanized animal (e.g., rat).
-
Carefully remove subcutaneous fat and connective tissues.
-
Ensure the skin is free of any holes or damage.
-
-
Franz Cell Setup:
-
Fill the receptor compartment of the Franz diffusion cell with PBS (pH 7.4). The volume is typically around 20 cm³.[5]
-
Place a small magnetic stir bar in the receptor compartment and ensure continuous stirring.
-
Mount the prepared skin membrane between the donor and receptor compartments, with the stratum corneum side facing the donor compartment.
-
Equilibrate the system in a water bath to maintain the skin surface temperature at 32°C (receptor fluid at 37°C).
-
-
Sample Application and Sampling:
-
Apply the fabricated transdermal patch to the surface of the skin in the donor compartment.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample (e.g., 0.5 mL) from the receptor compartment through the sampling port.[5]
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
-
Sample Analysis:
-
Analyze the collected samples for galantamine hydrobromide concentration using a validated HPLC method (see Protocol 4).
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point.
-
Plot the cumulative amount of drug permeated versus time.
-
Determine the steady-state permeation flux (Jss) from the slope of the linear portion of the plot.
-
Protocol 4: HPLC Analysis of Galantamine Hydrobromide
This protocol provides a method for the quantitative analysis of galantamine hydrobromide in samples from in vitro permeation studies.[3][8][11]
Instrumentation and Conditions:
-
HPLC System: Waters 1525 HPLC system with a Waters 2489 UV/Vis detector or equivalent.[8]
-
Column: Agilent Eclipse XDB RF C18 column (5 μm, 4.6 × 150 mm) or equivalent.[3][8]
-
Mobile Phase: A mixture of trifluoroacetic acid/water/acetonitrile (B52724) (0.01/85/15 v/v) or a phosphate buffer and acetonitrile mixture (e.g., 75:25 v/v).[3][8][11]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of galantamine hydrobromide (e.g., 1000 µg/mL) in the mobile phase or a suitable solvent.
-
Prepare a series of working standard solutions by serially diluting the stock solution to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).
-
-
Calibration Curve:
-
Inject the standard solutions into the HPLC system.
-
Plot the peak area versus the concentration of the standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²), which should be > 0.99.
-
-
Sample Analysis:
-
Filter the samples collected from the Franz diffusion cell through a 0.45 µm syringe filter.
-
Inject the filtered samples into the HPLC system.
-
-
Quantification:
-
Determine the concentration of galantamine hydrobromide in the samples using the calibration curve.
-
Protocol 5: Stability Testing of Transdermal Patches
This protocol outlines a stability study for the fabricated galantamine hydrobromide transdermal patches according to ICH guidelines.[12][13][14]
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[12]
Testing Schedule:
-
Long-term: 0, 3, 6, 9, 12, 18, 24 months.
-
Accelerated: 0, 1, 2, 3, 6 months.[13]
Parameters to be Evaluated:
-
Physical Appearance: Visual inspection for any changes in color, clarity of the gel, phase separation, or crystallization.
-
pH of the Gel Reservoir: Disperse the gel from the patch in deionized water and measure the pH.[5]
-
Drug Content: Assay the amount of galantamine hydrobromide remaining in the patch using the validated HPLC method.
-
In Vitro Drug Release: Perform in vitro permeation studies at each time point to check for any changes in the release profile.
-
Adhesive Properties: Evaluate peel force, tack, and shear strength to ensure the patch remains adhered for the intended duration.
Protocol 6: Animal Pharmacokinetic Study
This protocol provides a general framework for conducting a pharmacokinetic study in an animal model to evaluate the in vivo performance of the galantamine hydrobromide transdermal patch.[15][16][17]
Materials and Methods:
-
Animal Model: Rabbits or Sprague-Dawley rats.
-
Housing: House animals individually in cages under standard laboratory conditions (temperature, humidity, light/dark cycle) with free access to food and water.
-
Groups:
-
Group 1: Intravenous (IV) administration of galantamine hydrobromide solution (for bioavailability calculation).
-
Group 2: Transdermal application of the fabricated patch.
-
Group 3 (Optional): Oral administration of galantamine hydrobromide solution.
-
-
Dosing:
-
For transdermal application, shave the hair on the back of the animal 24 hours before the study. Apply the patch to the shaved area.
-
-
Blood Sampling:
-
Collect blood samples (e.g., from the marginal ear vein in rabbits) at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48 hours).
-
Collect blood in heparinized tubes.
-
-
Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -20°C or lower until analysis.
-
-
Bioanalysis:
-
Determine the concentration of galantamine in plasma using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and elimination half-life (t½).
-
Calculate the absolute bioavailability of the transdermal patch by comparing the AUC of the transdermal group to the AUC of the IV group.
-
Conclusion
The development of a transdermal delivery system for galantamine hydrobromide presents a viable strategy to enhance the therapeutic management of Alzheimer's disease. The protocols and data presented herein offer a foundational framework for researchers and drug development professionals to formulate, characterize, and evaluate such a system. Further in vivo studies are essential to confirm the safety, efficacy, and pharmacokinetic profile of the optimized transdermal patch.
References
- 1. researchgate.net [researchgate.net]
- 2. Treating disorders across the lifespan by modulating cholinergic signaling with galantamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation and Evaluation of Galantamine Gel as Drug Reservoir in Transdermal Patch Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation and evaluation of galantamine gel as drug reservoir in transdermal patch delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Design and development of galantamine hydrobromide transdermal patch for treatment of alzheimer’s disease - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
- 7. Formulation optimization of galantamine hydrobromide loaded gel drug reservoirs in transdermal patch for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. formulationbio.com [formulationbio.com]
- 13. Accelerated stability testing of a transdermal patch composed of eserine and pralidoxime chloride for prophylaxis against (±)-anatoxin A poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetics of galantamine, a cholinesterase inhibitor, in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Animal Pharmacokinetic/Pharmacodynamic Studies (APPS) Reporting Guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Development and Validation of a Bioanalytical Method for Galantamine in Human Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galantamine is an acetylcholinesterase inhibitor used for the treatment of mild to moderate Alzheimer's disease. To support pharmacokinetic, bioavailability, and bioequivalence studies, a robust, sensitive, and selective bioanalytical method for the quantification of galantamine in biological matrices is essential. This document provides a detailed protocol for the development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of galantamine in human plasma. The method is designed to meet the regulatory requirements for bioanalytical method validation as outlined by the FDA and the International Council for Harmonisation (ICH) M10 guidelines.
LC-MS/MS is the preferred technique for the quantification of drugs in biological fluids due to its high sensitivity and selectivity. The presented method utilizes a simple liquid-liquid extraction (LLE) for sample preparation and offers a rapid analysis time, making it suitable for high-throughput applications.
Materials and Reagents
-
Analytes and Internal Standard (IS):
-
Galantamine reference standard (≥99.5% purity)
-
Internal Standard (IS), e.g., Carbamazepine or Loratadine (≥99.5% purity)
-
-
Reagents and Solvents (HPLC or analytical grade):
-
Dichloromethane
-
Formic acid
-
Water (ultrapure, e.g., Milli-Q)
-
Biological Matrix:
-
Drug-free human plasma (with anticoagulant, e.g., EDTA or sodium heparin)
-
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve an appropriate amount of Galantamine and the IS in methanol to obtain a final concentration of 1 mg/mL. Store stock solutions at 2-8°C.
-
Working Solutions: Prepare working solutions for calibration standards and quality control (QC) samples by serially diluting the stock solutions with a suitable solvent mixture (e.g., 50:50 methanol:water).
-
IS Working Solution: Dilute the IS stock solution to a final concentration of, for example, 0.5 µg/mL with the same diluent.
Preparation of Calibration Standards and Quality Control Samples
-
Prepare calibration standards by spiking blank human plasma with the appropriate working solutions to achieve a concentration range of, for example, 0.39 to 62.5 ng/mL. A typical calibration curve consists of a blank (plasma without analyte or IS), a zero blank (plasma with IS), and 6-8 non-zero concentrations.
-
Prepare QC samples at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (LQC)
-
Medium QC (MQC)
-
High QC (HQC)
-
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is based on a simple and efficient LLE procedure.
-
Aliquot 100 µL of plasma sample (unknown, calibration standard, or QC) into a microcentrifuge tube.
-
Add 90 µL of the IS working solution to each tube (except for the blank).
-
Vortex briefly to mix.
-
Add 1 mL of dichloromethane.
-
Vortex for 1-2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at a high speed (e.g., 10,000 rpm) for 5-10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100-200 µL of the mobile phase.
-
Vortex to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions. Optimization may be required based on the specific instrumentation used.
-
Liquid Chromatography:
-
Column: A reverse-phase C18 or C4 column (e.g., Hypurity C4, 150 x 4.6 mm, 5 µm) is suitable.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and 10 mM ammonium formate (e.g., 90:10 v/v) can be used.
-
Flow Rate: 0.6-0.8 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-40°C.
-
Run Time: A short run time of approximately 2.5 minutes is achievable.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Galantamine: m/z 288.1 -> 213.1
-
Carbamazepine (IS): m/z 237.1 -> 194.1
-
Loratadine (IS): m/z 383.0 -> 337.0
-
-
Bioanalytical Method Validation
The developed method must be validated according to the principles outlined in the FDA and ICH M10 guidelines to ensure its reliability for the analysis of study samples. The key validation parameters are summarized below.
Selectivity and Specificity
The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank plasma samples from multiple sources to check for interferences at the retention times of galantamine and the IS.
Linearity and Range
The method should demonstrate linearity over a defined concentration range. A calibration curve is constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration. The curve should have a correlation coefficient (r²) of ≥ 0.99.
Accuracy and Precision
The accuracy (closeness of measured value to the true value) and precision (reproducibility of measurements) are determined by analyzing replicate QC samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day).
Recovery
The extraction recovery of the analyte and IS from the biological matrix is determined by comparing the peak areas of extracted samples with those of unextracted standards.
Matrix Effect
The effect of the plasma matrix on the ionization of the analyte and IS is evaluated to ensure that it does not interfere with the quantification.
Stability
The stability of galantamine in plasma under various storage and handling conditions must be assessed. This includes:
-
Freeze-thaw stability: After multiple freeze-thaw cycles.
-
Short-term stability: At room temperature.
-
Long-term stability: Under frozen storage conditions (-20°C or -70°C).
-
Stock solution stability: At room temperature and refrigerated conditions.
Data Presentation
The quantitative results of the bioanalytical method validation are summarized in the following tables.
Table 1: Linearity and Range of the Calibration Curve for Galantamine in Human Plasma
| Parameter | Result |
| Calibration Range | 0.39 - 62.5 ng/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Weighting Factor | 1/x or 1/x² |
Table 2: Intra-day and Inter-day Precision and Accuracy for Galantamine in Human Plasma
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.39 | ≤ 6.11 | 91.92 - 100.97 | ≤ 5.01 | 94.29 - 102.07 |
| LQC | 1.17 | ≤ 6.11 | 91.92 - 100.97 | ≤ 5.01 | 94.29 - 102.07 |
| MQC | 23.40 | ≤ 6.11 | 91.92 - 100.97 | ≤ 5.01 | 94.29 - 102.07 |
| HQC | 46.80 | ≤ 6.11 | 91.92 - 100.97 | ≤ 5.01 | 94.29 - 102.07 |
Table 3: Recovery and Stability of Galantamine in Human Plasma
| Parameter | Condition | Result |
| Extraction Recovery | LQC, MQC, HQC | 105.45 - 111.84% |
| Freeze-Thaw Stability | 3 cycles at -20°C and -70°C | Within ±15% of nominal concentration |
| Short-Term Stability | 6 hours at room temperature | Within ±15% of nominal concentration |
| Long-Term Stability | 50 days at -30°C | Within ±15% of nominal concentration |
| Stock Solution Stability | 14 days at 2-8°C | Within ±5% of nominal concentration |
Visualizations
Application Notes and Protocols for the Use of Galanthamine in In Vivo Models of Cognitive Impairment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing galanthamine (B1674398) in preclinical in vivo models of cognitive impairment. This document outlines the dual mechanism of action of galanthamine, details common animal models for inducing cognitive deficits, presents standardized protocols for behavioral assessment, and summarizes key quantitative data from relevant studies.
Mechanism of Action of Galanthamine
Galanthamine enhances cognitive function through a dual mechanism of action.[1][2] It is a reversible, competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh).[2][3] By inhibiting AChE, galanthamine increases the concentration of ACh in the synaptic cleft, thereby augmenting cholinergic neurotransmission.[3][4] This is crucial in conditions like Alzheimer's disease, where there is a significant loss of cholinergic neurons and reduced ACh levels.[4][5]
Secondly, galanthamine acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs).[1][2][4] It binds to a site on the nAChR that is distinct from the acetylcholine binding site, enhancing the receptor's response to ACh.[3][6] This allosteric modulation, particularly of α7 and α4β2 subtypes, promotes the release of other neurotransmitters such as glutamate (B1630785) and dopamine, further contributing to its pro-cognitive effects.[1] Additionally, galanthamine has been shown to possess neuroprotective and anti-inflammatory properties, potentially by modulating intracellular signaling pathways that protect neurons from apoptosis and oxidative stress.[4][7]
Common In Vivo Models of Cognitive Impairment
To evaluate the efficacy of galanthamine, cognitive deficits are typically induced in rodent models. The selection of the model depends on the specific aspect of cognitive impairment being investigated.
2.1. Scopolamine-Induced Amnesia: This is a widely used pharmacological model that mimics the cholinergic deficit observed in Alzheimer's disease.[1] Scopolamine, a non-selective muscarinic receptor antagonist, is administered to induce transient but robust deficits in learning and memory.[1] Galanthamine is then tested for its ability to reverse these scopolamine-induced impairments.[1]
2.2. Lipopolysaccharide (LPS)-Induced Neuroinflammation: Intracerebroventricular administration of LPS, a component of the outer membrane of Gram-negative bacteria, triggers a potent neuroinflammatory response.[1] This model is valuable for investigating the anti-inflammatory properties of galanthamine and its potential to mitigate inflammation-associated cognitive decline.[1][7]
2.3. Aged Animal Models: Natural aging is associated with cognitive decline and cholinergic dysfunction.[1] Using aged rodents provides a non-invasive model to assess the efficacy of galanthamine in ameliorating age-related memory impairments.[1]
2.4. Transgenic Models (e.g., 5XFAD Mice): These models overexpress human genes with mutations linked to familial Alzheimer's disease, leading to the development of amyloid plaques and cognitive deficits. The 5XFAD mouse model is used to study the effects of chronic galanthamine treatment on both behavioral performance and AD-related pathology.[8]
Experimental Protocols
The following are generalized protocols for commonly used behavioral assays to assess the pro-cognitive effects of galanthamine. Specific parameters may need to be optimized for individual experimental setups.
3.1. General Experimental Workflow
3.2. Scopolamine-Induced Amnesia Model Protocol
-
Animals: Male mice or rats are commonly used.
-
Acclimatization: Animals should be housed for at least one week before the experiment with ad libitum access to food and water.
-
Drug Administration:
-
Behavioral Testing: Commonly used tests include the Y-maze, Morris water maze, and novel object recognition task.
3.3. Morris Water Maze (MWM) Protocol
The MWM is a widely used test for assessing hippocampal-dependent spatial learning and memory.[12][13][14][15]
-
Apparatus: A circular pool (90-150 cm in diameter) filled with opaque water (24-28°C) containing a hidden escape platform submerged 1-2 cm below the water surface.[12][14][16]
-
Procedure:
-
Acquisition Phase (4-5 days):
-
Mice are given multiple trials per day to find the hidden platform.
-
Each trial starts with the mouse being placed in the water at one of four randomly chosen starting positions.
-
The trial ends when the mouse finds the platform or after a set time (e.g., 60 or 90 seconds).[12] If the mouse fails to find the platform, it is gently guided to it.
-
The time taken to find the platform (escape latency) and the path length are recorded.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
The platform is removed from the pool.
-
The mouse is allowed to swim freely for a set duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
-
-
-
Galanthamine Administration: Galanthamine is typically administered daily before the acquisition trials.
3.4. Y-Maze Spontaneous Alternation Protocol
The Y-maze is used to assess spatial working memory.[17][18]
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure:
-
The mouse is placed in the center of the maze and allowed to freely explore the three arms for a set duration (e.g., 8 minutes).[17]
-
The sequence of arm entries is recorded.
-
Spontaneous alternation is defined as successive entries into the three different arms.
-
The percentage of alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100.
-
-
Galanthamine Administration: Galanthamine is administered prior to the test.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies using galanthamine in various in vivo models of cognitive impairment.
Table 1: Effects of Galanthamine in the Scopolamine-Induced Amnesia Model
| Animal Model | Behavioral Test | Galanthamine Dose | Scopolamine Dose | Key Findings | Reference |
| Mice | Spontaneous Alternation (Y-Maze) | 0.1 mg/kg, s.c. (in combination with memantine) | 1 mg/kg, i.p. | Reversed scopolamine-induced memory impairment. | [9],[11] |
| Mice | Novel Object Recognition | 0.1 mg/kg, s.c. (in combination with memantine) | 1 mg/kg, i.p. | Rescued memory impairment induced by scopolamine. | [9],[11] |
| Mice | Step-through inhibitory avoidance, T-maze | Not specified (derivatives tested) | Not specified | Galanthamine derivatives improved short- and long-term memory. | [19] |
Table 2: Effects of Galanthamine in Neuroinflammation and Transgenic Models
| Animal Model | Behavioral Test | Galanthamine Dose | Inducing Agent | Key Findings | Reference |
| Mice | Morris Water Maze, Step-through test | 4 mg/kg, i.p. | LPS | Prevented LPS-induced deficits in spatial learning and memory. | [7] |
| 5XFAD Mice | Open field, Light-dark avoidance | 14 mg/kg and 26 mg/kg (chronic oral) | Transgenic | Improved behavioral performance and reduced amyloid plaque density. | [8] |
| Wistar Rats | Behavioral assessments | Not specified (hydrogel-tethered) | Streptozotocin (ICV) | Improved behavioral and biochemical activities. | [20] |
Table 3: Effects of Galanthamine in Other Cognitive Impairment Models
| Animal Model | Behavioral Test | Galanthamine Dose | Inducing Agent | Key Findings | Reference |
| Mice | Y-Maze Task | 0.5 mg/kg | L-NAME (100 mg/kg) | Attenuated L-NAME-induced impairment of spontaneous alternation. | [21],[22] |
| Aged Female Rats (20-month-old) | Water Radial Arm Maze | 0.3, 0.6, and 1.2 mg/kg/day | Natural Aging | No significant effect on maze performance at the tested doses. | [23] |
| Albino Mice | Morris Water Maze | 5 mg/kg body weight (chronic) | None (healthy) | Improved performance up to 150 days, followed by a decline. |
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Galantamine Hydrobromide? [synapse.patsnap.com]
- 5. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Treating disorders across the lifespan by modulating cholinergic signaling with galantamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Galantamine improves cognition, hippocampal inflammation, and synaptic plasticity impairments induced by lipopolysaccharide in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic effects of galantamine and memantine in attenuating scopolamine-induced amnesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mmpc.org [mmpc.org]
- 14. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]
- 16. njppp.com [njppp.com]
- 17. Y-Maze Protocol [protocols.io]
- 18. maze.conductscience.com [maze.conductscience.com]
- 19. Effects of New Galantamine Derivatives in a Scopolamine Model of Dementia in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Galantamine tethered hydrogel as a novel therapeutic target for streptozotocin-induced Alzheimer's disease in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effects of galantamine on L-NAME-induced behavioral impairment in Y-maze task in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Galantamine effects on memory, spatial cue utilization, and neurotrophic factors in aged female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Neuroprotective Effects of Galanthamine Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanthamine is a well-established acetylcholinesterase inhibitor used in the management of Alzheimer's disease. Beyond its primary mechanism of enhancing cholinergic neurotransmission, a growing body of evidence indicates that Galanthamine also possesses significant neuroprotective properties. These effects are attributed to its ability to modulate nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to the attenuation of excitotoxicity, oxidative stress, and neuroinflammation.[1][2] This document provides detailed application notes and standardized protocols for a suite of cell-based assays to investigate and quantify the neuroprotective effects of Galanthamine. The included methodologies are designed to be a valuable resource for researchers in academic and industrial settings who are focused on neuropharmacology and the development of novel neuroprotective therapeutics.
Data Presentation: Efficacy of Galanthamine in Neuroprotection
The following tables summarize the quantitative data on the neuroprotective effects of Galanthamine across various in vitro models and assays.
Table 1: Galanthamine's Protective Effect on Cell Viability
| In Vitro Model | Neurotoxic Insult | Assay | Galanthamine Concentration | Key Findings |
| Rat Cortical Neurons | NMDA | MTT | 1.48 µM (IC50) | Galanthamine demonstrated a concentration-dependent neuroprotective effect.[2] |
| Rat Cortical Neurons | NMDA | LDH | 1.44 µM (IC50) | Galanthamine significantly reduced NMDA-induced cell death.[2] |
| SH-SY5Y Cells | Aβ₁₋₄₂ | MTT | 0.1 - 10 µM | No inherent toxicity observed at these concentrations.[3] |
| Rat Hippocampal Slices | Oxygen-Glucose Deprivation (OGD) | Not Specified | 15 µM | Reduced cell death to almost control levels. |
Table 2: Galanthamine's Attenuation of Oxidative and Nitrosative Stress
| In Vitro Model | Stressor | Parameter Measured | Galanthamine Concentration | Quantitative Effect |
| Human Subjects (MetS) | Metabolic Syndrome | Superoxide Dismutase (SOD) Activity | Not specified | Increased SOD activity (+1.65 USOD/mg protein).[4] |
| Human Subjects (MetS) | Metabolic Syndrome | Catalase (CAT) Activity | Not specified | Increased CAT activity (+0.93 nmol/mg).[4] |
| Human Subjects (MetS) | Metabolic Syndrome | Lipid Peroxidation (TBARS) | Not specified | Decreased lipid peroxidation (log scale 0.72 pmol/mg).[4] |
| Human Subjects (MetS) | Metabolic Syndrome | Nitrite (B80452) Levels | Not specified | Decreased systemic nitrite levels (log scale 0.83 µmol/mg protein).[5] |
Table 3: Anti-inflammatory Effects of Galanthamine
| In Vitro Model | Inflammatory Stimulus | Parameter Measured | Galanthamine Concentration | Key Findings |
| BV-2 Microglia & HT-22 Neurons | Lipopolysaccharide (LPS) | NF-κB p65 Levels | Not specified | Reduced the inflammatory response in both cell lines.[6] |
| BV-2 Microglia & HT-22 Neurons | LPS-stimulated microglia supernatant | Pro-inflammatory Cytokines (IL-1β, IL-6) | Not specified | Inhibited the expression of pro-inflammatory cytokines in neurons.[7] |
Signaling Pathways and Experimental Workflow
The neuroprotective effects of Galanthamine are mediated through complex signaling cascades. The diagrams below, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow for assessing neuroprotection.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
96-well cell culture plates
-
Complete culture medium
-
Galanthamine stock solution
-
Neurotoxic agent (e.g., Aβ₁₋₄₂, H₂O₂, NMDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1-5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Pre-treatment with Galanthamine: Prepare serial dilutions of Galanthamine in culture medium. Replace the existing medium with 100 µL of the Galanthamine dilutions or vehicle control and incubate for 1-2 hours.
-
Induction of Neurotoxicity: Add the neurotoxic agent at a pre-determined toxic concentration to the wells (except for the untreated control wells) and incubate for the desired period (e.g., 24-48 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Absorbance Measurement: Shake the plate gently for 10-15 minutes to dissolve the formazan crystals completely. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of the control cells (not exposed to the neurotoxin).
Protocol 2: Measurement of Cytotoxicity by LDH Release Assay
This assay quantifies cell death by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
Cell culture supernatant from the experiment described in Protocol 1
-
96-well assay plate
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Sample Collection: After the incubation with the neurotoxin and Galanthamine, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well assay plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well of the assay plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the control wells where maximum LDH release has been induced (usually by cell lysis).
Protocol 3: Determination of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
This assay measures the intracellular accumulation of ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
Materials:
-
Neuronal cells cultured on a black, clear-bottom 96-well plate
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Serum-free culture medium
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed and treat the cells with Galanthamine and the neurotoxic agent as described in Protocol 1 (steps 1-3).
-
DCFH-DA Loading: After the treatment period, remove the medium and wash the cells twice with warm serum-free medium.
-
Incubation with Probe: Add 100 µL of a working solution of DCFH-DA (e.g., 10-20 µM in serum-free medium) to each well and incubate for 30-45 minutes at 37°C, protected from light.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with serum-free medium to remove excess probe.
-
Fluorescence Measurement: Add 100 µL of PBS or serum-free medium to each well. Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis: Normalize the fluorescence intensity of the treated groups to the control group.
Protocol 4: Assessment of Apoptosis by TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Neuronal cells cultured on glass coverslips or chamber slides
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Commercially available TUNEL assay kit (with TdT enzyme and labeled dUTPs, e.g., FITC-dUTP)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture and treat the cells with Galanthamine and the neurotoxic agent as previously described.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 20-30 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with the permeabilization solution for 10-15 minutes at room temperature.
-
TUNEL Reaction: Wash the cells with PBS. Prepare the TUNEL reaction mixture according to the kit manufacturer's protocol and add it to the cells. Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Washing: Wash the cells thoroughly with PBS to remove unincorporated nucleotides.
-
Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.
-
Imaging: Wash the cells with PBS and mount the coverslips on microscope slides. Visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence (for FITC-dUTP) in the nucleus, while all nuclei will be stained blue with DAPI.
-
Data Analysis: Quantify the percentage of TUNEL-positive cells relative to the total number of cells (DAPI-stained).
Protocol 5: Quantification of Nitrite Production (Griess Assay)
This colorimetric assay measures the level of nitrite, a stable and oxidized product of nitric oxide (NO), in the cell culture supernatant, which is an indicator of NO production.
Materials:
-
Cell culture supernatant
-
Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in an acidic solution)
-
Nitrite standard solution
-
96-well assay plate
-
Microplate reader
Procedure:
-
Sample and Standard Preparation: Collect 50 µL of cell culture supernatant from each well. Prepare a standard curve using serial dilutions of the nitrite standard.
-
Griess Reaction: Add 50 µL of Griess Reagent to each sample and standard well.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light. A purple/magenta color will develop.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Protocol 6: Analysis of NF-κB p65 Nuclear Translocation by Immunofluorescence
This protocol visualizes the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus, a key step in its activation, using immunocytochemistry.
Materials:
-
Microglial cells (e.g., BV-2) cultured on coverslips
-
Inflammatory stimulus (e.g., LPS)
-
4% Paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS with 0.3% Triton X-100)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture BV-2 cells on coverslips. Pre-treat with Galanthamine for 1-2 hours, followed by stimulation with LPS for a defined period (e.g., 30-60 minutes).
-
Fixation and Permeabilization: Fix and permeabilize the cells as described in the TUNEL assay protocol.
-
Blocking: Incubate the cells with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-p65 antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS. Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash the cells with PBS, counterstain with DAPI, and mount the coverslips.
-
Imaging and Analysis: Visualize the cells under a fluorescence microscope. In unstimulated cells, p65 staining will be predominantly cytoplasmic. Upon activation, the p65 staining will translocate to the nucleus, co-localizing with the DAPI stain. The degree of translocation can be quantified using image analysis software.
Protocol 7: Measurement of Pro-inflammatory Cytokines by ELISA
This protocol quantifies the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant using a sandwich enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Cell culture supernatant
-
Commercially available ELISA kit for the cytokine of interest
-
96-well ELISA plate
-
Plate washer (optional)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of the ELISA plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with the blocking buffer provided in the kit for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate. Add cell culture supernatants and the prepared standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate. Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate. Add the streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate. Add the TMB substrate and incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction with the stop solution.
-
Absorbance Measurement: Read the absorbance at 450 nm.
-
Data Analysis: Calculate the cytokine concentrations in the samples based on the standard curve.
References
- 1. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Galantamine potentiates the neuroprotective effect of memantine against NMDA-induced excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galantamine Inhibits Aβ1–42-Induced Neurotoxicity by Enhancing α7nAChR Expression as a Cargo Carrier for LC3 Binding and Aβ1–42 Engulfment During Autophagic Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cholinergic Drug Galantamine Alleviates Oxidative Stress Alongside Anti-inflammatory and Cardio-Metabolic Effects in Subjects With the Metabolic Syndrome in a Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Cholinergic Drug Galantamine Alleviates Oxidative Stress Alongside Anti-inflammatory and Cardio-Metabolic Effects in Subjects With the Metabolic Syndrome in a Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Galantamine improves cognition, hippocampal inflammation, and synaptic plasticity impairments induced by lipopolysaccharide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Galantamine improves cognition, hippocampal inflammation, and synaptic plasticity impairments induced by lipopolysaccharide in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Purification of Galanthamine from Natural Sources
Introduction
Galanthamine (B1674398) is a reversible, competitive acetylcholinesterase (AChE) inhibitor used in the management of mild to moderate Alzheimer's disease.[1][2] While total chemical synthesis of galanthamine has been accomplished, the primary and most economically viable method for its industrial production remains the extraction from natural plant sources.[2][3] Plants from the Amaryllidaceae family, such as daffodils (Narcissus species), snowflakes (Leucojum aestivum), and red spider lily (Lycoris radiata), are the main sources for commercial extraction.[2] The efficiency and cost-effectiveness of galanthamine production are significantly influenced by the concentration of galanthamine in the raw plant material and its proportion within the total alkaloid content.[1][2]
These application notes provide detailed methodologies and protocols for the large-scale purification of galanthamine from these natural sources, intended for researchers, scientists, and professionals in drug development.
Data Presentation: Quantitative Analysis of Galanthamine Sources and Purification Outcomes
The selection of the plant source is a critical factor in the industrial production of galanthamine. The tables below summarize the galanthamine content in various plant species and the typical yields and purity levels achieved through common large-scale purification methods.
Table 1: Galanthamine Content in Various Natural Sources
| Plant Species | Cultivar/Variety | Plant Part Used | Galanthamine Content (% of Dry Weight) | Total Alkaloids (% of Dry Weight) |
| Narcissus pseudonarcissus | 'Carlton' | Bulbs | 0.09 - 0.13%[2][4] | 58% of alkaloid mixture is galanthamine[2] |
| Narcissus spp. | 'Favourite' | Bulbs | 0.15%[2] | Not Reported |
| Narcissus spp. | 'Ice Follies' | Bulbs | 0.07%[2] | Not Reported |
| Leucojum aestivum | (Summer Snowflake) | Aerial Parts / Bulbs | 0.12% (aerial part)[4] | Not Reported |
| Lycoris radiata | Bulbs | 1.48 x 10⁻² %[5] | Not Reported | |
| Ungernia victoris | Utilized for extraction[1] | Not Reported | ||
| Galanthus ssp. | (Snowdrop) | Historically used, but variable content[1] | Not Reported |
Table 2: Comparison of Large-Scale Purification Methods and Outcomes
| Purification Method | Starting Material | Typical Yield | Final Purity (by HPLC) | Key Considerations |
| Solvent Extraction & Acid-Base LLE | Narcissus 'Carlton' bulbs (0.09% galanthamine) | 0.46 kg of Galanthamine Hydrobromide from 500 kg of bulbs (approx. 0.09% yield)[4] | 85% (initial), >99% after further purification[4][6] | Cost-effective and scalable, but uses large volumes of organic solvents.[7] |
| Supercritical CO₂ Extraction | Lycoris radiata | Extraction rate up to 98%[5] | Requires further purification steps | "Green" technology with high selectivity, but may require specialized equipment.[7][8] |
| Chromatographic Purification | Crude alkaloid extract | High recovery | >99%[6][9] | Effective for high-purity product but can be expensive on a large scale. |
Experimental Protocols
The following protocols outline the key stages in the large-scale purification of galanthamine from natural plant sources.
Protocol 1: Preparation of Plant Material
-
Harvesting and Cleaning : Harvest the plant material (e.g., Narcissus bulbs) during the appropriate season to ensure optimal galanthamine content.[10] Thoroughly wash the harvested material to remove soil and other debris.[10]
-
Drying : To prevent enzymatic degradation and prepare for milling, dry the plant material. This can be done by air-drying in a well-ventilated area or by oven-drying at a controlled temperature (e.g., 80°C) to a constant weight.[1][10]
-
Milling : Grind the dried plant material into a consistent, fine powder using an industrial mill. This increases the surface area for efficient extraction.[1]
Protocol 2: Solvent Extraction and Acid-Base Liquid-Liquid Extraction (LLE)
This is a widely used industrial method for galanthamine extraction and purification.[7]
-
Alkalinization and Extraction :
-
Mix the milled plant material with a 10% aqueous solution of sodium carbonate (Na₂CO₃) or pre-treat with ammonium (B1175870) hydroxide (B78521) (NH₄OH) to convert alkaloid salts to their free base form.[1]
-
Perform multiple extractions (e.g., seven times) with an organic solvent such as toluene (B28343) at an elevated temperature (65-70°C).[1] Other suitable solvents include dichloromethane (B109758) or ethanol.[1]
-
Collect and combine the organic extracts.[1]
-
-
Acidic Extraction :
-
Treat the combined organic extracts with a dilute acid solution (e.g., 2% sulfuric acid) to convert the galanthamine free base into its water-soluble salt form.[4]
-
Separate the aqueous phase containing the galanthamine salt from the organic phase.
-
-
Basification and Re-extraction :
-
Alkalize the acidic aqueous solution with a base, such as ammonium hydroxide, to a pH of 9-12.[4] This converts the galanthamine salt back to its free base form.
-
Extract the galanthamine free base multiple times (e.g., 2-4 times) with an organic solvent like methyl isobutyl ketone, ethyl acetate, or butyl acetate.[4]
-
Combine the organic extracts.
-
-
Concentration and Solvent Exchange :
Protocol 3: Supercritical CO₂ (scCO₂) Extraction
This method offers a more environmentally friendly alternative to traditional solvent extraction.[8]
-
Sample Preparation : Place the dried and powdered plant material into the extraction vessel of a supercritical fluid extractor.
-
Extraction Parameters :
-
Separation : Reduce the pressure and/or adjust the temperature of the CO₂ in a separator chamber. This decreases the solvating power of the CO₂, causing the extracted galanthamine to precipitate.[1]
-
Collection : Collect the crude galanthamine extract.
-
Downstream Purification : The crude extract from scCO₂ extraction will typically require further purification using methods such as the acid-base LLE and crystallization steps outlined in Protocols 2 and 4.[1]
Protocol 4: Crystallization of Galanthamine Hydrobromide
This final step is crucial for obtaining high-purity, pharmaceutical-grade galanthamine.
-
Salt Formation :
-
Initial Crystallization :
-
Recrystallization for High Purity :
-
Dissolve the obtained galanthamine hydrobromide crystals in purified water at an elevated temperature (80-85°C).[1][4]
-
Treat the hot solution with activated carbon to remove colored impurities.[1][4]
-
Filter the hot solution to remove the activated carbon.
-
Allow the solution to cool slowly to induce recrystallization.
-
Filter the purified crystals, wash with cold water, and dry under vacuum at a controlled temperature (e.g., 50°C).[11] This process can yield a final product with a purity of >99% by HPLC.[1][6]
-
Visualizations
Diagram 1: Overall Workflow for Large-Scale Galanthamine Purification
Caption: Overall workflow for the industrial purification of Galanthamine.
Diagram 2: Acid-Base Liquid-Liquid Extraction Cycle
Caption: The cycle of acid-base liquid-liquid extraction for Galanthamine purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Galantamine total synthesis - Wikipedia [en.wikipedia.org]
- 4. WO2019222817A1 - Method for preparation of purified galantamine hydrobromide - Google Patents [patents.google.com]
- 5. Method for extracting galanthamine from raw materials of genera of lycoris radiata or snowdrop - Eureka | Patsnap [eureka.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. research.tudelft.nl [research.tudelft.nl]
- 9. EP1858897A1 - Isolation of galanthamine from biological material - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. US8013151B2 - Process for the preparation of galanthamine hydrobromide - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Galanthamine Extraction with Supercritical CO2
Welcome to the technical support center for the optimization of Galanthamine (B1674398) extraction using supercritical CO2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: Why is supercritical CO2 a suitable solvent for Galanthamine extraction?
A1: Supercritical CO2 is considered a "green" and efficient alternative to traditional organic solvents for Galanthamine extraction.[1] Its advantages include high selectivity and the ability to fine-tune its solvent properties by modifying pressure and temperature.[1] This allows for targeted extraction of Galanthamine, an alkaloid used in the treatment of mild to moderate Alzheimer's disease.[1]
Q2: What are the key parameters influencing the efficiency of Galanthamine extraction with supercritical CO2?
A2: The primary parameters that significantly affect the extraction yield of Galanthamine are operating temperature, pressure, and the particle size of the plant material.[2][3] The density of the supercritical CO2, which is a function of temperature and pressure, plays a crucial role in its solvating power.[3] Additionally, the use of co-solvents or modifiers is critical to enhance the extraction of the polar Galanthamine molecule.[4][5]
Q3: Why is a co-solvent or modifier necessary for efficient Galanthamine extraction?
A3: Galanthamine exists in plant matrices primarily in its salt form, which is highly polar.[5] Supercritical CO2 is a nonpolar solvent and thus has low solubility for polar compounds like Galanthamine salts.[5] The addition of a polar co-solvent or modifier, such as ethanol (B145695), methanol (B129727), or an alkaline solution, is necessary to increase the solubility of Galanthamine in the supercritical fluid and improve extraction efficiency.[4][5][6]
Q4: What types of plant material can be used for Galanthamine extraction with supercritical CO2?
A4: Galanthamine is an alkaloid found in plants of the Amaryllidaceae family.[1] Common sources for extraction include bulbs of Narcissus species, such as Narcissus pseudonarcissus, and plants from the Lycoris genus, like Lycoris radiata.[1][6]
Q5: How is the extracted Galanthamine typically analyzed and quantified?
A5: After extraction, the collected extract is usually dissolved in a suitable solvent like methanol.[1] The quantification of Galanthamine is then performed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS).[7] A calibration curve with a known concentration of a Galanthamine standard is used for accurate quantification.[1]
Troubleshooting Guide
Problem 1: Low or no Galanthamine yield.
-
Possible Cause 1: Inappropriate extraction parameters. The pressure and temperature may not be optimal for solubilizing Galanthamine.
-
Solution: Systematically vary the pressure and temperature to find the optimal CO2 density for your specific setup. Studies have shown that operating temperature and particle size are significant factors affecting the extracted amount.[2]
-
-
Possible Cause 2: Lack of a suitable co-solvent/modifier. Supercritical CO2 alone is a poor solvent for the polar Galanthamine.
-
Solution: Introduce a polar co-solvent such as ethanol or methanol.[6] Alternatively, pre-treating the plant material with an alkaline modifier like sodium bicarbonate or ammonium (B1175870) hydroxide (B78521) can convert Galanthamine salts to their less polar free base form, enhancing extraction.[3][4][8]
-
-
Possible Cause 3: Incorrect particle size of the plant material.
-
Solution: The particle size of the ground plant material affects the surface area available for extraction. A smaller particle size generally increases the extraction efficiency.[9] However, excessively fine particles can lead to channeling and poor solvent distribution. Experiment with different particle size ranges to find the optimum for your material.
-
Problem 2: Inconsistent or non-reproducible results.
-
Possible Cause 1: Inhomogeneous plant material.
-
Solution: Ensure that the plant material is thoroughly homogenized before loading it into the extraction vessel. Variations in the distribution of Galanthamine within the plant material can lead to inconsistent yields.
-
-
Possible Cause 2: Fluctuations in CO2 flow rate.
-
Solution: Maintain a consistent and controlled CO2 flow rate throughout the extraction process. While not always a primary variable, a stable flow rate is important for reproducibility.[1]
-
-
Possible Cause 3: Insufficient equilibration time.
-
Solution: Allow sufficient time for the system to reach the desired temperature and pressure before starting the dynamic extraction phase. This ensures that the CO2 is in its supercritical state and has penetrated the plant matrix.
-
Problem 3: Co-extraction of undesirable compounds.
-
Possible Cause: Lack of selectivity in extraction conditions.
-
Solution: Adjusting the CO2 density by modifying pressure and temperature can improve the selectivity for Galanthamine.[9] A lower density may favor the extraction of less polar compounds, while a higher density might be required for Galanthamine. The choice of co-solvent can also influence which compounds are co-extracted. For instance, using methanol as a modifier has been observed to extract a significant amount of fatty acids and their methyl esters.[4]
-
Data Presentation
Table 1: Summary of Experimental Parameters for Supercritical CO2 Extraction of Galanthamine
| Plant Material | Pressure (bar) | Temperature (°C) | Co-solvent/Modifier | Extraction Time (h) | Galanthamine Yield | Reference |
| Narcissus pseudonarcissus cv. Carlton | 220 | 70 | 25% (v/v) NH4OH | 3 | 303 µg/g | [8] |
| Narcissus pseudonarcissus | 220 | 70 | 10% w/w Sodium Bicarbonate | 3 | ~8-24 mg/g | [4] |
| Narcissus pseudonarcissus | 220 | 40 | Diethyl amine | Not Specified | Selective for Galanthamine | [4] |
| Lycoris radiata | 300 | 70 | Ethanol (10% of CO2 amount) | 1 | 98% extraction rate | [6][10] |
| Lycoris radiata | 350 | 50 | Methanol (amount not specified) | 3 | 92% extraction rate | [6] |
| Lycoris radiata | 300 | 70 | None | 4 | 85% extraction rate | [10] |
Experimental Protocols
Protocol 1: Supercritical CO2 Extraction of Galanthamine from Narcissus pseudonarcissus Bulbs
-
Sample Preparation:
-
Dry the Narcissus pseudonarcissus bulbs (e.g., oven-drying at 40-50°C or lyophilization).[7]
-
Grind the dried bulbs into a fine powder. A smaller particle size increases the surface area for extraction.[7] It has been found that a mixed intermediate particle size in the range of 53 µm - 1 mm can enhance the yield.[3]
-
For extractions using a modifier, the powdered material can be pre-treated by impregnation with an alkaline solution like sodium bicarbonate.[9]
-
-
Extraction Procedure:
-
Load a known weight of the prepared plant material (e.g., 20 g) into the extraction vessel.[11]
-
Heat the extraction vessel to the desired temperature (e.g., 70°C).[1]
-
Pressurize the system with CO2 to the target pressure (e.g., 220 bar).[1]
-
If using a co-solvent, introduce it into the CO2 stream at the desired concentration.
-
Maintain a constant CO2 flow rate through the extraction vessel.
-
Conduct the extraction for a specified duration (e.g., 3 hours).[1]
-
Depressurize the system and collect the extract from the separator.
-
-
Sample Analysis (HPLC):
-
Dissolve the collected extract in a known volume of methanol.[1]
-
Filter the solution through a 0.45 µm syringe filter.[1]
-
Analyze the sample using a C18 reverse-phase HPLC column with a mobile phase gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile.[7]
-
Detect Galanthamine using a UV detector at 289 nm.[7]
-
Quantify the Galanthamine concentration by comparing the peak area to a calibration curve prepared with a Galanthamine standard.[1]
-
Mandatory Visualization
Caption: Workflow for the supercritical CO2 extraction and analysis of Galanthamine.
Caption: Troubleshooting flowchart for low Galanthamine yield in supercritical CO2 extraction.
Caption: Logical relationships between key parameters in Galanthamine extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Method for extracting galanthamine from raw materials of genera of lycoris radiata or snowdrop - Eureka | Patsnap [eureka.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. research.tudelft.nl [research.tudelft.nl]
- 10. CN1696131A - Method for extracting galantamine from raw materials of lycoris or galanthus - Google Patents [patents.google.com]
- 11. repositori.ukwms.ac.id [repositori.ukwms.ac.id]
Overcoming low yield in the oxidative phenol coupling step of Galanthamine synthesis
Welcome to the technical support center for the synthesis of Galanthamine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly the low yield often encountered during the critical oxidative phenol (B47542) coupling step. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance the efficiency and success of your synthetic endeavors.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the oxidative phenol coupling step in Galanthamine synthesis.
Question 1: My yield for the oxidative phenol coupling using potassium ferricyanide (B76249) (K₃Fe(CN)₆) is consistently low (single digits to ~20%). What are the primary factors I should investigate?
Answer: Low yields with the traditional Barton-Kirby method using potassium ferricyanide are a well-documented challenge.[1] Several factors can contribute to this, and a systematic approach to optimization is recommended.
-
Purity of Starting Material: Ensure the precursor, typically a norbelladine (B1215549) derivative, is of high purity. Impurities can interfere with the radical coupling reaction.[2]
-
Reaction Conditions: Suboptimal conditions can drastically reduce yield. A multifactorial analysis of your reaction parameters is advisable.[1][2]
-
Solvent: The choice of solvent is critical. While toluene (B28343) is commonly used, exploring other anhydrous solvents may be beneficial.[2][3]
-
Temperature: Temperature control is crucial. The reaction should be maintained at the optimized temperature for your specific substrate.[2]
-
Reagent Addition: Slow, controlled addition of the potassium ferricyanide solution over several hours is often necessary to maintain a low concentration of the radical intermediate and minimize side reactions.[3]
-
-
Inefficient Oxidizing Agent: For many substrates, potassium ferricyanide may not be the most efficient oxidizing agent, leading to the formation of undesired side products.[2] Consider switching to a more modern and effective oxidant.
Question 2: What alternative oxidizing agents can I use to improve the yield of the oxidative phenol coupling step?
Answer: Significant improvements in yield have been achieved by replacing potassium ferricyanide with other oxidizing agents. The choice of oxidant can be the single most effective change to boost your yield.
-
[Bis(trifluoroacetoxy)iodo]benzene (PIFA): This hypervalent iodine reagent has been shown to be highly effective for the oxidative phenol coupling in Galanthamine synthesis.[1][2][4] Yields for the formation of the tetracyclic derivative have been reported to increase to 60% and even as high as 85% with specific substrates and conditions.[1][2]
-
Manganic tris(acetylacetonate) (Mn(acac)₃): This reagent has also been successfully used, with reported yields of around 49% for the key coupling step.[1][5]
-
Electrochemical Oxidation: Anodic oxidation offers a sustainable and reagent-free alternative to chemical oxidants.[6][7] This method has been successfully applied to the total synthesis of (-)-Galanthamine.[6][7]
-
Enzymatic Coupling: A biomimetic approach using a laccase enzyme in the presence of a mediator like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) has been developed.[8] This method is environmentally friendly and can achieve high conversion rates.[8]
Question 3: I am observing the formation of multiple side products along with my desired coupled product. How can I improve the selectivity of the reaction?
Answer: The formation of side products is often due to the high reactivity of the phenolic radical intermediates, which can lead to undesired coupling pathways (e.g., para-para or ortho-ortho instead of the desired ortho-para coupling).[5]
-
Substrate Modification:
-
Blocking Groups: One effective strategy is to block the more reactive para-position of the phenol with a removable group, such as a bromide.[1] This directs the coupling to the desired ortho position.
-
Protecting Groups: The use of different protecting groups on the nitrogen atom of the norbelladine precursor, such as a lactam or an N-formyl group, has been shown to significantly influence the reaction's outcome and yield.[1]
-
-
Choice of Oxidant and Solvent: As mentioned, certain oxidizing agents and solvent systems can promote the desired regioselectivity. For instance, PIFA in trifluoroethanol has been reported to give high yields of the desired product.[1] The fluorinated solvent appears to be crucial in this case.[5]
Comparative Data on Oxidizing Agents
The following table summarizes the reported yields for the oxidative phenol coupling step using different oxidizing agents.
| Oxidizing Agent | Substrate Type | Reported Yield (%) | Reference |
| Potassium Ferricyanide (K₃Fe(CN)₆) | Norbelladine derivative | Very low (initially) | [1] |
| Potassium Ferricyanide (K₃Fe(CN)₆) | Protected norbelladine derivative | ~40-42% (pilot scale) | [1][2][3] |
| [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | Amide of norbelladine derivative | 60% | [1][2] |
| [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | Symmetric N-formamide of norbelladine | 85% (dienone formation) | [1] |
| Manganic tris(acetylacetonate) (Mn(acac)₃) | Chiral ester of norbelladine derivative | 49% | [1][5] |
| Anodic Oxidation | Norbelladine derivative | 80% | [5] |
| Laccase/TEMPO | N-formyl-2-bromo-O-methylnorbelladine | 65% (total yield of N-formyl-1-bromo-narwedine) | [8] |
Key Experimental Protocols
Below are detailed methodologies for performing the oxidative phenol coupling step with different reagents.
Protocol 1: Oxidative Phenol Coupling using Potassium Ferricyanide (Sanochemia Process) [3]
-
Preparation: To a solution of the N-formyl-norbelladine precursor in toluene, add potassium carbonate.
-
Heating: Heat the mixture to the desired reaction temperature.
-
Reagent Addition: Slowly add a solution of potassium ferricyanide in water over a period of several hours.
-
Reaction Monitoring: Maintain the reaction temperature and stir until the starting material is consumed, as monitored by TLC or HPLC.
-
Workup: After completion, cool the reaction mixture and separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer with toluene.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Oxidative Phenol Coupling using PIFA [2]
-
Preparation: Dissolve the N-formyl-4'-O-methylnorbelladine derivative in an anhydrous solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (Nitrogen or Argon).
-
Cooling: Cool the solution to the optimized temperature (e.g., 0 °C or room temperature, depending on the specific substrate).
-
Reagent Addition: Add PIFA portion-wise over a period of time to control the reaction rate and temperature.
-
Reaction Monitoring: Stir the reaction mixture until completion, monitoring the progress by TLC or HPLC.
-
Quenching: Upon completion, quench the reaction with a suitable reagent (e.g., saturated sodium thiosulfate (B1220275) solution).
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and purify as needed.
Protocol 3: Laccase/TEMPO Mediated Oxidative Coupling [8]
-
Reaction Setup: To a solution of N-formyl-2-bromo-O-methylnorbelladine (1.0 mmol) in a mixture of 1,4-dioxane (B91453) (5 mL) and sodium acetate (B1210297) buffer (20 mL; 0.5 M; pH 4.5), add the laccase enzyme from Trametes versicolor (1000 U mmol⁻¹).
-
Reaction Conditions: Stir the mixture gently at 25 °C for 3.0 hours in air.
-
Workup and Purification: Follow appropriate extraction and purification procedures to isolate the product.
Visualized Workflows and Logic
The following diagrams illustrate key processes and decision-making logic for troubleshooting the oxidative phenol coupling step.
Caption: A generalized experimental workflow for the oxidative phenol coupling step.
Caption: A decision tree for troubleshooting low yields in the coupling reaction.
Caption: Comparison of the biosynthetic and biomimetic synthetic pathways.
References
- 1. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An efficient synthesis of (±)-narwedine and (±)-galanthamine by an improved phenolic oxidative coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. soc.chim.it [soc.chim.it]
- 6. Biomimetic total synthesis of (−)-galanthamine via intramolecular anodic aryl–phenol coupling - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00669C [pubs.rsc.org]
- 7. Biomimetic total synthesis of (−)-galanthamine via intramolecular anodic aryl–phenol coupling -ORCA [orca.cardiff.ac.uk]
- 8. Biomimetic synthesis of galantamine via laccase/TEMPO mediated oxidative coupling - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00935K [pubs.rsc.org]
Technical Support Center: Purification of Synthetic Galanthamine
This guide provides researchers, scientists, and drug development professionals with detailed methods and troubleshooting advice for improving the purity of synthetic galanthamine (B1674398).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of galanthamine?
The synthesis of galanthamine, a complex tetracyclic alkaloid, can result in various impurities. These can be broadly categorized as:
-
Stereoisomers: The most significant chiral impurity is epi-galanthamine, a diastereomer formed during the reduction of the precursor narwedine.[1] The enantiomer, (+)-galanthamine, can also be present if the synthesis is not enantioselective.[2][3][4]
-
Precursors and Intermediates: Unreacted starting materials or intermediates, such as narwedine and 4'-O-methylnorbelladine, can persist in the final product.[5]
-
Side-Reaction Products: Byproducts from key steps like the oxidative phenol (B47542) coupling can lead to structurally related impurities.[1][5][6] Common examples include lycoramine, galantaminone, and N-desmethyl galanthamine.[][8][9]
-
Degradation Products: Galanthamine can degrade when exposed to factors like light, heat, or moisture, forming impurities such as Galantamine N-Oxide.[8]
-
Residual Solvents: Solvents used during the synthesis and purification process may remain in the final product.[8]
Q2: What are the primary methods for purifying crude synthetic galanthamine?
The main strategies for purifying synthetic galanthamine to pharmaceutical grade (>99%) involve a combination of techniques:
-
Crystallization/Recrystallization: This is a highly effective method for both chemical and chiral purification.[1][5] Galanthamine is often converted to a salt, such as galanthamine hydrobromide, to facilitate crystallization and removal of impurities.[5][10] Recrystallization from solvents like ethanol, isopropanol, or aqueous mixtures can significantly enhance purity.[10][11]
-
Chromatography: Column chromatography using silica (B1680970) gel or alumina (B75360) is frequently used to separate galanthamine from byproducts and precursors in the crude extract.[5][12] More advanced techniques like centrifugal partition chromatography have also been successfully employed.[5]
-
Acid-Base Liquid-Liquid Extraction: This technique exploits the basic nature of the alkaloid. The crude mixture is dissolved in an acidic solution, washed with an organic solvent to remove neutral and acidic impurities, and then the aqueous layer is basified to deprotonate galanthamine, allowing its extraction into an immiscible organic solvent.[12][13]
-
Crystallization-Induced Dynamic Resolution: This powerful technique is used to improve enantiomeric purity. It involves the in-situ conversion of the unwanted enantiomer of a precursor (racemic narwedine) into the desired enantiomer, which then crystallizes, driving the equilibrium towards the desired product.[5][14][15]
Q3: Which analytical techniques are used to assess the purity of galanthamine?
Several analytical methods are used to determine the chemical and chiral purity of galanthamine. High-Performance Liquid Chromatography (HPLC) is the most common.[16][17]
-
Reversed-Phase HPLC (RP-HPLC): Widely used for routine quality control to quantify galanthamine and separate it from related substance impurities.[16][18]
-
Chiral HPLC: Essential for separating and quantifying enantiomeric impurities, particularly the inactive (+)-galanthamine.[3][4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it ideal for analyzing complex mixtures and biological samples.[16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing galanthamine in various matrices, often requiring derivatization of the sample.[16][17]
-
Capillary Zone Electrophoresis (CZE): An alternative method that can provide efficient separations of galanthamine from related compounds.[16]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Chemical Purity After Initial Synthesis | Incomplete reaction; presence of side-products or unreacted starting materials.[5] | Purify the crude product using column chromatography before proceeding to final purification steps.[5][12] |
| Colored impurities are present. | Treat a hot solution of the galanthamine salt (e.g., hydrobromide in ethanol/water) with activated carbon, followed by hot filtration.[5][19] | |
| Low Enantiomeric Purity / High levels of (+)-Galanthamine | Inefficient chiral resolution step. | Implement or refine the "crystallization-induced dynamic resolution" of the (±)-narwedine precursor.[5][14] |
| Non-stereoselective reduction of narwedine. | Use a stereoselective reducing agent like L-selectride for the reduction of (-)-narwedine to (-)-galanthamine.[14][20] | |
| If resolution is performed on the final product, the resolving agent may be inefficient. | Re-process the material by converting the salt back to the free base, and repeat the resolution with a suitable chiral acid like di-p-toluyl-(-)-tartaric acid.[2] | |
| Final Product Fails Purity Specs After Recrystallization | Incorrect solvent system or cooling rate. | Perform solvent screening to find an optimal recrystallization solvent or mixture. Allow the solution to cool slowly to promote the formation of pure crystals.[5] |
| Trapped impurities within the crystal lattice. | Perform a second recrystallization. Consider converting the salt back to the free base and then back to the salt to break the crystal lattice and release trapped impurities.[2] | |
| Inconsistent HPLC Results | Sub-optimal chromatographic conditions (mobile phase, column, temperature). | Develop and validate a robust HPLC method. For purity analysis, a gradient elution may be necessary to separate all related substances.[18] |
| Co-elution of impurities. | Adjust the mobile phase composition, pH, or change the column stationary phase to improve resolution between galanthamine and its impurities.[16] |
Quantitative Data Summary
Table 1: Common Impurities in Synthetic Galanthamine
| Impurity Name | CAS Number | Molecular Formula | Common Source |
| epi-Galanthamine (Impurity B) | 1668-85-5 | C₁₇H₂₁NO₃ | Diastereomer from non-stereoselective reduction.[8][21] |
| Lycoramine (Impurity C) | 21133-52-8 | C₁₇H₂₃NO₃ | Synthesis byproduct.[][8][9][21] |
| N-Desmethyl Galanthamine (Impurity E) | 41303-74-6 | C₁₆H₁₉NO₃ | Synthesis byproduct.[][8][21] |
| ent-Galanthamine (Impurity F) | 60384-53-4 | C₁₇H₂₁NO₃ | Enantiomer from racemic synthesis.[][8][21] |
| Galantaminone (Impurity A) | 510-77-0 | C₁₇H₁₉NO₃ | Oxidized form of galanthamine.[8] |
| Galanthamine N-Oxide | 134332-50-6 | C₁₇H₂₁NO₄ | Degradation product.[][8] |
Table 2: Performance of Analytical Methods for Galanthamine Purity
| Method | Linearity Range | LLOQ/LOD | Precision (%RSD) | Accuracy/Recovery (%) | Reference |
| RP-HPLC | 6-30 µg/mL | - / - | <2% (Intra- & Inter-day) | 99.2 - 99.43% | [16] |
| LC-MS/MS | 0.12-525 ng/mL | 0.12 ng/mL (LLOQ) | 4.73-11.7% (Intra-day) | 92.8 - 105.8% | [16] |
| Spectrofluorimetry | 2-14 µg/mL | 0.89 / 0.29 µg/mL | 0.13 - 0.46% | 98.12 - 99.67% | [22] |
| Chiral HPLC | - | 0.84 / 0.21 µg/mL (for R-enantiomer) | - | - | [3] |
Experimental Protocols & Workflows
General Purification Workflow
The overall process for achieving high-purity galanthamine involves several key stages, from the crude synthetic output to the final pharmaceutical-grade material.
References
- 1. soc.chim.it [soc.chim.it]
- 2. WO2006072818A2 - Process for preparation of galanthamine - Google Patents [patents.google.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 8. veeprho.com [veeprho.com]
- 9. Galantamine EP Impurity C | 21133-52-8 | SynZeal [synzeal.com]
- 10. US8013151B2 - Process for the preparation of galanthamine hydrobromide - Google Patents [patents.google.com]
- 11. US6573376B2 - Process for the isolation of galanthamine - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]
- 15. Galantamine total synthesis - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. ijrpr.com [ijrpr.com]
- 19. WO2019222817A1 - Method for preparation of purified galantamine hydrobromide - Google Patents [patents.google.com]
- 20. benchchem.com [benchchem.com]
- 21. pharmaffiliates.com [pharmaffiliates.com]
- 22. Determination of galantamine hydrobromide in bulk drug and pharmaceutical dosage form by spectrofluorimetry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Galanthamine Purification from Plant Extracts
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of Galanthamine (B1674398) from plant sources.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in purifying Galanthamine from plant extracts?
A1: The primary challenges in Galanthamine purification from plant extracts include:
-
Low Yield: Galanthamine is often present in low concentrations in plant material, making high-yield extraction difficult.[1] Large-scale solvent extraction methods may only recover about 50% of the available Galanthamine.[2]
-
Complex Plant Matrix: Plant extracts contain a multitude of other alkaloids and secondary metabolites with similar physicochemical properties to Galanthamine, complicating selective separation.[3][4]
-
Co-extraction of Impurities: Structurally related alkaloids, such as N-desmethylgalanthamine, and degradation products can co-extract with Galanthamine, requiring sophisticated purification steps to remove.[5][6]
-
Emulsion Formation: During liquid-liquid extraction steps, the formation of stable emulsions can hinder efficient phase separation and lead to product loss.[3]
-
Variability in Plant Material: The concentration of Galanthamine can vary significantly between different plant species, cultivars, and even based on harvesting time and growing conditions, leading to inconsistent starting material.[2][7]
Q2: Which plant species are the most common sources for Galanthamine extraction?
A2: Galanthamine is an alkaloid naturally produced by plants of the Amaryllidaceae family.[2] Commercially significant sources include species of Galanthus (snowdrops), Narcissus (daffodils), and Leucojum aestivum (summer snowflake).[5][6][8]
Q3: What are the common methods for extracting Galanthamine from plant material?
A3: Several methods are employed for Galanthamine extraction, each with its own advantages and disadvantages:
-
Solvent Extraction: This is the most common method used in industrial production due to its low cost and the availability of large-scale facilities.[2] It typically involves maceration or Soxhlet extraction with organic solvents like chloroform (B151607) or ethanol (B145695).[2]
-
Supercritical Fluid Extraction (SFE): Using supercritical carbon dioxide (scCO2) is a more environmentally friendly "green" technology.[2][9] It offers high selectivity by tuning pressure and temperature.[9]
-
Pressurized Water Extraction (PWE): This method uses water at elevated temperatures and pressures to extract Galanthamine and has been shown to yield comparable amounts to methanolic-Soxhlet extraction.[10]
-
Microwave-Assisted Extraction (MAE): This technique can reduce extraction time and solvent consumption.[2]
Q4: How can I improve the yield of Galanthamine during extraction?
A4: To improve Galanthamine yield, consider the following:
-
Optimize Plant Material: Use a high-yielding and genetically stable plant cultivar. Pilot studies to determine the optimal harvest time can maximize Galanthamine content.[11]
-
Thorough Extraction: Ensure your extraction procedure is exhaustive by performing sequential extractions of the same plant material until no more Galanthamine is detected.[11]
-
pH Control: Careful control of pH during acid-base extraction is critical for efficient partitioning of the alkaloid.[11] The plant extract is typically acidified to solubilize the alkaloids in the aqueous phase and then basified to facilitate their extraction into an organic solvent.[10]
-
Choice of Solvent: The selection of an appropriate extraction solvent is crucial. Solvents like methyl isobutyl ketone, ethyl acetate (B1210297), or butyl acetate are effective for extracting the Galanthamine base.[5]
Q5: What are the common impurities found in Galanthamine extracts and how are they removed?
A5: Common impurities include related alkaloids (e.g., N-desmethylgalanthamine, epigalantamine), degradation products, and residual solvents.[6][12] Purification strategies include:
-
Acid-Base Extraction: This technique exploits the basic nature of alkaloids to separate them from neutral and acidic impurities.[10]
-
Chromatography: Techniques like column chromatography, centrifugal partition chromatography (CPC), and preparative high-performance liquid chromatography (HPLC) are used for separating Galanthamine from closely related alkaloids.[2]
-
Recrystallization: This is a final purification step to obtain high-purity Galanthamine hydrobromide crystals.[13]
-
Activated Carbon Treatment: Used to remove colored impurities from the solution before crystallization.[5][13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Galanthamine Yield | - Incomplete extraction from plant material.- Suboptimal pH during acid-base extraction.- Formation of stable emulsions during liquid-liquid extraction.- Degradation of Galanthamine during processing. | - Perform multiple extractions on the plant material.[11]- Carefully monitor and adjust the pH at each step of the acid-base purification.[11]- Centrifuge or use demulsifying agents to break emulsions.- Avoid high temperatures and prolonged exposure to strong acids or bases. |
| Low Purity of Final Product | - Co-extraction of other Amaryllidaceae alkaloids.- Inefficient chromatographic separation.- Presence of colored impurities. | - Optimize the mobile phase and stationary phase for better chromatographic resolution.- Employ multiple chromatographic techniques (e.g., ion exchange followed by reversed-phase).[3]- Treat the solution with activated carbon before the final crystallization step.[5][13] |
| Inconsistent HPLC Quantification Results | - Variations in sample preparation.- Column degradation or contamination.- Inconsistent mobile phase preparation. | - Ensure complete and reproducible extraction of Galanthamine from the sample matrix.- Use a guard column and regularly flush the analytical column.- Prepare fresh mobile phase for each analysis and ensure accurate composition.[11] |
| Presence of N-desmethylgalanthamine Impurity | - This is a common related alkaloid present in the plant material. | - A selective reagent like di-tert-butyl dicarbonate (B1257347) can be used to react with and facilitate the removal of N-desmethylgalanthamine.[5] |
Quantitative Data Summary
Table 1: Comparison of Galanthamine Extraction Methods and Yields
| Extraction Method | Plant Source | Galanthamine Yield/Content | Reference |
| Pressurized Water Extraction (70 °C, 150 bar) | Narcissus pseudonarcissus bulbs | ~3.50 mg/g | [10] |
| Methanolic-Soxhlet Extraction | Narcissus pseudonarcissus bulbs | ~3.50 mg/g | [10] |
| Acid-Base Extraction (1% HBr) | Narcissus pseudonarcissus bulbs | ~2.65 mg/g | [10] |
| Solvent Extraction (Chloroform) | Dried Narcissus plant material | 0.15% Galanthamine in total alkaloids | [2] |
| Solvent Extraction (Ethanol) | Dried Leucojum aestivum aerial part | 0.12% Galanthamine content | [5] |
| Methanol Extraction | Crinum malabaricum bulbs | 0.308 ± 0.004% | [14] |
| Methanol Extraction | Crinum viviparum bulbs | 0.262 ± 0.042% | [14] |
Table 2: Performance Characteristics of Analytical Methods for Galanthamine Quantification
| Analytical Method | Linearity Range | LLOQ/LOD | Precision (%RSD) | Accuracy/Recovery (%) | Reference |
| RP-HPLC | 6-30 µg/mL | - / - | <2% (Intra-day & Inter-day) | 99.2-99.43% | [15] |
| LC-MS/MS | 0.12-525 ng/mL | 0.12 ng/mL (LLOQ) | 4.73-11.7% (Intra-day) | - | [15] |
| GC-MS | 50-1000 µg/mL | 1.6 ng/mL (SIM mode) | 2.74% (Inter-day) | >90% | [16] |
Experimental Protocols
Protocol 1: Acid-Base Extraction and Purification of Galanthamine from Leucojum aestivum
This protocol is adapted from a patented method for preparing purified Galanthamine hydrobromide.[5]
-
Extraction:
-
Extract dried and powdered aerial parts of Leucojum aestivum (1080 kg with 0.12% Galanthamine content) three times with 3500 liters of 70% ethanol alkalized with a saturated calcium hydroxide (B78521) solution to a pH of 10 at 30°C.
-
Collect, filter, and concentrate the ethanol extracts.
-
-
Initial Organic Extraction:
-
Extract the concentrated aqueous residue three times with 100 liters of butyl acetate each time.
-
Collect the butyl acetate extracts and concentrate them under a vacuum to a volume of 20 liters.
-
-
Solvent Exchange and Salt Formation:
-
Add 50 liters of 96% ethanol to the concentrated butyl acetate extract.
-
Concentrate the mixture under atmospheric pressure to a volume of 6 liters.
-
Cool the resulting alcohol solution of Galanthamine base to 5-10°C and treat with 48% hydrobromic acid until a constant pH of 2.0-3.0 is reached.
-
Allow the suspension of Galanthamine hydrobromide to crystallize under continuous stirring at 0-5°C for 12 hours.
-
Filter and dry the crystals at 40°C to obtain crude Galanthamine hydrobromide (HPLC purity of approximately 80-83%).[5]
-
-
Purification with Activated Carbon:
-
Dissolve 20 kg of the crude Galanthamine hydrobromide (83% purity) in 200 liters of purified water at 80-85°C.
-
Add 500 g of activated carbon and stir for 20 minutes at this temperature.
-
Filter the hot solution to remove the activated carbon.
-
-
Final Purification and Crystallization:
-
Cool the purified aqueous solution to 20-25°C and alkalize with 25% ammonium (B1175870) hydroxide to a pH of 9.
-
Extract the liberated Galanthamine base three times with 100 liters of methyl isobutyl ketone each time.
-
Collect the organic extracts, concentrate to a volume of 80 liters, and cool to 20-25°C.
-
(Optional step for removing N-desmethylgalanthamine): Treat with a selective reagent like di-tert-butyl dicarbonate.
-
Concentrate the purified Galanthamine base solution to dryness under a vacuum.
-
Add 80 liters of 96% ethanol, cool to 10°C, and treat with 48% hydrobromic acid to a constant pH of 3.0.
-
Allow the purified Galanthamine hydrobromide to crystallize at 5°C for 12 hours, then filter and dry at 40°C to obtain a final product with >99% HPLC purity.[5]
-
Protocol 2: RP-HPLC Method for Galanthamine Purity Analysis
This protocol is based on a validated method for the quality control of Galanthamine.[15]
-
Chromatographic Conditions:
-
Column: Inertsil ODS-3V (150 mm × 4.6 mm, 5µm)
-
Mobile Phase: A mixture of phosphate (B84403) buffer and acetonitrile (B52724) (75:25 v/v)
-
Flow Rate: 1.0 ml/min
-
Detection Wavelength: 230 nm or 282 nm[11]
-
Column Temperature: 35°C[12]
-
-
Sample Preparation:
-
Accurately weigh a sample of the purified Galanthamine hydrobromide.
-
Dissolve the sample in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm nylon membrane filter before injection.[15]
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Identify and quantify Galanthamine and any impurities by comparing their retention times and peak areas to those of certified reference standards.
-
Visualizations
Caption: General workflow for the purification of Galanthamine from plant material.
Caption: Troubleshooting logic for addressing low purity of purified Galanthamine.
References
- 1. The case of galantamine: repurposing and late blooming of a cholinergic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN1611502A - Method for separating galanthamine from plant extract - Google Patents [patents.google.com]
- 4. Tissue-Specific Natural Synthesis of Galanthaminein Zephyranthes Species and Its Accumulation in Different In Vitro-Grown Organs Following Methyl Jasmonate Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2019222817A1 - Method for preparation of purified galantamine hydrobromide - Google Patents [patents.google.com]
- 6. veeprho.com [veeprho.com]
- 7. GtR [gtr.ukri.org]
- 8. ourlandandwater.nz [ourlandandwater.nz]
- 9. research.tudelft.nl [research.tudelft.nl]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. ijrpr.com [ijrpr.com]
- 13. benchchem.com [benchchem.com]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. benchchem.com [benchchem.com]
- 16. Analysis of galanthamine-type alkaloids by capillary gas chromatography-mass spectrometry in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing side effects of Galanthamine through novel drug delivery systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The focus is on reducing the side effects of Galanthamine through the use of novel drug delivery systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary side effects associated with conventional oral Galanthamine administration?
A1: Conventional oral delivery of Galanthamine is often associated with cholinergic side effects, primarily gastrointestinal issues such as nausea, vomiting, diarrhea, and anorexia.[1][2][3] Other common side effects include dizziness, headache, and weight loss.[4] These adverse events are a significant cause of patients discontinuing treatment.
Q2: How can novel drug delivery systems mitigate these side effects?
A2: Novel drug delivery systems, such as transdermal patches and solid-lipid nanoparticles (SLNs), aim to reduce side effects by controlling the drug's release rate and improving its bioavailability at the target site.[2][5] Transdermal systems can bypass the gastrointestinal tract, thereby reducing nausea and vomiting.[1][2] Nanoparticle formulations can enhance brain delivery and provide a sustained release, which may lead to a more stable therapeutic window and fewer side effects.[5][6]
Q3: My Galanthamine-loaded solid-lipid nanoparticles (SLNs) show high variability in particle size and low entrapment efficiency. What could be the cause?
A3: Inconsistent particle size and low entrapment efficiency in SLN formulations can stem from several factors. One common issue is the homogenization process. Insufficient homogenization speed or duration can lead to larger and more varied particle sizes.[7] The temperature during preparation is also critical; it should be maintained above the lipid's melting point to ensure proper emulsification.[7] Additionally, the concentration of the surfactant and co-surfactant can significantly impact nanoparticle formation and drug encapsulation.[8]
Q4: I am observing poor skin permeation in my in vitro studies with a Galanthamine transdermal patch. How can I improve this?
A4: Poor skin permeation of a Galanthamine transdermal patch can be addressed by optimizing the formulation of the gel reservoir. The concentration of the polymer in the gel is inversely proportional to the drug release; a lower polymer concentration may lead to a higher release rate.[1] The choice and concentration of a permeation enhancer are also crucial. Different enhancers will have varying effects on drug release.[1] Furthermore, the drug load within the gel is directly proportional to the drug release, so increasing the Galanthamine concentration (up to its saturation point) can improve permeation.[1]
Q5: Are there any specific challenges I should be aware of when conducting in vivo studies with intranasal Galanthamine nanoparticles in animal models?
A5: When working with intranasal delivery in animal models, ensuring accurate and consistent dosing can be challenging. The formulation's viscosity and the administration technique must be carefully controlled to prevent the formulation from being quickly cleared from the nasal cavity. Furthermore, the use of mucoadhesive polymers, such as chitosan, can help prolong the residence time of the nanoparticles in the nasal cavity, thereby enhancing absorption.[9] It is also important to monitor the animals for any signs of nasal irritation.
Troubleshooting Guides
Issue 1: High Incidence of Gastrointestinal Side Effects in Animal Models with Oral Galanthamine Formulations
| Potential Cause | Troubleshooting Step |
| Rapid Drug Release | Formulate Galanthamine into a sustained-release preparation, such as solid-lipid nanoparticles, to control the rate of drug absorption. |
| High Peak Plasma Concentration | Consider a transdermal or intranasal delivery system to bypass the gastrointestinal tract and first-pass metabolism, which can lead to more stable plasma concentrations.[1][10] |
| Dose-Dependent Effects | Titrate the dose of Galanthamine slowly to allow the animal to acclimate. Start with a low dose and gradually increase it to the desired therapeutic level. |
Issue 2: Inconsistent Drug Release Profiles from Transdermal Patches in In Vitro Studies
| Potential Cause | Troubleshooting Step |
| Inhomogeneous Drug Distribution in Gel Reservoir | Ensure the drug is uniformly dispersed in the gel matrix during preparation. This can be achieved by thorough mixing and vortexing.[1] |
| Variability in Membrane Thickness | Use a standardized membrane with a consistent thickness for all diffusion cell experiments to ensure reproducibility. |
| Air Bubbles Between Membrane and Gel | Carefully apply the gel to the membrane to avoid entrapping air bubbles, which can impede drug diffusion. |
Quantitative Data
Table 1: Characterization of Galanthamine-Loaded Solid-Lipid Nanoparticles (SLNs)
| Formulation Batch | Co-surfactant Conc. (% w/v) | Particle Size (nm) ± SD | Polydispersity Index (PDI) ± SD | Entrapment Efficiency (%) ± SD |
| 1 | 0.5 | 221.4 ± 1.34 | 0.380 ± 0.16 | 68.21 ± 0.89 |
| 2 | 1.0 | 156.2 ± 1.52 | 0.312 ± 0.11 | 75.45 ± 0.74 |
| 3 | 2.0 | 112.8 ± 1.18 | 0.298 ± 0.14 | 83.42 ± 0.63 |
| 4 | 4.0 | 88.0 ± 1.89 | 0.275 ± 0.13 | 79.56 ± 0.92 |
| Data adapted from a study on the preparation of Galanthamine-loaded SLNs.[8] |
Table 2: In Vitro Release of Galantamine from Gel Reservoirs with Varying Drug Concentrations
| Galantamine Conc. (% w/w) | Cumulative Drug Release at 8h (%) |
| 1.00 | 25.34 |
| 3.00 | 48.76 |
| 5.00 | 62.11 |
| Data adapted from a study on the formulation of Galantamine gel for transdermal patches.[1] |
Experimental Protocols
Preparation of Galantamine-Loaded Solid-Lipid Nanoparticles (SLNs) by Microemulsification
This protocol describes the preparation of Galantamine-loaded SLNs using a microemulsification method.[8]
Materials:
-
Galantamine Hydrobromide (GH)
-
Glyceryl Behenate (Compritol)
-
Pluronic F-127
-
Tween 80
-
Deionized water
Procedure:
-
Dissolve 20 mg of Galantamine Hydrobromide and 250 mg of Pluronic F-127 in the aqueous phase.
-
Add Tween 80 as a co-surfactant to the aqueous phase at a concentration of 0.5%, 1%, 2%, or 4% w/v.
-
Melt 500 mg of Glyceryl Behenate at 70°C to form the lipid phase.
-
Isothermally mix the aqueous and lipid phases to obtain a clear, hot microemulsion with a total volume of 10 ml.
-
Cool the microemulsion to room temperature to allow for the recrystallization of the lipid and the formation of SLNs.
In Vitro Drug Release from a Transdermal Patch Gel Reservoir
This protocol outlines the procedure for an in vitro drug release study using a Franz diffusion cell.[1]
Materials:
-
Franz diffusion cell apparatus
-
Cellulose (B213188) acetate (B1210297) membrane
-
Phosphate (B84403) buffer (pH 7.4)
-
Galantamine-loaded gel formulation
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Mount a cellulose acetate membrane between the donor and receptor compartments of the Franz diffusion cell.
-
Fill the receptor compartment with phosphate buffer (pH 7.4) and maintain the temperature at 37 ± 0.5°C with constant stirring.
-
Apply a known quantity of the Galantamine-loaded gel to the membrane in the donor compartment.
-
At predetermined time intervals (e.g., 1, 2, 3, 4, 5, 6, 7, and 8 hours), withdraw samples from the receptor compartment.
-
Replenish the receptor compartment with an equal volume of fresh phosphate buffer to maintain a constant volume.
-
Analyze the collected samples for Galantamine concentration using a validated HPLC method.
Visualizations
References
- 1. Formulation and Evaluation of Galantamine Gel as Drug Reservoir in Transdermal Patch Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation and evaluation of galantamine gel as drug reservoir in transdermal patch delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation optimization of galantamine hydrobromide loaded gel drug reservoirs in transdermal patch for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Galantamine-loaded solid-lipid nanoparticles for enhanced brain delivery: preparation, characterization, in vitro and in vivo evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Nose to Brain Delivery of Galantamine Loaded Nanoparticles: In-vivo Pharmacodynamic and Biochemical Study in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a novel high-concentration galantamine formulation suitable for intranasal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Galanthamine Production in In Vitro Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the production of Galanthamine (B1674398) in in vitro cultures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal nutrient medium for Galanthamine production in Leucojum aestivum?
A1: An optimized Murashige and Skoog (MS) based medium has been shown to significantly increase Galanthamine production in Leucojum aestivum shoot cultures.[1][2] The key is to adjust the concentrations of nitrogen sources, phosphate, and sucrose (B13894). A recommended modification includes 4.50 g/L KNO₃, 0.89 g/L NH₄NO₃, 1.25 g/L (NH₄)₂SO₄, 0.10 g/L KH₂PO₄, and 60 g/L sucrose.[1][2] This composition can increase both the production yield and the relative content of Galanthamine in the alkaloid mixture.[1][2]
Q2: How do plant growth regulators (PGRs) influence Galanthamine production?
A2: The balance of auxins and cytokinins is crucial. High concentrations of auxins, such as 2,4-dichlorophenoxyacetic acid (2,4-D), can reduce the survival of in vitro tissues of some Amaryllidaceae species.[3] Conversely, an increase in cytokinins like 6-benzylaminopurine (B1666704) (BAP) can improve survival rates.[3] The specific type and concentration of PGRs also influence the type of tissue that develops, which in turn affects the alkaloid profile.[3] For instance, in Narcissus confusus shoot cultures, BAP at 3 mg/L has been shown to increase Galanthamine production.[4]
Q3: What is the impact of physical parameters like temperature and light on Galanthamine yield?
A3: Temperature and light are key factors that modulate both growth and alkaloid production.[3] For some Leucojum aestivum shoot cultures, the maximum yield of Galanthamine was achieved at 26°C, while the best combination of high biomass and Galanthamine content was at 22°C.[3] Other studies have found that a lower temperature of 18°C favored Galanthamine production while inhibiting other alkaloids.[3] Light generally has a positive impact on alkaloid production, and blue light, in particular, has been shown to increase Galanthamine production by 2.45 times compared to white light in Lycoris longituba plantlets.[3]
Q4: How can elicitors be used to enhance Galanthamine production?
A4: Elicitation is a common strategy to stimulate the production of secondary metabolites.[5][6] Methyl jasmonate (MJ) is one of the most effective elicitors for enhancing Galanthamine accumulation in various Amaryllidaceae cultures, including Leucojum aestivum and Narcissus species.[5][7] Other elicitors that have been tested include salicylic (B10762653) acid, copper sulfate, and silver nitrate.[5] The timing and concentration of the elicitor application are critical factors that need to be optimized for each specific in vitro system.[8]
Q5: My in vitro cultures are showing signs of browning and are not growing well. What could be the cause?
A5: Browning of explants and the surrounding medium is a common problem in plant tissue culture, often caused by the oxidation of phenolic compounds released from the cut surfaces of the explant. This can inhibit growth and even lead to tissue death. The stress of excision and the culture environment can trigger this response. To mitigate this, you can try pre-soaking explants in an antioxidant solution (like ascorbic acid or citric acid) before placing them on the culture medium and incubating them in darkness for the initial period.[9]
Troubleshooting Guides
Problem: Low or No Galanthamine Yield
Possible Causes & Troubleshooting Steps
-
Suboptimal Nutrient Medium: The composition of your culture medium may not be ideal for alkaloid synthesis.
-
Inadequate Precursor Supply: The biosynthesis of Galanthamine depends on the availability of precursors L-phenylalanine and L-tyrosine.[3][10]
-
Solution: Supplement your culture medium with L-phenylalanine and L-tyrosine to determine if precursor availability is a limiting factor.[8]
-
-
Lack of Elicitation: The biosynthetic pathway for secondary metabolites may not be fully activated.
-
Inappropriate Culture System or Physical Conditions: Static cultures might have limitations in nutrient and gas exchange. Temperature and light conditions may not be optimal.
-
Low-Producing Genotype: The initial plant material may have a naturally low capacity for Galanthamine production.
-
Solution: If possible, screen different genotypes or cultivars to identify a high-yielding line for your in vitro work.[11]
-
Problem: Microbial Contamination
Identifying the Contaminant & Taking Action
-
Bacteria: Often appears as cloudy or turbid media, sometimes with a change in pH (yellowing).[9][12][13]
-
Fungi (Yeast and Mold): Molds typically appear as fuzzy, filamentous growths on the medium or plant tissue.[9][12] Yeasts may cause turbidity and have a distinct odor.[9]
-
Mycoplasma: This is a more insidious contaminant as it does not cause turbidity and is not visible with a standard microscope.[12] It can alter cell metabolism and affect results.
Problem: Inconsistent Results in Galanthamine Quantification
Possible Causes & Troubleshooting Steps
-
Variable Sample Preparation: Inconsistencies in extraction can lead to variability.
-
Chromatographic Issues: Problems with the HPLC or GC system can affect reproducibility.
-
Method Validation: The analytical method may not be robust.
Data Presentation
Table 1: Optimized Nutrient Medium Composition for Leucojum aestivum Shoot Culture
| Component | Concentration |
| KNO₃ | 4.50 g/L |
| NH₄NO₃ | 0.89 g/L |
| (NH₄)₂SO₄ | 1.25 g/L |
| KH₂PO₄ | 0.10 g/L |
| Sucrose | 60.00 g/L |
| Basal MS salts and vitamins | As per standard formulation |
Source: Adapted from Pavlov et al., 2009.[1][2]
Table 2: Effect of Different Elicitors on Galanthamine Production
| Elicitor | Plant System | Concentration | Effect on Galanthamine Yield |
| Methyl Jasmonate | Narcissus pseudonarcissus callus | 100 µM | ~5.6-fold increase |
| Methyl Jasmonate | Leucojum aestivum shoots | 100 µM | Significant improvement |
| Salicylic Acid | Leucojum aestivum shoots | 100 µM | Tested, less effective than MJ |
| Copper Sulfate | Leucojum aestivum shoots | 100 µM | Tested, less effective than MJ |
| Silver Nitrate | Leucojum aestivum shoots | 10 µM | Tested, less effective than MJ |
Source: Adapted from multiple sources.[5][7]
Table 3: Comparison of Analytical Methods for Galanthamine Quantification
| Method | Common Application | Advantages | Considerations |
| HPLC | Routine quality control, quantification in plant extracts and pharmaceutical formulations. | Robust, reliable, and widely available.[18][19] | May require sample clean-up; sensitivity might be lower than MS methods. |
| LC-MS/MS | Quantification in complex biological matrices (e.g., plasma). | High sensitivity and selectivity.[17] | Higher equipment cost and complexity. |
| GC-MS | Qualitative and quantitative analysis of alkaloids in plant extracts. | Good for identifying multiple alkaloids in a sample.[11][19] | Often requires derivatization of the sample. |
Experimental Protocols
Protocol 1: Preparation of Optimized Galanthamine Production Medium
-
Prepare Macronutrient Stock Solutions: Prepare separate concentrated stock solutions for KNO₃, NH₄NO₃, (NH₄)₂SO₄, and KH₂PO₄.
-
Prepare Basal Medium: In a large beaker, add approximately 80% of the final volume of distilled water.
-
Add Components: While stirring, add the standard Murashige and Skoog (MS) basal salts and vitamins.
-
Add Modified Components: Add the required volumes from your stock solutions to achieve the final concentrations listed in Table 1 (4.50 g/L KNO₃, 0.89 g/L NH₄NO₃, 1.25 g/L (NH₄)₂SO₄, 0.10 g/L KH₂PO₄).
-
Add Sucrose: Dissolve 60 g/L of sucrose into the medium.
-
Adjust pH: Adjust the pH of the medium to the desired level (typically 5.7-5.8) using 1M NaOH or 1M HCl.
-
Final Volume: Bring the medium to the final volume with distilled water.
-
Add Gelling Agent (for solid medium): If preparing solid medium, add agar (B569324) or another gelling agent as required. Heat gently to dissolve.
-
Dispense and Sterilize: Dispense the medium into culture vessels and sterilize by autoclaving at 121°C for 15-20 minutes.
Protocol 2: Elicitation of In Vitro Cultures with Methyl Jasmonate (MJ)
-
Prepare MJ Stock Solution: Prepare a concentrated stock solution of Methyl Jasmonate in a suitable solvent (e.g., ethanol) and sterilize it by passing it through a 0.22 µm syringe filter.
-
Establish Cultures: Grow your plant cultures (e.g., Leucojum aestivum shoots) in the optimized liquid medium for a set period (e.g., 6 weeks) to establish sufficient biomass.[5]
-
Add Elicitor: Aseptically add the sterile MJ stock solution to the liquid culture medium to achieve the desired final concentration (e.g., 100 µM).
-
Incubate: Continue the culture under the same growth conditions for the desired elicitation period (e.g., 2 months).[5]
-
Harvest: After the incubation period, harvest the biomass and the liquid medium separately for Galanthamine extraction and analysis.
Protocol 3: Extraction and Quantification of Galanthamine using HPLC
-
Sample Preparation:
-
Harvest and freeze-dry the in vitro tissue (e.g., shoots, bulblets).
-
Grind the dried tissue into a fine powder.
-
Accurately weigh a known amount of the powdered tissue.
-
-
Extraction:
-
Filtration:
-
Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter before injection into the HPLC system.[17]
-
-
HPLC Analysis:
-
Mobile Phase: A common mobile phase is a mixture of an acidic aqueous solution and acetonitrile (B52724) (e.g., 0.01% TFA in water:acetonitrile, 95:5 v/v).[18]
-
Flow Rate: A typical flow rate is 1.0 ml/min.[17]
-
Detection: Monitor the eluent at a wavelength of approximately 292 nm.[16]
-
Quantification:
-
Prepare a standard curve using known concentrations of a pure Galanthamine standard.
-
Calculate the concentration of Galanthamine in the sample by comparing its peak area to the standard curve.
-
Mandatory Visualizations
Caption: Simplified biosynthetic pathway of Galanthamine from primary metabolites.
Caption: General experimental workflow for optimizing Galanthamine production.
Caption: Troubleshooting decision tree for low Galanthamine yield.
References
- 1. Optimized nutrient medium for galanthamine production in Leucojum aestivum L. in vitro shoot system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. znaturforsch.com [znaturforsch.com]
- 3. Biotechnological Approaches to Optimize the Production of Amaryllidaceae Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ovid.com [ovid.com]
- 6. Elicitation Induced α-Amyrin Synthesis in Tylophora indica In Vitro Cultures and Comparative Phytochemical Analyses of In Vivo and Micropropagated Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rau.repository.guildhe.ac.uk [rau.repository.guildhe.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. plantcelltechnology.com [plantcelltechnology.com]
- 10. benchchem.com [benchchem.com]
- 11. SUstainable PROduction of GALanthamine by both in vitro and agricultural crops of highly galanthamine-containing plants | FP7 | CORDIS | European Commission [cordis.europa.eu]
- 12. cellculturecompany.com [cellculturecompany.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. scientificlabs.com [scientificlabs.com]
- 15. safety.fsu.edu [safety.fsu.edu]
- 16. Quantification of Galantamine in Sternbergia Species by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Matrix Effects in LC-MS/MS Analysis of Galantamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Galantamine.
Troubleshooting Guide
Problem: Poor sensitivity, accuracy, or precision in Galantamine quantification.
This issue is often attributable to matrix effects, which are the alteration of ionization efficiency by co-eluting components from the sample matrix.[1][2][3] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification.[1][3]
Initial Assessment:
-
Post-column Infusion: This technique can help identify at what retention time ion suppression or enhancement occurs. A steady infusion of Galantamine solution is introduced after the analytical column and before the mass spectrometer. A dip or rise in the baseline signal when a blank matrix sample is injected indicates the presence of matrix effects.
-
Post-extraction Spike: Compare the response of an analyte spiked into a pre-extracted blank matrix sample with the response of the analyte in a neat solution. A significant difference in response indicates the presence of matrix effects.[1][4]
Potential Solutions & Troubleshooting Steps:
| Strategy | Action | Expected Outcome | Considerations |
| Sample Preparation | Optimize the sample clean-up procedure to remove interfering matrix components. | Cleaner sample extract, reducing the concentration of co-eluting interferences. | A balance must be struck between sample cleanliness and analyte recovery. |
| Protein Precipitation (PPT) | Simple and fast method to remove proteins. | May not effectively remove other matrix components like phospholipids, which are a common cause of matrix effects. | |
| Liquid-Liquid Extraction (LLE) | Can provide a cleaner sample extract than PPT. For Galantamine, LLE with dichloromethane (B109758) has been shown to be effective.[5][6] | Requires optimization of solvent type and pH. Can be more time-consuming than PPT. | |
| Solid-Phase Extraction (SPE) | Offers selective extraction of the analyte and can significantly reduce matrix components.[7] | Requires method development to select the appropriate sorbent and elution conditions. | |
| Phospholipid Removal Plates/Cartridges | Specifically designed to remove phospholipids, a major source of ion suppression.[8][9] | Adds an extra step and cost to the sample preparation process. | |
| Chromatography | Modify the LC method to separate Galantamine from interfering matrix components. | Improved resolution between the analyte and matrix interferences. | May require changes to the column, mobile phase, or gradient profile. For Galantamine, a C4 column has been used to overcome matrix effects observed with a C18 column.[5] |
| Internal Standard (IS) | Use an appropriate internal standard to compensate for matrix effects. | The IS experiences similar matrix effects as the analyte, allowing for accurate quantification based on the analyte/IS peak area ratio. | |
| Structural Analogue IS | A compound with similar chemical properties to the analyte. Carbamazepine (B1668303) and loratadine (B1675096) have been used for Galantamine analysis.[5][10][11] | May not co-elute perfectly with the analyte and may experience different matrix effects. | |
| Stable Isotope-Labeled (SIL) IS | The ideal choice as it has nearly identical chemical and physical properties to the analyte.[12][13] A deuterated form of Galantamine (galantamine‐d3) has been used.[10] | Can be expensive and may not be commercially available. | |
| Method Validation | Thoroughly validate the method to assess matrix effects from different sources/lots of the biological matrix. | Ensures the robustness and reliability of the method for routine use. | Regulatory guidelines require the evaluation of matrix effects as part of method validation.[2] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the influence of co-eluting, undetected sample components on the ionization of the target analyte in the mass spectrometer's ion source.[1][3] This can either decrease the ionization efficiency (ion suppression) or increase it (ion enhancement), leading to inaccurate and imprecise results.[2][3] Common sources of matrix effects in biological samples include salts, proteins, and phospholipids.[1]
Q2: How can I quantitatively assess the matrix effect for my Galantamine assay?
A2: The matrix effect can be quantified by calculating the matrix factor (MF). This is typically done by comparing the peak area of the analyte in a post-extraction spiked sample (matrix present) to the peak area of the analyte in a neat solution (no matrix).
Matrix Factor (MF) Calculation:
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
The FDA recommends evaluating the matrix effect in at least six different lots of the biological matrix.[1]
Q3: What is the best internal standard to use for Galantamine analysis to mitigate matrix effects?
A3: The most effective internal standard for mitigating matrix effects is a stable isotope-labeled (SIL) version of the analyte, such as deuterated Galantamine (e.g., galantamine-d3).[10][13] A SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus providing the most accurate correction.[14] If a SIL IS is not available, a structural analogue that elutes very close to Galantamine, such as carbamazepine or loratadine, can be used, but requires careful validation to ensure it adequately tracks the analyte's behavior.[5][11]
Q4: My lab uses protein precipitation for sample preparation. Is this sufficient to avoid matrix effects for Galantamine?
A4: While protein precipitation is a simple and common sample preparation technique, it may not be sufficient to eliminate matrix effects, particularly those caused by phospholipids. Phospholipids are often soluble in the organic solvents used for protein precipitation and can co-elute with Galantamine, causing ion suppression.[8] If you are observing significant matrix effects with protein precipitation, consider alternative or additional cleanup steps like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or specific phospholipid removal techniques.[9] One study on Galantamine found that LLE with dichloromethane provided a cleaner extract and reduced matrix effects compared to initial attempts with protein precipitation.[5]
Q5: Can changing my chromatographic conditions help in mitigating matrix effects?
A5: Yes, optimizing chromatographic conditions is a powerful strategy to reduce matrix effects.[15] The goal is to achieve chromatographic separation between Galantamine and the interfering matrix components. This can be accomplished by:
-
Changing the stationary phase: For example, a study on Galantamine switched from a C18 to a C4 column to overcome matrix effects.[5]
-
Modifying the mobile phase composition and gradient: This can alter the retention times of both the analyte and interferences.
-
Adjusting the flow rate.
By separating the interfering compounds from Galantamine, their impact on its ionization in the MS source can be minimized.
Experimental Protocols
Example Protocol for Liquid-Liquid Extraction of Galantamine from Human Plasma
This protocol is based on a validated method for Galantamine analysis in human plasma.[5][6]
-
Sample Preparation:
-
To 100 µL of plasma sample, add 90 µL of the internal standard working solution (e.g., carbamazepine at 3 µg/mL).
-
Vortex for 30 seconds.
-
-
Extraction:
-
Add 1 mL of dichloromethane.
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Evaporation:
-
Transfer the organic (lower) layer to a clean tube.
-
Evaporate to dryness under a stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
-
Analysis:
-
Inject a suitable volume (e.g., 10 µL) into the LC-MS/MS system.
-
Quantitative Data Summary
Table 1: Method Validation Parameters for an LC-MS/MS Assay for Galantamine in Human Plasma
| Parameter | Result |
| Linearity Range | 0.39–62.5 ng/mL |
| Extraction Recovery (Galantamine) | 105.45–111.84% |
| Extraction Recovery (IS - Carbamazepine) | 107.35% |
| Intra-day Precision (%CV) | 1.34–6.11% |
| Inter-day Precision (%CV) | 3.31–5.01% |
| Intra-day Accuracy | 91.92–100.97% |
| Inter-day Accuracy | 94.29–102.07% |
Data adapted from a published study on Galantamine analysis.[6][16]
Visualizations
Caption: A workflow for troubleshooting and mitigating matrix effects.
Caption: Comparison of sample preparation techniques for matrix effect reduction.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 14. m.youtube.com [m.youtube.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Determination of galantamine in human plasma by LC-MS/MS using carbamazepine as an internal standard: Method validation and application to a pharmacokinetic study of galantamine hydrobromide prolonged-release capsules in healthy Thai volunteers | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Head-to-Head Showdown: Galantamine Versus Donepezil in the Treatment of Alzheimer's Disease
In the landscape of pharmacotherapy for mild to moderate Alzheimer's disease, cholinesterase inhibitors remain a cornerstone of symptomatic treatment. Among these, galantamine and donepezil (B133215) are frequently prescribed, leading to the critical question for researchers, clinicians, and drug developers: how do they stack up in terms of efficacy? This guide provides an objective comparison of galantamine and donepezil, drawing on data from head-to-head clinical trials to illuminate their relative performance.
While both drugs demonstrate a modest benefit over placebo in slowing cognitive and functional decline, direct comparative trials have yielded nuanced and sometimes conflicting results.[1][2][3] This analysis will delve into the quantitative data from key studies, presenting a clear comparison of their effects on cognition, global function, and activities of daily living.
Mechanism of Action: A Shared Pathway
Galantamine and donepezil are both acetylcholinesterase (AChE) inhibitors.[4] They work by increasing the levels of acetylcholine (B1216132), a neurotransmitter essential for memory and learning, in the brain. This is achieved by inhibiting the enzyme acetylcholinesterase, which breaks down acetylcholine. Galantamine also has a secondary mechanism of action, modulating nicotinic acetylcholine receptors, which may offer additional cognitive benefits.[4]
Comparative Efficacy: Insights from Clinical Trials
Direct comparisons between galantamine and donepezil have been undertaken in several randomized controlled trials. The results, while not always consistent, provide valuable insights into their relative efficacy across different domains of Alzheimer's disease.
Cognitive Function
Cognitive function is a primary outcome in most Alzheimer's clinical trials, often measured by the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog) and the Mini-Mental State Examination (MMSE).
A 52-week, rater-blinded, randomized, parallel-group study by Wilcock and colleagues (2003) compared galantamine (24 mg/day) with donepezil (10 mg/day).[5] In the overall population, there was no statistically significant difference in the mean change from baseline on the ADAS-Cog/11.[5] However, in a sub-group of patients with MMSE scores of 12-18, those treated with galantamine showed a smaller decline in ADAS-Cog/11 scores compared to those on donepezil (1.61 vs 4.08 point increase, respectively; p ≤ 0.05).[5] In the same study, galantamine-treated patients' MMSE scores at 52 weeks did not differ significantly from baseline, while donepezil-treated patients showed a significant deterioration.[5]
Conversely, a 12-week, open-label, randomized trial by Jones and colleagues (2004) found that donepezil (up to 10 mg/day) resulted in significantly greater improvements in cognition on the ADAS-Cog compared to galantamine (up to 24 mg/day; p < 0.05).[6][7]
Global Assessment and Activities of Daily Living
Global assessment, often measured by the Clinician's Interview-Based Impression of Change-plus caregiver input (CIBIC-plus), and activities of daily living (ADL) are crucial for evaluating the real-world impact of a treatment.
The study by Wilcock et al. (2003) found no significant difference between the two treatment groups in the mean change from baseline to week 52 on the Bristol Activities of Daily Living Scale (BrADL).[5]
In contrast, the Jones et al. (2004) study reported that donepezil significantly improved ADL as measured by the Disability Assessment for Dementia (DAD) scale compared to galantamine at weeks 4, 12, and endpoint (p < 0.05).[6][7]
Summary of Quantitative Efficacy Data
| Study | Drug & Dosage | Duration | Primary Outcome Measure | Cognitive Outcomes (Mean Change from Baseline) | Global/Functional Outcomes (Mean Change from Baseline) |
| Wilcock et al. (2003) [5] | Galantamine (24 mg/day) vs. Donepezil (10 mg/day) | 52 weeks | Bristol Activities of Daily Living Scale (BrADL) | ADAS-Cog/11: No significant difference overall. In MMSE 12-18 subgroup, Galantamine: +1.61, Donepezil: +4.08 (p ≤ 0.05). MMSE: Galantamine: -0.52 (ns vs baseline), Donepezil: -1.58 (p < 0.0005 vs baseline). | BrADL: No significant difference between groups. |
| Jones et al. (2004) [6][7] | Galantamine (up to 24 mg/day) vs. Donepezil (up to 10 mg/day) | 12 weeks | Physician and Caregiver Satisfaction | ADAS-Cog: Significantly greater improvement with Donepezil (p < 0.05). | DAD (ADL): Significantly greater improvement with Donepezil (p < 0.05). |
Experimental Protocols
A thorough understanding of the methodologies employed in these trials is crucial for interpreting their findings.[1]
Wilcock et al. (2003) Study Protocol
-
Study Design: A 52-week, rater-blinded, randomized, parallel-group, multicenter study.[5]
-
Participants: 182 patients with mild to moderate Alzheimer's disease.[5]
-
Intervention: Patients were randomized to receive either galantamine (escalated to a target maintenance dose of 24 mg/day) or donepezil (10 mg/day).[1][5]
-
Outcome Measures:
Jones et al. (2004) Study Protocol
-
Study Design: A 12-week, multinational, randomized, open-label study.[6]
-
Participants: Patients with mild to moderate Alzheimer's disease from 14 European centers.[6]
-
Intervention: Patients were randomized to receive open-label donepezil (up to 10 mg once daily) or galantamine (up to 12 mg twice daily).[6]
-
Outcome Measures:
Conclusion
The existing head-to-head clinical trial data does not overwhelmingly favor one cholinesterase inhibitor over the other.[1] The conflicting results from the Wilcock et al. (2003) and Jones et al. (2004) studies highlight the potential influence of study design, duration, and patient population on the observed outcomes.[3] While the longer-term study by Wilcock et al. suggested a potential cognitive advantage for galantamine in a specific subgroup, the shorter-term study by Jones et al. favored donepezil across cognitive and functional domains.[5][6]
For researchers and drug development professionals, these findings underscore the complexity of assessing treatment efficacy in Alzheimer's disease. Future head-to-head trials with larger sample sizes, longer durations, and standardized outcome measures are needed to definitively delineate the comparative efficacy of galantamine and donepezil. Furthermore, exploring potential differences in efficacy based on patient-specific factors, such as genetic markers or disease subtype, could lead to more personalized treatment approaches.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficacy and safety of donepezil, galantamine, and rivastigmine for the treatment of Alzheimer’s disease: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Meta-Analysis of Randomized Controlled Trials on the Efficacy and Safety of Donepezil, Galantamine, Rivastigmine, and Memantine for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A long-term comparison of galantamine and donepezil in the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A multinational, randomised, 12-week study comparing the effects of donepezil and galantamine in patients with mild to moderate Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mentalhealth.bmj.com [mentalhealth.bmj.com]
A Comparative Analysis of Galantamine and Rivastigmine in Dementia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of galantamine and rivastigmine (B141), two prominent cholinesterase inhibitors used in the symptomatic treatment of mild to moderate dementia, particularly in Alzheimer's disease (AD). By examining their distinct mechanisms of action, and presenting preclinical and clinical data, this document aims to offer a comprehensive resource for the scientific community.
Introduction
Galantamine and rivastigmine are both approved for the treatment of mild to moderate dementia of the Alzheimer's type.[1][2] They belong to the class of drugs known as cholinesterase inhibitors, which work by increasing the levels of acetylcholine (B1216132), a key neurotransmitter involved in memory and learning that is deficient in the brains of AD patients.[3][4] Despite sharing a common therapeutic goal, their pharmacological profiles, mechanisms, and clinical effects exhibit notable differences.
Mechanism of Action: A Tale of Two Inhibitors
The primary distinction between galantamine and rivastigmine lies in their interaction with cholinesterase enzymes and their broader effects on the cholinergic system.
Galantamine exhibits a dual mechanism of action. It is a reversible, competitive inhibitor of acetylcholinesterase (AChE).[5][6] This means it temporarily binds to and blocks the enzyme responsible for breaking down acetylcholine.[4] Uniquely among currently marketed AD drugs, galantamine also acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs).[5][6] This modulation sensitizes these receptors to acetylcholine, enhancing cholinergic neurotransmission.[7][8] However, some studies have presented conflicting evidence regarding its role as a positive allosteric modulator at specific nAChR subtypes like α7 or α4β2.[9]
Rivastigmine is a pseudo-irreversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[10][11] Its carbamate (B1207046) structure allows it to form a covalent bond with the active sites of these enzymes, leading to prolonged inhibition that outlasts the drug's presence in the plasma.[10][12] The inhibition of BuChE is a key differentiator, as BuChE levels increase as AD progresses and it can take over the function of metabolizing acetylcholine from the declining AChE.[13][14]
Figure 1. Comparative Mechanisms of Action.
Comparative Performance: Preclinical and Clinical Data
Direct comparisons in various dementia models reveal nuanced differences in the efficacy and activity of galantamine and rivastigmine.
Preclinical Data
A comparative study using a transgenic Drosophila model of Alzheimer's disease provided insights into the differential effects of these drugs on a molecular and behavioral level.
| Parameter | Rivastigmine Effect | Galantamine Effect | Key Finding | Citation |
| Climbing Ability | Dose-dependent increase (1.27 to 1.74-fold) | Dose-dependent increase (1.14 to 1.62-fold) | Rivastigmine showed a slightly greater improvement in motor function. | [15] |
| Oxidative Stress (TBARS) | Significant dose-dependent decrease (1.26 to 1.69-fold) | Significant decrease at higher doses (1.24 to 1.53-fold) | Rivastigmine was more potent in reducing oxidative stress markers. | [15] |
| AChE Inhibition | Effective inhibitor | More potent inhibitor than rivastigmine | Galantamine demonstrated stronger direct inhibition of AChE in this model. | [15][16] |
| Aβ-42 Aggregates | Less effective | More effective in preventing aggregate formation | Galantamine showed a superior effect in reducing a key pathological marker of AD. | [15][16] |
Clinical Efficacy Data
Head-to-head clinical trials and meta-analyses have sought to determine if the mechanistic differences translate into distinct clinical outcomes. While many large-scale analyses conclude there are no clear efficacy differences, some studies suggest subtle advantages for one drug over the other in specific domains.[17][18]
| Outcome Measure | Rivastigmine | Galantamine | Comparative Notes | Citations |
| ADAS-cog (Cognition) | Improvement of 1.29 points from baseline at 6 months. | "No change" (<0.2 points) from baseline at 6 months. | A 2005 open-label study showed a numerical trend favoring rivastigmine. | [19] |
| MMSE (Cognition) | "No change" at 6 months. | Mean decrease of 1.19 points at 6 months. | The same study showed better stabilization with rivastigmine. | [19] |
| ADL/IADL (Function) | "No change" on ADL; decrease of 0.42 on IADL. | Decrease of 0.86 on ADL; decrease of 0.75 on IADL. | Rivastigmine showed less functional decline in this study. | [19] |
| Global Response (CIBIC+/CGIC) | Pooled Relative Risk vs Placebo: 1.64 | Pooled Relative Risk vs Placebo: 1.15 | An indirect comparison suggested a better global response with rivastigmine. | [20][21] |
| Behavioral Symptoms (NPI) | BPSD appeared in 37.8% of patients; lower NPI scores. | BPSD appeared in 45.5% of patients. | An 18-month trial suggested rivastigmine may be more effective in preventing BPSD. | [22] |
Experimental Protocols
A clear understanding of the methodologies used in comparative studies is essential for interpreting their findings.
Preclinical Study: Drosophila Model of AD
This protocol is based on the methodology described in the comparative study of rivastigmine and galantamine on a transgenic Drosophila model expressing human Aβ-42.[15][16]
-
Model: Transgenic Drosophila melanogaster expressing human amyloid-beta 42 (Aβ-42) in the neurons, inducing an AD-like phenotype.
-
Drug Administration: Flies were raised on a standard cornmeal-agar medium supplemented with different concentrations of rivastigmine or galantamine (e.g., 0.1, 1, and 10 mM).
-
Behavioral Assay (Climbing): A negative geotaxis assay was performed. Flies were placed in a vertical glass vial, tapped to the bottom, and the number of flies climbing past a specific height within a set time was recorded to assess motor function.
-
Biochemical Assays:
-
Oxidative Stress: Fly brains were homogenized, and markers like Thiobarbituric Acid Reactive Substances (TBARS) and protein carbonyl content were measured spectrophotometrically.
-
Enzyme Activity: Acetylcholinesterase activity was measured using Ellman's method on fly head homogenates.
-
-
Histology: Brains were dissected, fixed, and stained (e.g., with Congo red) to visualize and quantify Aβ-42 aggregates using microscopy.
Figure 2. Typical Clinical Trial Workflow.
Pharmacokinetics and Adverse Events
The pharmacokinetic profiles and tolerability of the two drugs also differ, which can influence treatment decisions.
| Parameter | Galantamine | Rivastigmine | Citation |
| Half-life | ~7 hours | ~1.5 hours (oral) | [6][11][23] |
| Metabolism | Hepatic (CYP2D6 and CYP3A4) | Cholinesterase-mediated hydrolysis (minimal CYP involvement) | [6][11] |
| Bioavailability | High | ~36-40% (oral) | [23][24] |
| Cholinesterase Inhibition | Reversible (AChE) | Pseudo-irreversible (AChE and BuChE) | [10][24] |
Adverse events are primarily cholinergic in nature and gastrointestinal side effects are common for both drugs.
| Adverse Event | Galantamine (Frequency) | Rivastigmine (Frequency) | Comparative Notes | Citations |
| Nausea | ~21% | Higher than galantamine | Side effects are more common with oral rivastigmine; the transdermal patch reduces this. | [2][11][24] |
| Vomiting | ~11% | Higher than galantamine | [2][11][20] | |
| Diarrhea | ~7-8% | ~13% | [2][20] | |
| Dizziness | ~8-10% | ~10% | [2][20] | |
| Weight Loss | ~5-9% | Higher than galantamine | [2][20] |
Conclusion
Galantamine and rivastigmine, while both effective cholinesterase inhibitors, present distinct profiles for the researcher and clinician.
-
Galantamine's dual mechanism, combining reversible AChE inhibition with nicotinic receptor modulation, offers a unique approach to enhancing cholinergic function.[6] Preclinical data suggests it may be more effective at preventing Aβ-42 aggregate formation.[16]
-
Rivastigmine's key advantage lies in its dual, pseudo-irreversible inhibition of both AChE and BuChE, which may be particularly relevant in later stages of Alzheimer's disease when BuChE plays a more significant role in acetylcholine hydrolysis.[13][14] Some clinical and preclinical data suggest it may be more potent in improving behavioral symptoms and reducing oxidative stress.[15][22]
Ultimately, the choice between these agents in a clinical or research setting may be guided by the specific dementia model, the desired molecular target, and the tolerability profile. Further head-to-head, double-blind clinical trials are needed to definitively establish the comparative long-term efficacy of these two important therapeutic agents.[19]
References
- 1. Galantamine vs Rivastigmine Comparison - Drugs.com [drugs.com]
- 2. Galantamine vs. Exelon for Alzheimer's Disease: Important Differences and Potential Risks. [goodrx.com]
- 3. Rivastigmine for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. What is the mechanism of Galantamine Hydrobromide? [synapse.patsnap.com]
- 6. Galantamine — a Novel Cholinergic Drug with a Unique Dual Mode of Action for the Treatment of Patients with Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Allosteric sensitization of nicotinic receptors by galantamine, a new treatment strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Galantamine is not a positive allosteric modulator of human α4β2 or α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Rivastigmine Tartrate? [synapse.patsnap.com]
- 11. Rivastigmine - Wikipedia [en.wikipedia.org]
- 12. Kinetic and structural studies on the interaction of cholinesterases with the anti-Alzheimer drug rivastigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rivastigmine in the treatment of patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rivastigmine is a potent inhibitor of acetyl- and butyrylcholinesterase in Alzheimer's plaques and tangles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative study of rivastigmine and galantamine on the transgenic Drosophila model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative study of rivastigmine and galantamine on the transgenic Drosophila model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. The comparative efficacy and safety of cholinesterase inhibitors in patients with mild‐to‐moderate Alzheimer's disease: a Bayesian network meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An open-label, comparative study of rivastigmine, donepezil and galantamine in a real-world setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Efficacy and safety of donepezil, galantamine, and rivastigmine for the treatment of Alzheimer’s disease: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
- 24. Galantamine in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cholinesterase Inhibitors for Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
Cholinesterase inhibitors (ChEIs) are a cornerstone in the symptomatic treatment of cognitive decline, particularly in Alzheimer's disease. By increasing the synaptic availability of acetylcholine (B1216132), these agents aim to ameliorate deficits in memory, attention, and executive function. This guide provides a detailed, evidence-based comparison of three widely prescribed ChEIs: donepezil (B133215), rivastigmine (B141), and galantamine, focusing on their pharmacological profiles, clinical efficacy, and underlying mechanisms of action.
Comparative Efficacy in Cognitive Enhancement
The therapeutic effects of donepezil, rivastigmine, and galantamine have been extensively evaluated in numerous clinical trials. While all three demonstrate a modest benefit over placebo in slowing cognitive decline, head-to-head comparisons reveal subtle yet potentially significant differences.[1] The Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog) is a primary outcome measure in these trials, with lower scores indicating better cognitive function.
Meta-analyses of placebo-controlled trials have shown that all three drugs lead to a significant, albeit modest, improvement in ADAS-Cog scores.[2][3][4] One systematic review and meta-analysis reported weighted mean differences (WMD) from placebo on the ADAS-Cog scale as -2.67 for donepezil, -2.76 for galantamine, and -3.01 for rivastigmine, suggesting a comparable range of efficacy in improving cognitive function.[2]
However, direct head-to-head trials have yielded conflicting results. Some studies suggest no significant differences in efficacy between the compared drugs, while others have found one to be more efficacious than another in specific domains or patient populations.[2][3][5][6] For instance, an adjusted indirect comparison of placebo-controlled data found no statistically significant differences among the drugs concerning cognition, but suggested a better global response with donepezil and rivastigmine compared to galantamine.[3][5][6]
| Parameter | Donepezil | Rivastigmine | Galantamine | Source |
| ADAS-Cog Mean Change from Baseline (vs. Placebo) | -2.67 | -3.01 | -2.76 | [2] |
| Global Response (CIBIC+) vs. Placebo (Relative Risk) | 1.88 | 1.64 | 1.15 | [3] |
Pharmacological Profile: A Deeper Dive
The therapeutic actions of these inhibitors are primarily attributed to their ability to block the enzymatic degradation of acetylcholine by acetylcholinesterase (AChE). However, their pharmacological profiles exhibit key distinctions in terms of enzyme selectivity and additional mechanisms of action.
Donepezil is a highly selective and reversible inhibitor of AChE.[7] In contrast, rivastigmine is a pseudo-irreversible inhibitor that targets both AChE and butyrylcholinesterase (BuChE).[7] Galantamine is a reversible, competitive inhibitor of AChE and also possesses a unique secondary mechanism: allosteric potentiation of nicotinic acetylcholine receptors (nAChRs).[8][9] This dual action is thought to enhance cholinergic neurotransmission through both increased acetylcholine availability and sensitization of its receptors.[8][9]
The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency in inhibiting a specific target. Lower IC50 values indicate greater potency.
| Parameter | Donepezil | Rivastigmine | Galantamine | Source |
| AChE IC50 (nM) | 6.7 | 4.3 | 5130 | [7][10] |
| BuChE IC50 (nM) | 530 | 3500 | N/A | [10] |
| Selectivity (BuChE IC50 / AChE IC50) | ~79 | ~814 | Highly selective for AChE | [7][10] |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for all three inhibitors is the elevation of acetylcholine levels in the synaptic cleft. This enhanced cholinergic transmission is believed to be the basis for their cognitive-enhancing effects.
Caption: General mechanism of action for cholinesterase inhibitors.
Galantamine's dual mechanism of action, involving both AChE inhibition and allosteric potentiation of nicotinic receptors, sets it apart. This allosteric modulation sensitizes nAChRs to acetylcholine, potentially leading to enhanced neurotransmitter release and downstream signaling cascades.[8][11][12][13]
Caption: Dual mechanism of action of Galantamine.
Experimental Protocols
The evaluation of cholinesterase inhibitors relies on a battery of standardized clinical and preclinical assessments.
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog)
The ADAS-Cog is a widely used clinical instrument to assess the severity of cognitive symptoms of dementia.
-
Administration: The scale consists of 11 tasks that evaluate memory, language, and praxis. The test is administered by a trained rater and takes approximately 30-45 minutes to complete.
-
Scoring: Scores range from 0 to 70, with higher scores indicating greater cognitive impairment. The tasks include word recall, naming objects and fingers, following commands, constructional praxis, ideational praxis, orientation, word recognition, and remembering test instructions.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for determining the IC50 values of cholinesterase inhibitors.
-
Reagents: Acetylthiocholine (ATCh) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the cholinesterase enzyme (AChE or BuChE).
-
Procedure: The inhibitor at various concentrations is pre-incubated with the enzyme. The reaction is initiated by the addition of ATCh.
-
Measurement: AChE hydrolyzes ATCh to thiocholine, which reacts with DTNB to produce a yellow-colored compound. The rate of color formation is measured spectrophotometrically at 412 nm.
-
Calculation: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined from the dose-response curve.
Caption: Experimental workflow for IC50 determination.
Adverse Event Profiles
The tolerability of cholinesterase inhibitors is a critical factor in clinical practice. The most common adverse events are gastrointestinal in nature and are generally dose-dependent.
| Adverse Event | Donepezil | Rivastigmine | Galantamine | Source |
| Nausea | Lower Incidence | Higher Incidence | Moderate Incidence | [3][14] |
| Vomiting | Lower Incidence | Higher Incidence | Moderate Incidence | [3][14] |
| Diarrhea | Lower Incidence | Higher Incidence | Moderate Incidence | [3][14] |
| Withdrawal due to Adverse Events | Fewer Withdrawals | More Withdrawals | More Withdrawals | [14] |
Across trials, the incidence of adverse events has generally been reported to be lowest for donepezil and highest for rivastigmine.[3][5][6]
Conclusion
Donepezil, rivastigmine, and galantamine are all established cholinesterase inhibitors with demonstrated efficacy in the symptomatic treatment of cognitive decline. While their overall impact on cognitive measures is comparable, they possess distinct pharmacological profiles that may influence their clinical application. Donepezil's high selectivity for AChE and favorable tolerability profile make it a common first-line choice. Rivastigmine's dual inhibition of AChE and BuChE may offer advantages in later stages of Alzheimer's disease. Galantamine's unique dual mechanism of action, combining AChE inhibition with allosteric potentiation of nicotinic receptors, presents an alternative therapeutic strategy. The choice of a specific cholinesterase inhibitor should be guided by a comprehensive consideration of the patient's clinical presentation, tolerability, and the nuanced differences in the pharmacological and clinical profiles of these agents. Further research is warranted to elucidate the long-term comparative effectiveness and potential disease-modifying effects of these compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficacy and safety of donepezil, galantamine, and rivastigmine for the treatment of Alzheimer's disease: a systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Efficacy and safety of donepezil, galantamine, and rivastigmine for the treatment of Alzheimer’s disease: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Meta-Analysis of Randomized Controlled Trials on the Efficacy and Safety of Donepezil, Galantamine, Rivastigmine, and Memantine for the Treatment of Alzheimer’s Disease [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 7. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Allosteric sensitization of nicotinic receptors by galantamine, a new treatment strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. The allosteric potentiation of nicotinic acetylcholine receptors by galantamine is transduced into cellular responses in neurons: Ca2+ signals and neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The nicotinic allosteric potentiating ligand galantamine facilitates synaptic transmission in the mammalian central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Safety and Tolerability of Donepezil, Rivastigmine and Galantamine for Patients with Alzheimer’s Disease: Systematic Review of the ‘Real-World’ Evidence | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Analytical Validation of Galantamine Using a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Galantamine, a key therapeutic agent for Alzheimer's disease. The performance of a new analytical method is critically evaluated against established techniques using a certified Galantamine reference standard. This document outlines detailed experimental protocols and presents quantitative data to support the validation of the new method, ensuring its accuracy, precision, and reliability for research and quality control purposes.
Introduction to Analytical Method Validation
The validation of an analytical method is essential to ensure that the chosen procedure is suitable for its intended purpose. This process involves a series of experiments to demonstrate that the method is reliable, reproducible, and accurate for the quantification of the analyte of interest. Key validation parameters, as recommended by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
This guide focuses on the validation of a new analytical method for Galantamine by comparing its performance against established High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry methods.
Comparison of Analytical Methods for Galantamine
The selection of an appropriate analytical method for Galantamine depends on factors such as the sample matrix, required sensitivity, and available instrumentation. Here, we compare the performance of a newly developed method with existing validated methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution and sensitivity.[1][2][3][4]
Table 1: Comparison of Validated HPLC Methods for Galantamine Analysis
| Parameter | Method 1[2] | Method 2[4] | Method 3[5] | Method 4[6] |
| Linearity Range | 6-30 µg/mL | 2-10 µg/mL | 1x10⁻⁵ - 1x10⁻³ g/mL | 100-1000 µg/mL |
| Correlation Coefficient (r²) | 0.999 | >0.99 | 0.988 | - |
| Accuracy (% Recovery) | 99.2% - 99.43% | 98-102% | 96.66% - 98.76% | 99.8% ± 0.13 |
| Precision (%RSD) | < 2% (Intra-day & Inter-day) | Repeatability: 1.10%, Intra-day: 0.35-0.57%, Inter-day: 0.33-0.63% | - | - |
| LOD | 0.135 µg/mL | - | 1.08x10⁻⁴ g/mL | - |
| LOQ | 0.411 µg/mL | - | 3.6x10⁻⁴ g/mL | - |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high specificity and sensitivity, making it a powerful tool for the analysis of volatile and semi-volatile compounds.[7][8]
Table 2: Performance Data for a Validated GC-MS Method for Galantamine Analysis [7][8]
| Parameter | Performance |
| Linearity Range | 50-1000 µg/mL |
| Accuracy (% Recovery) | > 90% |
| Precision (%RSD) | Inter-day: 2.74% |
| LOQ | 5 µg/mL (Total Ion Current), 1.6 ng/mL (Selected Ion Monitoring) |
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of analytes with suitable chromophores.[9]
Table 3: Comparison of Validated UV-Vis Spectrophotometric Methods for Galantamine Analysis
| Parameter | Zero-Order UV-Spectrophotometry | First-Order Derivative Spectrophotometry |
| Linearity Range | 20-100 µg/mL | 20-100 µg/mL |
| Correlation Coefficient (r²) | 0.999 | 0.999 |
| LOD | 0.50 µg/mL | 3.3 µg/mL |
| LOQ | 1.54 µg/mL | 10 µg/mL |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a representative example for the analysis of Galantamine in pharmaceutical formulations.[2]
-
Chromatographic System: Agilent HPLC system with a UV detector.
-
Column: Inertsil ODS-3V (150 mm × 4.6 mm, 5 µm).[2]
-
Mobile Phase: A 75:25 (v/v) mixture of phosphate (B84403) buffer and acetonitrile.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 230 nm.[2]
-
Injection Volume: 20 µL.
-
Reference Standard Preparation: A stock solution of Galantamine Hydrobromide reference standard is prepared by dissolving an accurately weighed amount in the mobile phase to achieve a known concentration. Calibration standards are prepared by serial dilution of the stock solution.
-
Sample Preparation: For capsules, the contents of twenty capsules are weighed and finely powdered. An amount of powder equivalent to a single dose is accurately weighed, dissolved in the mobile phase, sonicated for 20 minutes, and then diluted to a suitable concentration. The solution is filtered through a 0.45 µm nylon filter before injection.[2]
-
Validation Procedure: The method is validated according to ICH guidelines for specificity, linearity, accuracy, precision, LOD, and LOQ.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the quantification of Galantamine in plant materials.[8]
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation: 50 mg of the dried plant material is extracted with 1 mL of methanol (B129727) for 2 hours. An aliquot of the extract is then silylated before injection.[8]
-
Validation Parameters:
-
Linearity: Established over a range of 15-800 µg of galantamine per sample.[8]
-
Recovery: Determined by spiking a blank matrix with a known amount of Galantamine reference standard. Recoveries are generally above 95%.[8]
-
Precision: Intra- and inter-assay precision are evaluated, with a relative standard deviation (RSD) of less than 3%.[8]
-
UV-Vis Spectrophotometry Protocol
This protocol describes a simple and rapid method for Galantamine quantification in tablet dosage forms.
-
Spectrophotometer: A double beam UV-Vis spectrophotometer.
-
Solvent: Distilled water.
-
Wavelength of Maximum Absorbance (λmax): 289 nm.
-
Reference Standard Preparation: A standard stock solution of Galantamine Hydrobromide (100 µg/mL) is prepared in distilled water. Working standards are prepared by diluting the stock solution.
-
Sample Preparation: Twenty tablets are weighed and crushed into a fine powder. A quantity of powder equivalent to a single dose is accurately weighed and dissolved in distilled water, shaken for 10 minutes, and the volume is made up. The solution is then filtered.
-
Analysis: The absorbance of the sample and standard solutions is measured at 289 nm against a solvent blank.
Workflow for Analytical Method Validation
The following diagram illustrates the logical workflow for the validation of a new analytical method for Galantamine.
Caption: Workflow for the validation of a new analytical method for Galantamine.
Conclusion
This guide has provided a comparative overview of validated analytical methods for the quantification of Galantamine. The presented data demonstrates that HPLC, GC-MS, and UV-Vis spectrophotometry are all viable techniques, with the choice of method being dependent on the specific analytical requirements. The detailed protocols and validation data serve as a valuable resource for researchers and scientists in the development and validation of new analytical methods for Galantamine, ensuring the generation of reliable and accurate results in pharmaceutical analysis and research.
References
- 1. ijrpr.com [ijrpr.com]
- 2. scispace.com [scispace.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. ijpras.com [ijpras.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of galanthamine-type alkaloids by capillary gas chromatography-mass spectrometry in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a GC-MS method for rapid determination of galanthamine in Leucojum aestivum and Narcissus ssp.: a metabolomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative study of different extraction methods for Galanthamine from Narcissus species
For researchers, scientists, and drug development professionals, the efficient extraction of galanthamine (B1674398) from Narcissus species is a critical step in the journey from plant to pharmaceutical. This guide provides an objective comparison of various extraction methodologies, supported by experimental data, to aid in the selection of the most suitable technique for specific research and development needs.
Galanthamine, an Amaryllidaceae alkaloid, is a well-established acetylcholinesterase inhibitor used in the treatment of mild to moderate Alzheimer's disease.[1][2] While chemical synthesis is possible, the primary commercial source remains the extraction from various Narcissus cultivars.[3] The choice of extraction method significantly impacts yield, purity, cost, and environmental footprint. This comparative study delves into conventional and modern techniques, offering a comprehensive overview for informed decision-making.
Performance Comparison of Galanthamine Extraction Methods
The following table summarizes quantitative data for different galanthamine extraction methods from Narcissus species, providing a clear comparison of their performance based on key parameters.
| Extraction Method | Plant Material | Galanthamine Yield/Recovery | Solvent(s) | Temperature | Time | Reference(s) |
| Conventional Solvent Extraction | ||||||
| Methanol (B129727) Maceration | Narcissus bulbs (pulverized) | Not explicitly stated, used as initial extraction step | Methanol | 37°C | 16 hours | [3][4] |
| Acid-Base Liquid-Liquid Extraction (LLE) | Methanolic extract of Narcissus bulbs | 75% recovery | 3% Sulfuric Acid, Diethyl Ether/Dichloromethane (B109758), 25% Ammonium (B1175870) Hydroxide, Dichloromethane/Chloroform-Ethanol | Room Temperature | Not specified | [3][4] |
| Solid-Phase Extraction (SPE) - MCX Cartridge | Methanolic extract of Narcissus bulbs | 82% recovery | Methanol | Room Temperature | Not specified | [4] |
| Solid-Phase Extraction (SPE) - Strata X-C Cartridge | Methanolic extract of Narcissus bulbs | 64% recovery | Methanol | Room Temperature | Not specified | [4] |
| Modern Extraction Techniques | ||||||
| Pressurized Liquid Extraction (PLE) / Pressurized Water Extraction (PW) | Narcissus pseudonarcissus bulbs | ~3.50 mg/g | Water | 70°C | 45 minutes | [3][5][6] |
| Supercritical CO₂ Extraction (with modifier) | Narcissus pseudonarcissus cv. Carlton | 303 µg/g | Supercritical CO₂, NH₄OH (25% v/v) | 70°C | 3 hours | [1] |
| Supercritical CO₂ Extraction (with modifier) | Narcissus pseudonarcissus | ~8-24 mg/g (graphical data) | Supercritical CO₂, Sodium Bicarbonate | 70°C | 3 hours | [1] |
| Natural Deep Eutectic Solvent (NADES) Extraction | Narcissus pseudonarcissus bulbs | Similar to exhaustive Soxhlet extraction with methanol | Malic acid-sucrose-water (1:1:5) | Not specified | Two-cycle extraction | [7][8] |
| Enzyme-Assisted Extraction | Lycoris aurea | 0.0294% | Cellulase and pectinase (B1165727) solution | 50°C | 2 hours | [9] |
| Ultrasonic-Assisted Extraction (UAE) | Galanthus elwesii leaves and bulbs | Higher than maceration (exact values vary by phenological stage) | Methanol | 45°C | 72 hours (Note: This is a long duration for UAE) | [10] |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below to facilitate replication and adaptation.
Sample Preparation (General Protocol)
Proper preparation of the plant material is a crucial first step for efficient galanthamine extraction.[3]
-
Harvesting: Harvest Narcissus bulbs during their dormant period for optimal galanthamine content.[3]
-
Cleaning: Thoroughly wash the bulbs to remove soil and debris.[3]
-
Drying: To prevent enzymatic degradation, dry the plant material. This can be achieved through air-drying or lyophilization (freeze-drying) for 72 hours.[3][4]
-
Grinding: Pulverize the dried bulbs into a fine powder to increase the surface area for solvent interaction.[3][4]
Conventional Solvent Extraction with Acid-Base LLE Purification
This is a widely used and well-established method for alkaloid extraction.[3][4]
-
Methanol Maceration:
-
Acid-Base Liquid-Liquid Extraction (LLE) for Purification:
-
Dissolve the crude methanol extract in 1 mL of 3% sulfuric acid (pH ~2.0).[3]
-
Wash the acidic solution with an equal volume of diethyl ether or dichloromethane to remove non-polar impurities. Discard the organic phase.[3]
-
Adjust the pH of the aqueous phase to 9-10 with 25% ammonium hydroxide.[3]
-
Extract the galanthamine from the basic aqueous solution multiple times with dichloromethane or a mixture of chloroform (B151607) and ethanol.[3]
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the purified galanthamine-rich extract.[3]
-
Pressurized Liquid Extraction (PLE)
PLE utilizes elevated temperature and pressure to enhance extraction efficiency.[3][5]
-
Sample Preparation: Load the dried and powdered Narcissus bulb material into the extraction cell.[3]
-
Extraction Parameters:
-
Purification: The resulting aqueous extract typically requires a subsequent acid-base LLE for purification as described in the conventional solvent extraction section.[3][5]
Supercritical CO₂ Extraction
Supercritical fluid extraction (SFE) with CO₂ is a green alternative to conventional solvent extraction, offering high selectivity.[1][11]
-
Sample Preparation:
-
Extraction Parameters (Example with NH₄OH modifier):
-
Sample Analysis: The collected extract is dissolved in methanol and analyzed by HPLC or GC-MS.[1]
Visualizing the Extraction Workflow
The following diagrams illustrate the logical flow of the extraction and analysis processes.
Caption: General workflow for galanthamine extraction and analysis.
Caption: Detailed workflow of Acid-Base Liquid-Liquid Extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. New Gold in Them Thar Hills: Testing a Novel Supply Route for Plant-Derived Galanthamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Galantamine Quantity and Alkaloid Profile in the Bulbs of Narcissus tazetta and daffodil cultivars (Amaryllidaceae) Grown in Israel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pressurized Natural Deep Eutectic Solvent Extraction of Galanthamine and Related Alkaloids from Narcissus pseudonarcissus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
In Vitro Antioxidant Profile of Galantamine and Its Derivatives: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive in vitro comparison reveals the varying antioxidant capacities of the Alzheimer's drug Galantamine and its derivatives. This guide provides researchers, scientists, and drug development professionals with a side-by-side analysis of their performance, supported by experimental data, to inform future research and development in neuroprotective therapies.
Oxidative stress is a known contributor to the pathogenesis of neurodegenerative diseases like Alzheimer's. Galantamine, an acetylcholinesterase inhibitor, has demonstrated neuroprotective effects beyond its primary mechanism of action, partly attributed to its antioxidant properties.[1] This report synthesizes available in vitro data on the free-radical scavenging and reducing power of Galantamine and several of its derivatives.
Comparative Antioxidant Activity
The antioxidant potential of Galantamine and its derivatives has been evaluated using various in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. The collected data, presented below, indicates that derivatization of the Galantamine molecule can significantly influence its antioxidant activity.
| Compound/Derivative | Assay | Result | Reference Compound |
| Galantamine | NBT | EC50: 15 µM (O₂⁻ scavenging) | Not specified |
| EC50: 83 µM (•OH scavenging) | |||
| EC50: 25 µM (HOCl scavenging) | |||
| Galantamine Hydrobromide | DPPH | RSC50: 9.16 mM | Butylhydroxytoluene (BHT) |
| 6-O-N[N(3,4-dichlorophenyl)-D,L-Alanil-L-Leucil-L-Glycil]-Galantamine (Leu-Gal) | FRAP | 22.65 ± 0.15 µM TE/mmol | Trolox, BHT (26.85 ± 0.15 µM TE/mmol) |
| 6-O-N[(N-3,4-dichlorophenyl)-D,L-Alanil-L-Valil-L-Glycil]-Galantamine (Val-Gal) | FRAP | 24.30 ± 0.30 µM TE/mmol | Trolox, BHT (26.85 ± 0.15 µM TE/mmol) |
| Galantamine-Curcumin Hybrid (4b) | ABTS | 10 times more potent than BHT | Butylhydroxytoluene (BHT) |
| Narwedine | Various | Lower antioxidant activity than Galantamine | Galantamine |
EC50: Half-maximal effective concentration; RSC50: Half-maximal radical scavenging concentration; TE: Trolox Equivalents. NBT: Nitroblue Tetrazolium assay.
The data indicates that peptide esters of Galantamine, such as Leu-Gal and Val-Gal, exhibit considerable antioxidant power in the FRAP assay, comparable to the standard antioxidant BHT.[2] Furthermore, a novel Galantamine-Curcumin hybrid has shown potent radical scavenging activity in the ABTS assay, significantly outperforming BHT. In contrast, Galantamine Hydrobromide displayed weaker activity in the DPPH assay, with a half-maximal scavenging concentration in the millimolar range.[3] Studies have also suggested that the enolic OH group in the Galantamine molecule is crucial for its antioxidant activity, with modifications at this site impacting its efficacy.[4][5][6]
Neuroprotective Signaling Pathways of Galantamine
Galantamine's neuroprotective effects are not solely dependent on direct radical scavenging but also involve the modulation of key signaling pathways that combat oxidative stress.[1]
Caption: Neuroprotective mechanisms of Galantamine involving direct ROS scavenging and indirect pathways.
Experimental Protocols
The following are generalized protocols for the in vitro antioxidant assays cited in this guide. Specific experimental conditions may vary between studies.
DPPH Radical Scavenging Assay
The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
-
Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in a suitable solvent, typically methanol, to a concentration of 0.05 mM to 0.1 mM.
-
Reaction Mixture: A volume of the test compound (Galantamine or its derivative) at various concentrations is mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period, usually 30 minutes.
-
Measurement: The absorbance of the solutions is measured at a wavelength of approximately 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined from a plot of scavenging activity against concentration.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS•+), converting it back to the colorless ABTS form.
-
Reagent Preparation: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: A small volume of the test compound at various concentrations is added to a larger volume of the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed at room temperature for a defined time, typically 6-30 minutes.
-
Measurement: The absorbance is read at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 or Trolox Equivalent Antioxidant Capacity (TEAC) is determined.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic environment.
-
Reagent Preparation: The FRAP reagent is prepared fresh by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.
-
Reaction Mixture: A small volume of the test sample is mixed with a larger volume of the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a specified time, often 4 to 30 minutes.
-
Measurement: The absorbance of the blue-colored complex is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample to that of a standard, typically FeSO₄ or Trolox. The results are often expressed as Fe²⁺ equivalents or Trolox equivalents.
This comparative guide underscores the potential for developing novel Galantamine-based compounds with enhanced antioxidant properties for the treatment of neurodegenerative diseases. Further research is warranted to elucidate the structure-activity relationships and to evaluate the in vivo efficacy and safety of these promising derivatives.
References
- 1. Antioxidant activity of galantamine and some of its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bcc.bas.bg [bcc.bas.bg]
- 4. Antioxidant properties of galantamine hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. znaturforsch.com [znaturforsch.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and GC-MS Methods for the Quantification of Galantamine
For researchers, scientists, and drug development professionals, the precise and accurate quantification of Galantamine, a key therapeutic agent for Alzheimer's disease, is paramount. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to assist in selecting the most appropriate technique for specific analytical needs.
Performance Comparison: HPLC vs. GC-MS for Galantamine Analysis
The choice between HPLC and GC-MS for Galantamine quantification depends on several factors, including the sample matrix, required sensitivity, and analytical throughput. While direct head-to-head cross-validation studies are not extensively published, a comprehensive comparison can be drawn from individual validated methods.
Table 1: Summary of Quantitative Performance Data for HPLC and GC-MS Methods in Galantamine Quantification
| Validation Parameter | HPLC | GC-MS |
| Linearity (Correlation Coefficient, r²) | >0.999[1][2] | Not explicitly stated, but linearity was established over the calibration range. |
| Limit of Detection (LOD) | 0.29 µg/mL to 7.5 µg/mL[3][4] | 1.6 ng/mL (in selected ion monitoring mode)[5] |
| Limit of Quantification (LOQ) | 0.89 µg/mL to 25 µg/mL[3][6] | 5 µg/mL (in total ion current mode)[5] |
| Accuracy (Recovery) | 98.12% to 102%[3][7] | >95%[8] |
| Precision (Relative Standard Deviation, RSD) | < 2%[2] | < 3%[8] |
Experimental Protocols
Below are detailed methodologies for the analysis of Galantamine using both HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a representative example based on several validated methods for Galantamine quantification in pharmaceutical formulations and plant material.[2][4][7]
1. Sample Preparation:
-
Pharmaceutical Formulations: Weigh and grind ten tablets to a fine powder. Dissolve an accurately weighed portion of the powder, equivalent to 10 mg of Galantamine, in 10 mL of methanol (B129727). Sonicate for 15 minutes and then dilute to 100 mL with the mobile phase. Filter the solution through a 0.45 µm filter.[7]
-
Plant Material: Extract dried and powdered plant material (e.g., bulbs) with 1% sulfuric acid at room temperature.[4]
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A mixture of methanol and water (60:40 v/v).[7] Other mobile phases such as phosphate (B84403) buffer and acetonitrile (B52724) have also been used.[2]
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 20 µL.
3. Calibration:
-
Prepare a series of standard solutions of Galantamine in the mobile phase at concentrations ranging from, for example, 2 to 10 µg/mL.[7]
-
Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on a validated method for the rapid determination of Galantamine in plant sources.[8]
1. Sample Preparation:
-
Weigh 50 mg of the plant sample and extract with 1 mL of methanol for 2 hours.[8]
-
Take an aliquot of the extract and perform silylation.[8]
2. GC-MS Conditions:
-
GC Column: Specific column details should be optimized, but a non-polar or medium-polarity column is typically used for alkaloid analysis.
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature gradient is crucial for the separation of Galantamine from other matrix components.
-
Injection Mode: Splitless injection.
-
MS Detector: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
3. Calibration:
-
Prepare a calibration curve over a range of 15-800 µg of Galantamine per sample.[8]
Method Comparison and Logical Relationships
The decision to use HPLC or GC-MS for Galantamine quantification involves considering various factors beyond just the performance metrics. The following diagrams illustrate the general workflow for method cross-validation and the logical considerations in choosing between the two techniques.
Caption: General workflow for cross-validation of analytical methods.
Caption: Logical considerations for choosing between HPLC and GC-MS.
Conclusion
Both HPLC and GC-MS are suitable and powerful techniques for the quantification of Galantamine. HPLC is a versatile and robust method, particularly well-suited for routine quality control of pharmaceutical formulations. Its ability to analyze non-volatile and thermally labile compounds without derivatization makes it a straightforward choice for many laboratories.
GC-MS, on the other hand, offers superior separation efficiency and higher sensitivity, especially when operated in SIM mode. This makes it an excellent option for analyzing samples with complex matrices or when very low levels of Galantamine need to be detected, such as in plant extracts or biological fluids. The requirement for analyte volatility and thermal stability, potentially necessitating a derivatization step, is a key consideration.
The ultimate choice between HPLC and GC-MS will depend on the specific application, the nature of the sample, the required level of sensitivity, and the available instrumentation and expertise. For comprehensive analysis, the use of both techniques can be complementary, with HPLC providing robust quantification and GC-MS offering high-sensitivity detection and structural confirmation.
References
- 1. ijrpr.com [ijrpr.com]
- 2. scispace.com [scispace.com]
- 3. Determination of galantamine hydrobromide in bulk drug and pharmaceutical dosage form by spectrofluorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Galantamine in Sternbergia Species by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Development and validation of a GC-MS method for rapid determination of galanthamine in Leucojum aestivum and Narcissus ssp.: a metabolomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Effects of Galantamine and Memantine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neurodegenerative disease therapeutics, particularly for Alzheimer's disease, Galantamine and Memantine are two widely prescribed medications. While both aim to mitigate neuronal damage, they operate through distinct molecular mechanisms. This guide provides an objective comparison of their neuroprotective efficacy, supported by experimental data and detailed methodologies.
Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize key quantitative data from in vitro studies, offering a direct comparison of the neuroprotective effects of Galantamine and Memantine against various neuronal insults.
Table 1: Neuroprotection against Oxygen-Glucose Deprivation (OGD)
| Drug | In Vitro Model | Effective Concentration | Key Findings |
| Galantamine | Rat hippocampal slices | 1-15 µM | Significantly reduced LDH release by approximately 50%.[1] At 15 µM, it reduced cell death to almost control levels and demonstrated a wider neuroprotective window than Memantine in this model.[1] |
| Memantine | Rat hippocampal slices | 10 µM | Reduced LDH release by 40% after 3 hours of re-oxygenation.[1] |
Table 2: Neuroprotection against NMDA-Induced Excitotoxicity
| Drug | In Vitro Model | Effective Concentration | Key Findings |
| Galantamine | Rat cortical neurons | 5 µM | Completely reversed NMDA toxicity.[2] This effect was blocked by α7 and α4β2 nAChR antagonists.[2] |
| Memantine | Rat cortical neurons | 2.5-5 µM | Fully effective in reversing NMDA toxicity.[2] |
| Combination | Rat cortical neurons | Galantamine (1 µM) + Memantine (0.1 µM) | Inactive concentrations of each drug became fully neuroprotective when combined, indicating a synergistic effect.[2] |
Table 3: Effects on Oxidative Stress and Apoptosis
| Drug | In Vitro/In Vivo Model | Key Findings on Oxidative Stress | Key Findings on Apoptosis |
| Galantamine | Human lymphocytes (in vitro), Rat model of doxorubicin-induced neurotoxicity (in vivo) | Demonstrated a protective capacity against hydrogen peroxide-induced cell damage.[3] In rats, it prevented the increase in malondialdehyde (MDA) and promoted an increase in superoxide (B77818) dismutase (SOD) levels.[4] | In a rat model of ischemia, Galantamine treatment reduced TUNEL-positive cells and active caspase-3 immunoreactivity. |
| Memantine | Various in vitro and in vivo models | Neuroprotective effects are primarily linked to reducing excitotoxicity-induced oxidative stress. | By blocking excessive NMDA receptor activation, Memantine prevents the downstream cascade leading to apoptosis. |
Mechanisms of Neuroprotection
Galantamine and Memantine exert their neuroprotective effects through distinct and complementary pathways.
Galantamine: This drug has a dual mode of action. It is a reversible inhibitor of acetylcholinesterase (AChE), which increases the availability of acetylcholine (B1216132) in the synaptic cleft.[5][6][7] Additionally, Galantamine acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype.[5][6][8] Activation of these receptors is linked to the upregulation of anti-apoptotic proteins like Bcl-2 and the attenuation of oxidative stress.
Memantine: As a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, Memantine blocks the excessive influx of calcium ions (Ca2+) caused by glutamate (B1630785) excitotoxicity.[9][10] This is a key mechanism in preventing neuronal cell death in various neurodegenerative conditions.[9][10][11] Memantine's low affinity and rapid kinetics allow it to preferentially block pathological NMDAR activation while preserving normal synaptic transmission.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in the neuroprotective actions of Galantamine and Memantine, as well as a generalized workflow for in vitro neuroprotection studies.
Galantamine's dual-action neuroprotective pathway.
Memantine's NMDA receptor antagonist pathway.
General experimental workflow for neuroprotection studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this comparison.
Lactate (B86563) Dehydrogenase (LDH) Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
-
Sample Collection: Carefully collect the cell culture supernatant.
-
Reaction Mixture: Prepare a reaction mixture containing lactate, NAD+, and a tetrazolium salt (INT).
-
Incubation: Add the supernatant to the reaction mixture and incubate in the dark at room temperature.
-
Measurement: The LDH-catalyzed conversion of lactate to pyruvate (B1213749) reduces NAD+ to NADH, which in turn reduces the tetrazolium salt to a colored formazan (B1609692) product. Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Calculation: The amount of LDH released is proportional to the number of lysed cells.
MTT Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the compounds of interest (Galantamine, Memantine) followed by the neurotoxic agent.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm. The intensity of the purple color is proportional to the number of viable cells.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This method is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Cell Fixation and Permeabilization: Fix the cells with a cross-linking agent like paraformaldehyde, followed by permeabilization with a detergent (e.g., Triton X-100) to allow entry of the labeling enzyme.
-
TdT Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP). TdT catalyzes the addition of these labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: If using BrdUTP, detect the incorporated nucleotides with an anti-BrdU antibody conjugated to a fluorescent dye or an enzyme for colorimetric detection. If using a fluorescently tagged dUTP, visualize the signal directly using fluorescence microscopy.
-
Quantification: The number of TUNEL-positive cells is counted and expressed as a percentage of the total number of cells (often counterstained with a nuclear dye like DAPI).
Measurement of Oxidative Stress Markers
Malondialdehyde (MDA) Assay: MDA is a product of lipid peroxidation and a common marker of oxidative stress.
-
Tissue Homogenization: Homogenize brain tissue samples in a suitable buffer.
-
TBA Reaction: Add thiobarbituric acid (TBA) to the homogenate and heat at 95°C for 60 minutes. MDA reacts with TBA to form a pink-colored complex.
-
Extraction: After cooling, extract the MDA-TBA adduct with a solvent like n-butanol.
-
Measurement: Measure the absorbance or fluorescence of the extracted adduct. The concentration of MDA is calculated using a standard curve.
Superoxide Dismutase (SOD) Activity Assay: This assay measures the activity of the antioxidant enzyme SOD.
-
Sample Preparation: Prepare tissue homogenates or cell lysates.
-
Reaction Initiation: The assay typically involves a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase).
-
Detection: A detector molecule is used that reacts with superoxide radicals to produce a colored or fluorescent product.
-
Inhibition by SOD: In the presence of SOD from the sample, the dismutation of superoxide radicals is accelerated, leading to a decrease in the signal from the detector molecule.
-
Quantification: The SOD activity is determined by the degree of inhibition of the signal and is often expressed as units of activity per milligram of protein.
Conclusion
Both Galantamine and Memantine demonstrate significant neuroprotective properties in various in vitro models of neuronal damage. Memantine's primary mechanism involves the blockade of NMDA receptor-mediated excitotoxicity, making it particularly effective against glutamate-induced damage. Galantamine exerts its protective effects through the modulation of nicotinic acetylcholine receptors and inhibition of acetylcholinesterase, which in turn can mitigate downstream inflammatory and oxidative stress pathways.
Notably, the combination of Galantamine and Memantine exhibits a synergistic neuroprotective effect, suggesting that a multi-target therapeutic approach may be more effective in combating the complex pathology of neurodegenerative diseases.[2] The choice of agent and its therapeutic application may depend on the specific pathological context, with Galantamine showing a broader protective window in an ischemic model and Memantine being particularly potent against excitotoxicity. Further research into their combined effects and the elucidation of their intricate signaling pathways will be crucial for the development of more effective neuroprotective strategies.
References
- 1. Galantamine elicits neuroprotection by inhibiting iNOS, NADPH oxidase and ROS in hippocampal slices stressed with anoxia/reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 5. Galantamine improves cognition, hippocampal inflammation, and synaptic plasticity impairments induced by lipopolysaccharide in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Simple HPLC/DAD Method Validation for the Quantification of Malondialdehyde in Rodent’s Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indicators of neuroprotection with galantamine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioequivalence of Galantamine Formulations
For researchers and drug development professionals, establishing the bioequivalence of different drug formulations is a critical step in ensuring therapeutic interchangeability. This guide provides a comprehensive comparison of various galantamine formulations, presenting key pharmacokinetic data, detailed experimental methodologies, and visual representations of both the drug's mechanism of action and the typical workflow of a bioequivalence study. Galantamine, a reversible acetylcholinesterase inhibitor and allosteric modulator of nicotinic acetylcholine (B1216132) receptors, is used for the treatment of mild to moderate dementia of the Alzheimer's type.
Pharmacokinetic Bioequivalence Data
The following table summarizes the key pharmacokinetic parameters from bioequivalence studies comparing different formulations of galantamine. The primary measures for bioequivalence assessment are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax). For two formulations to be considered bioequivalent, the 90% confidence interval (CI) for the ratio of the geometric means of these parameters should fall within the range of 80-125%.
| Comparison | Analyte | Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) | Conclusion |
| Dispersible Tablet vs. Conventional Tablet (10 mg, single dose, fasting) | Galantamine | AUC(0→t) (ng·h/mL) | 278.3 ± 54.2 | 267.1 ± 51.9 | 104.1% (100.4-107.8%) | Bioequivalent |
| AUC(0→∞) (ng·h/mL) | 295.4 ± 61.3 | 283.7 ± 58.7 | 104.1% (99.0-107.2%) | Bioequivalent | ||
| Cmax (ng/mL) | 30.1 ± 7.5 | 30.5 ± 8.1 | 98.7% (87.5-111.3%) | Bioequivalent | ||
| Benzgalantamine (Zunveyl™) 5 mg vs. Galantamine IR 4 mg (fasting) | Galantamine | Cmax (ng/mL) | - | - | 75.76% (69.87-82.14%) | Not Bioequivalent |
| Benzgalantamine (Zunveyl™) 5 mg vs. Galantamine IR 4 mg (fed) | Galantamine | AUC & Cmax | - | - | Within 80-125% | Bioequivalent |
| Benzgalantamine (Zunveyl™) 5 mg BID (steady state) vs. Galantamine ER 8 mg QD (steady state) | Galantamine | AUCss | - | - | Bioequivalent | Bioequivalent |
| Cmax,ss | - | - | 126.88% (120.62-133.47%) | Not Bioequivalent |
AUC(0→t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration. AUC(0→∞): Area under the plasma concentration-time curve from time 0 to infinity. Cmax: Maximum observed plasma concentration. Tmax: Time to reach Cmax. IR: Immediate Release. ER: Extended Release. BID: Twice a day. QD: Once a day. ss: Steady state. -: Data not provided in the search results.
Experimental Protocols
The bioequivalence of different galantamine formulations is typically evaluated through randomized, two-way crossover studies in healthy adult volunteers. The FDA provides draft guidance for industry on conducting these studies, which includes recommendations for both fasting and fed conditions.
Study Design
A standard bioequivalence study for galantamine formulations follows a single-dose, two-period, two-sequence crossover design. Participants are randomly assigned to receive either the test formulation or the reference formulation in the first period. After a washout period of adequate duration to ensure the elimination of the drug from the body, subjects receive the alternate formulation in the second period.
Dosing and Administration
In the cited study comparing dispersible and conventional tablets, a single oral dose of 10 mg of galantamine was administered. For extended-release formulations, the FDA recommends studies with the 8 mg strength. Studies are conducted under both fasting and fed conditions to assess the effect of food on drug absorption.
Sample Collection and Analysis
Blood samples are collected at predetermined time points before and after drug administration. Plasma is then separated and analyzed for galantamine concentrations using a validated analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Pharmacokinetic Analysis
The pharmacokinetic parameters AUC(0→t), AUC(0→∞), and Cmax are calculated from the plasma concentration-time data for each subject. These parameters are then statistically analyzed using an analysis of variance (ANOVA) on the log-transformed data to determine the 90% confidence intervals for the ratio of the test and reference formulation means.
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in evaluating and understanding galantamine, the following diagrams, generated using Graphviz (DOT language), illustrate a typical bioequivalence study workflow and the signaling pathway of galantamine.
A typical workflow for a two-way crossover bioequivalence study.
The dual mechanism of action of Galantamine.
A Comparative Review of Synthetic Routes to (-)-Galanthamine
For Researchers, Scientists, and Drug Development Professionals
(-)-Galanthamine, a tetracyclic alkaloid, is a clinically approved acetylcholinesterase inhibitor for the symptomatic treatment of mild to moderate Alzheimer's disease. Its complex architecture, featuring a spiro quaternary center and multiple stereocenters, has made it a compelling target for total synthesis. This guide provides a comparative overview of prominent synthetic strategies, offering a detailed analysis of their methodologies, quantitative performance, and key experimental protocols.
At a Glance: Comparison of Key Synthetic Routes
| Metric | Sanochemia Industrial Process (Biomimetic) | Trost's Asymmetric Synthesis (Transition Metal-Catalyzed) | Chemoenzymatic Synthesis |
| Key Reaction | Oxidative Phenol (B47542) Coupling | Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) & Intramolecular Heck Reaction | Laccase/TEMPO Mediated Oxidative Coupling |
| Overall Yield | ~12.4%[1] | ~18%[2] | ~34% |
| Number of Steps | 9 steps[3] | ~11-12 steps | 6 steps |
| Enantioselectivity | Crystallization-induced dynamic resolution of (±)-narwedine | High (88% ee for AAA)[1][2] | Not explicitly detailed, relies on subsequent resolution or chiral starting materials |
| Starting Materials | Veratraldehyde, Tyramine[1][4] | 2-Bromovanillin, Allylic Carbonate[1][2] | 2-bromo-5-hydroxy-4-methoxybenzaldehyde, Tyramine |
| Scalability | Proven for pilot-scale production[1][3] | Suitable for laboratory scale | Potentially scalable and environmentally friendly |
Biomimetic Synthesis: The Sanochemia Industrial Process
The industrial synthesis of (-)-galanthamine developed by Sanochemia is a landmark achievement in process chemistry, relying on a biomimetic oxidative phenol coupling to construct the core tetracyclic structure.[2][4] This approach mimics the proposed biosynthetic pathway of the natural product.
A key feature of this process is the crystallization-induced dynamic resolution of the intermediate (±)-narwedine. Seeding a solution of the racemic narwedine with a small amount of (-)-narwedine or (+)-galanthamine crystals leads to the preferential crystallization of the desired (-)-enantiomer, with the remaining (+)-enantiomer equilibrating in solution to provide more of the (-)-form.[1][2] This elegant and efficient resolution step is crucial for the economic viability of the synthesis on a large scale.[1] The final step involves the stereoselective reduction of (-)-narwedine to afford (-)-galanthamine.[2][4]
References
- 1. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Galantamine total synthesis - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Safe Disposal of Galanthine: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds like Galanthine are paramount to ensuring laboratory safety and environmental protection. This compound, an alkaloid, requires careful and informed disposal procedures due to its potential biological activity and toxicity. This guide provides essential, step-by-step information for the safe management and disposal of this compound waste.
I. Core Principles of this compound Waste Management
Due to its hazardous properties, this compound and any materials contaminated with it must be treated as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash containers.[1][2] The primary goal is to contain the chemical and ensure it is handled by a certified hazardous waste management service for final disposal.
II. Hazard Profile of this compound
Understanding the hazards associated with this compound is the first step in ensuring safe handling and disposal. The following table summarizes its key hazard classifications based on available Safety Data Sheets (SDS) for the closely related compound, Galanthamine.
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[3][4][5] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled.[3][5] |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[3][5][6] |
| Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation.[3][5][6] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[3][5][6] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure.[3][5][6] |
| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life.[5][6] |
| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[3][5][6] |
III. Step-by-Step Disposal Protocol
This protocol provides a clear, sequential guide for the safe disposal of this compound.
Step 1: Personal Protective Equipment (PPE) Before handling this compound for disposal, it is mandatory to wear appropriate PPE to minimize exposure risks.
-
Gloves: Use nitrile or other chemical-resistant gloves.[1]
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[1][3]
-
Lab Coat: A standard laboratory coat is required to protect from spills.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a suitable respirator.[4]
Step 2: Waste Segregation and Collection Proper segregation at the point of generation is critical to prevent accidental chemical reactions and ensure proper disposal.
-
Solid Waste:
-
Liquid Waste:
-
Collect all solutions containing this compound in a designated, leak-proof hazardous waste container designed for organic or alkaloid waste.[1][2]
-
Do not mix this compound waste with other incompatible waste streams.[1]
-
The first rinse of any container that held this compound must be collected as hazardous waste.[7]
-
-
Sharps Waste:
-
Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.[1]
-
Step 3: Labeling and Storage Clear and accurate labeling is a crucial compliance and safety step.
-
Labeling:
-
Storage:
Step 4: Final Disposal
-
Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management contractor.[2]
IV. Emergency Procedures: Spill Management
In the event of a this compound spill, follow these procedures:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[3]
-
Ventilate: Ensure the area is well-ventilated.[3]
-
Wear PPE: Don appropriate PPE before attempting cleanup.
-
Contain Spill: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect Waste: Carefully collect the absorbent material and any contaminated debris. Place all materials into a labeled hazardous waste container.[1]
-
Decontaminate: Clean the spill area with a detergent and water solution.
-
Dispose of Cleanup Materials: Place all cleaning materials, including used gloves, into the hazardous waste container.[1]
-
Seal and Store: Seal the waste container and store it for disposal as described above.[1]
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow for handling and disposing of this compound waste and the decision-making process for proper segregation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
comprehensive guide to the safe handling of Galanthamine, outlining the necessary personal protective equipment (PPE), operational procedures, and disposal protocols. This information is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Galanthamine and its salt, Galanthamine Hydrobromide, are classified as hazardous substances. They are toxic if swallowed or inhaled, can cause significant irritation to the skin and eyes, and may lead to organ damage with prolonged or repeated exposure.[1][2][3][4] Furthermore, Galanthamine is very toxic to aquatic life with long-lasting effects.[1][4] Adherence to strict safety protocols is therefore mandatory.
Personal Protective Equipment (PPE)
The use of appropriate PPE is essential to prevent exposure when handling Galanthamine. All PPE should be inspected before use and disposed of as contaminated waste after handling.[1][5]
| Protection Type | Required Equipment | Specifications and Best Practices |
| Eye Protection | Safety glasses with side-shields or safety goggles | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][6][7] A face shield should be used in conjunction with goggles if there is a splash hazard.[4][5] |
| Hand Protection | Compatible, chemical-resistant gloves | Impervious gloves such as PVC or other plastic materials are recommended.[1] Gloves must be inspected prior to use. Hands should be washed and dried thoroughly after glove removal.[2] |
| Body Protection | Laboratory coat | A lab coat is required to prevent skin exposure.[1][7] Additional protective clothing, such as a chemical-resistant apron, may be necessary for large volumes or when there is a significant risk of splashing.[5] |
| Respiratory Protection | NIOSH-approved respirator or work in a chemical fume hood | Required when engineering controls like a fume hood are insufficient or when handling the powder outside of a containment system to avoid dust inhalation.[1][6] |
Toxicity Data
The following table summarizes acute toxicity data for Galanthamine Hydrobromide.
| Toxicity Metric | Value | Species |
| Oral LD50 | 18.7 mg/kg | Mouse |
| Intraperitoneal LD50 | 13.7 mg/kg | Mouse |
| Intraperitoneal TDLO | 3 mg/kg | Mouse |
Source: BenchChem Safety Operating Guide[1]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for safely managing Galanthamine from receipt to disposal.
Receiving and Storage
-
Inspection : Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage : Store in a tightly closed, properly labeled container in a dry, cool, and well-ventilated place.[2][6] Keep it locked up and away from incompatible materials or foodstuff containers.[2][6]
Handling
-
Engineering Controls : All handling of Galanthamine powder (e.g., weighing, transferring, compounding) must be conducted in a designated area, such as a chemical fume hood, to prevent the inhalation of dust.[1][6]
-
Personal Precautions : Always wear the full required PPE as specified in the table above. Avoid any direct contact with the substance.[1][2]
-
Hygiene : After handling, wash hands and any exposed skin thoroughly.[1][6] Do not eat, drink, or smoke in the handling area.[1][4]
Accidental Spill Response
-
Evacuate : Immediately evacuate all personnel from the spill area.[1]
-
Ventilate : Ensure the area is well-ventilated.
-
Protect : Before attempting cleanup, don full PPE, including respiratory protection.[1]
-
Contain and Clean : Carefully sweep or vacuum the spilled solid material, taking care to avoid dust generation.[1][6] Collect the waste into a suitable, labeled container for hazardous waste disposal.[1][2]
-
Decontaminate : Clean the spill area thoroughly with an appropriate decontaminating solution.
Emergency Procedures: First Aid
Immediate action is required in case of accidental exposure.[1]
-
If Swallowed : Immediately call a poison control center or physician.[6] Rinse the mouth with water. Do not induce vomiting.[1][6]
-
Skin Contact : Immediately remove all contaminated clothing.[1] Wash the affected skin with plenty of soap and water for at least 15 minutes.[1][6] Seek medical attention if irritation persists.[1]
-
Eye Contact : Immediately rinse the eyes with plenty of water for several minutes.[3] If symptoms persist, consult a doctor.[3]
-
If Inhaled : Move the victim to fresh air.[6] If breathing is difficult or stops, provide artificial respiration, but do not use the mouth-to-mouth method if the substance was ingested or inhaled.[6] Seek immediate medical attention.[6]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Collection : All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, must be collected in designated, properly labeled hazardous waste containers.[1]
-
Disposal Method : Disposal must be conducted through a licensed and approved hazardous waste management company.[1][2]
-
Prohibitions : Do not dispose of this chemical in household garbage or pour it into the sewer system, as it is very toxic to aquatic life.[1][2][4] Adherence to all federal, state, and local environmental regulations is mandatory.[1]
Safe Handling Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cuip.cz [cuip.cz]
- 5. 6.3 Personal Protective Equipment (PPE) | UMN University Health & Safety [hsrm.umn.edu]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
